molecular formula C15H18N2O3 B8056576 AB-CHMINACA metabolite M5A CAS No. 2207957-90-0

AB-CHMINACA metabolite M5A

货号: B8056576
CAS 编号: 2207957-90-0
分子量: 274.31 g/mol
InChI 键: XMHBGLQLPWENIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AB-CHMINACA metabolite M5A is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342337
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207957-90-0
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AB-CHMINACA Metabolite M5A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structure, Metabolism, and Analysis of a Key Synthetic Cannabinoid Biomarker

Introduction

AB-CHMINACA [N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] is a potent synthetic cannabinoid that has been widely detected in cases of intoxication and driving under the influence. As with many synthetic cannabinoids, the parent compound is often rapidly and extensively metabolized in the human body, making the detection of its metabolites crucial for forensic and clinical toxicology. One of the key metabolites is M5A, a product of significant biotransformation. This technical guide provides a comprehensive overview of AB-CHMINACA metabolite M5A, including its formation, chemical properties, analytical detection, and the current understanding of its pharmacological context.

Chemical Properties and Structure of M5A

This compound is formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid.[1] Its formation from the parent compound involves two primary metabolic steps: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid.[2] This biotransformation significantly increases the polarity and water solubility of the molecule compared to AB-CHMINACA.[2]

PropertyValueReference
IUPAC Name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid[2]
CAS Number 2207957-90-0[1][2]
Molecular Formula C₁₅H₁₈N₂O₃[1]
Molecular Weight 274.3 g/mol [1]
Canonical SMILES O=C(O)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3[2]
InChI Key XMHBGLQLPWENIV-UHFFFAOYSA-N[2]

Metabolic Pathway of AB-CHMINACA to M5A

The biotransformation of AB-CHMINACA is extensive, with M5A being a terminal metabolite in one of the major pathways. The metabolism is primarily hepatic and can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydroxylation: The initial and a major metabolic step is the hydroxylation of the cyclohexylmethyl moiety, primarily mediated by cytochrome P450 (CYP) enzymes.[3] In vitro studies using human liver microsomes have identified CYP3A4 as the main enzyme responsible for this reaction.[3] This results in the formation of monohydroxylated metabolites.

  • Amide Hydrolysis: The terminal valine amide group of AB-CHMINACA or its hydroxylated intermediates is hydrolyzed by amidase enzymes to form a carboxylic acid.[3]

The formation of M5A is a result of both of these processes occurring.

AB_CHMINACA_Metabolism AB_CHMINACA AB-CHMINACA Hydroxylated_Intermediate Monohydroxylated AB-CHMINACA AB_CHMINACA->Hydroxylated_Intermediate CYP450 (CYP3A4) (Hydroxylation) M5A Metabolite M5A (Carboxylic Acid) Hydroxylated_Intermediate->M5A Amidase (Hydrolysis)

Metabolic pathway of AB-CHMINACA to M5A.

Pharmacological Context: Cannabinoid Receptor Signaling

AB-CHMINACA is a potent agonist of both the CB1 and CB2 cannabinoid receptors, with a high binding affinity (Ki = 0.78 nM for CB1 and 0.45 nM for CB2).[4] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily mediated by the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Additionally, the βγ subunits of the G-protein can modulate ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[6]

The pharmacological activity of the M5A metabolite has not been extensively studied. However, some studies on other synthetic cannabinoids have shown that hydroxylated metabolites can retain significant affinity and activity at cannabinoid receptors.[7] Therefore, it is plausible that M5A may have some residual activity, although likely less than the parent compound due to its increased polarity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gi/o Protein CB1->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion Ca_ion Ca_Channel->Ca_ion Influx K_ion K_Channel->K_ion Efflux AB_CHMINACA AB-CHMINACA AB_CHMINACA->CB1 Agonist Binding ATP ATP ATP->AC

General CB1 receptor signaling pathway for AB-CHMINACA.

Analytical Detection and Quantification

The detection of AB-CHMINACA metabolites is essential for confirming exposure. Due to the low concentrations typically found in biological matrices, highly sensitive analytical techniques are required.

Sample Preparation:

Biological samples such as urine, blood, and hair require extraction and clean-up prior to analysis to remove interfering substances. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8] For hair analysis, samples are typically washed, pulverized, and then extracted with an organic solvent like methanol.

Instrumentation:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of AB-CHMINACA and its metabolites.[8] High-resolution mass spectrometry (HRMS) is also employed for non-targeted screening.[8]

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized protocol synthesized from various published methods for the analysis of AB-CHMINACA metabolites in urine.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Enzyme_Hydrolysis β-glucuronidase Incubation (optional) Urine_Sample->Enzyme_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzyme_Hydrolysis->SPE Elution_Evaporation Elution & Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution Elution_Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection Tandem Mass Spectrometry (MRM mode) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis of AB-CHMINACA metabolites.

Quantitative Data:

The concentrations of AB-CHMINACA and its metabolites can vary significantly depending on the dosage, frequency of use, and the biological matrix being analyzed.

AnalyteMatrixConcentration RangeReference
AB-CHMINACAHair2.2 - 1512.0 pg/mg[9]
AB-CHMINACA M2HairDetected in multiple samples[9]
AB-CHMINACA M4HairDetected in some samples[9]
4-hydroxycyclohexylmethyl AB-CHMINACA (M1)Urine52.8 ± 3.44 ng/mL (in one case)[10]
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3)Urine41.3 ± 5.04 ng/mL (in one case)[10]
AB-CHMINACABlood (mice)3.05 - 54.43 ng/mL (dose-dependent)[11]

Note: M2 and M4 are other carboxylated metabolites of AB-CHMINACA.

Conclusion

This compound is a critical biomarker for confirming the use of the parent synthetic cannabinoid. Its formation through hydroxylation and amide hydrolysis represents a major metabolic pathway. The analytical detection of M5A, primarily through LC-MS/MS, is a vital tool in forensic and clinical toxicology. While the pharmacological activity of M5A itself is not yet fully elucidated, the potent effects of the parent compound on the cannabinoid system underscore the importance of understanding the complete metabolic and toxicological profile of AB-CHMINACA and its biotransformation products. Further research is warranted to determine the specific contribution of M5A and other metabolites to the overall pharmacological and toxicological effects observed after AB-CHMINACA consumption.

References

AB-CHMINACA and its M5A Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical overview of the synthetic cannabinoid AB-CHMINACA and its primary carboxylic acid metabolite, M5A. It is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development. The guide covers chemical structures, physicochemical properties, pharmacological activities, and detailed experimental protocols.

Introduction

AB-CHMINACA, N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1] First identified in forensic samples, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Like other SCRAs, AB-CHMINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 enzymes.[2][3] One of the key metabolic pathways involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid, resulting in the formation of metabolites such as M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid).[4][5] Understanding the properties of both the parent compound and its major metabolites is crucial for assessing its full pharmacological and toxicological profile.

Chemical Structures

The chemical structures of AB-CHMINACA and its M5A metabolite are depicted below. AB-CHMINACA features an indazole core linked to a cyclohexylmethyl tail and a valinamide (B3267577) head group.[6] The M5A metabolite is formed through the hydrolysis of the valinamide group to a carboxylic acid and hydroxylation on the cyclohexyl ring.[4]

  • AB-CHMINACA: N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide

  • M5A Metabolite: 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid

Physicochemical Properties

The key physicochemical properties of AB-CHMINACA and the M5A metabolite are summarized in the table below. The addition of hydroxyl and carboxylic acid groups in M5A significantly increases its polarity compared to the parent compound.[4]

PropertyAB-CHMINACAM5A Metabolite
Molecular Formula C₂₀H₂₈N₄O₂[7]C₁₅H₁₈N₂O₃[5]
Molecular Weight 356.47 g/mol [1]274.3 g/mol [5]
Appearance White crystalline solid[6]Crystalline solid[4]
Melting Point 88.5-92.5°C[6]Not Reported
Solubility DMSO: ~10 mg/mL[6][8]DMF: ~5 mg/mL[8]Ethanol: ~3 mg/mL[6][8]DMSO: ~30 mg/mL[5]DMF: ~50 mg/mL[5]Ethanol: ~30 mg/mL[5]
CAS Number 1185887-21-1[7]2207957-90-0[5]

Pharmacology and Receptor Activity

AB-CHMINACA is a potent and efficacious agonist at cannabinoid receptors.[9][10][11] In contrast, the specific pharmacological properties of the M5A metabolite have not been extensively characterized in published literature.[4][5] While metabolites of SCRAs can retain biological activity, quantitative binding and functional data for M5A are not currently available.[4][5]

Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). AB-CHMINACA demonstrates high affinity for both CB1 and CB2 receptors, with Ki values in the sub-nanomolar range.[1]

CompoundReceptorBinding Affinity (Ki)
AB-CHMINACA CB10.78 nM[1]
CB20.45 nM[1]
M5A Metabolite CB1 / CB2Not Reported

Functional assays, such as GTPγS binding or membrane potential assays, measure the ability of a ligand to activate the receptor, expressed as the half-maximal effective concentration (EC50). AB-CHMINACA acts as a full agonist at both CB1 and CB2 receptors, with greater potency than Δ⁹-THC.[10]

CompoundReceptorFunctional Potency (EC50)Efficacy (% of Full Agonist)
AB-CHMINACA CB17.8 nMFull Agonist (>100%)[10]
CB221 nMFull Agonist (~104%)
M5A Metabolite CB1 / CB2Not ReportedNot Reported

Activation of CB1 and CB2 receptors by an agonist like AB-CHMINACA initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the G-protein activation modulates ion channels, typically inhibiting voltage-gated calcium (Ca²⁺) channels and activating inwardly rectifying potassium (K⁺) channels.[3] Furthermore, receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein (Gi/o) cluster_cytoplasm Cytoplasm CB1R CB1/CB2 Receptor G_alpha α CB1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma βγ MAPK MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK Activates Ion_Channel Ion Channels (Ca²⁺, K⁺) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Nucleus Gene Transcription MAPK->Nucleus Regulates Ligand AB-CHMINACA (Agonist) Ligand->CB1R experimental_workflow synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS) synthesis->structure binding_assay In Vitro Receptor Binding Assay (Ki) structure->binding_assay functional_assay In Vitro Functional Assay (EC50, Emax) structure->functional_assay metabolism_study In Vitro Metabolism (HLM, Hepatocytes) structure->metabolism_study report Data Analysis & Reporting binding_assay->report functional_assay->report metabolite_id Metabolite Identification (LC-MS/MS) metabolism_study->metabolite_id metabolite_pharm Metabolite Pharmacological Characterization metabolite_id->metabolite_pharm metabolite_pharm->report

References

CAS number 2207957-90-0 AB-CHMINACA metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AB-CHMINACA Metabolite (CAS Number: 2207957-90-0) and Related Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in recreational products.[1] Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the metabolism of AB-CHMINACA, with a specific focus on the metabolite corresponding to CAS number 2207957-90-0, also known as AB-CHMINACA metabolite M5A.

Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA is extensive, primarily occurring in the liver. The metabolic pathways involve Phase I and Phase II reactions, leading to the formation of numerous metabolites. In vitro studies using human liver microsomes (HLMs) have identified up to 26 metabolites.[1] The primary metabolic transformations include:

  • Hydroxylation: This is a major metabolic route, with the addition of hydroxyl groups to the cyclohexyl ring and the isopropyl group. Cytochrome P450 enzymes, particularly CYP3A4, are the main catalysts for these reactions.[1]

  • Amide Hydrolysis: The terminal amide bond can be hydrolyzed to form a carboxylic acid metabolite (M2).

  • Carboxylation: Further oxidation can lead to the formation of carboxylated metabolites.[1]

  • Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[1]

The metabolite with CAS number 2207957-90-0 is 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid (M5A), which results from both hydroxylation of the cyclohexyl ring and hydrolysis of the valine amide linkage.

Data Presentation

Physicochemical Properties of AB-CHMINACA and Key Metabolites
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Formal Name
AB-CHMINACA 1185887-21-2C20H28N4O2356.5N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Metabolite M2 1185887-51-7C20H27N3O3357.5N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine
Metabolite M5A 2207957-90-0C15H18N2O3274.31-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Pharmacological Data
CompoundTarget Receptor(s)Affinity (Ki)Activity
AB-CHMINACA CB1, CB20.78 nM (CB1)Potent full agonist[2][3]
Metabolites CB1, CB2Generally lower than parent compoundSome hydroxylated metabolites retain significant activity at cannabinoid receptors.[4]
Analytical Data for Metabolite Detection
Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Hair0.5 - 10 pg/mg2 - 50 pg/mg[5]
LC-MS/MS Urine-0.01 - 0.1 ng/mL[6]
GC-MS Seized Material0.15 - 17.89 µg/mL-[6]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for studying the metabolism of AB-CHMINACA using HLMs.

  • Incubation Mixture Preparation:

    • Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol).

    • In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL protein concentration), a phosphate (B84403) buffer (pH 7.4), and the AB-CHMINACA stock solution (final concentration typically 0.5 µM).[7]

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Metabolic Reaction:

    • Add a solution of NADPH (cofactor) to initiate the enzymatic reaction.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-3 hours).[8]

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the proteins.[8]

  • Sample Preparation for Analysis:

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Analysis of Metabolites in Urine by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of AB-CHMINACA metabolites in urine samples.

  • Sample Pre-treatment (Hydrolysis of Glucuronides):

    • To a 2 mL urine sample, add a solution of β-glucuronidase in a suitable buffer (e.g., phosphate buffer, pH 4).[9]

    • Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[9]

  • Extraction (Liquid-Liquid Extraction - LLE):

    • After hydrolysis, add an organic extraction solvent (e.g., a mixture of 1-chlorobutane (B31608) and isopropanol).[10]

    • Vortex or mix thoroughly for an extended period (e.g., 15 minutes) to ensure efficient extraction.[10]

    • Centrifuge the sample to separate the aqueous and organic layers.

  • Sample Preparation for Analysis:

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[10]

    • Reconstitute the dried extract in a methanol (B129727) and acetic acid solution for injection into the LC-MS/MS system.[10]

  • LC-MS/MS Analysis:

    • Employ a suitable C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[11]

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for targeted analysis of specific metabolites.

Visualizations

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion AB_CHMINACA AB-CHMINACA Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., on cyclohexyl ring) AB_CHMINACA->Hydroxylated_Metabolites CYP450 (e.g., CYP3A4) Hydroxylation Carboxylic_Acid_Metabolite_M2 Carboxylic Acid Metabolite (M2) AB_CHMINACA->Carboxylic_Acid_Metabolite_M2 Amidase Amide Hydrolysis Metabolite_M5A Metabolite M5A (CAS 2207957-90-0) Hydroxylated_Metabolites->Metabolite_M5A Amidase Amide Hydrolysis Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs Glucuronidation Excretion Urine/Feces Carboxylic_Acid_Metabolite_M2->Excretion Metabolite_M5A->Excretion Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of AB-CHMINACA.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for urine analysis.

References

An In-depth Technical Guide to the Discovery and Identification of AB-CHMINACA Metabolite M5A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[1] As with many synthetic cannabinoids, the parent compound is extensively metabolized in the body, making the detection of its metabolites crucial for confirming consumption.[2][3] This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for a key metabolite of AB-CHMINACA, designated as M5A. M5A is formally identified by the IUPAC name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid.[4] This document details its chemical properties, metabolic pathway, analytical detection methods, and the signaling pathways it may influence.

Chemical and Physical Properties of AB-CHMINACA M5A

AB-CHMINACA M5A is a product of two major metabolic transformations of the parent compound: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[5] These modifications significantly increase the polarity of the molecule, facilitating its excretion in urine.[4] The chemical and physical properties of AB-CHMINACA M5A are summarized in the table below.

PropertyValueReference
IUPAC Name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid[4]
CAS Number 2207957-90-0[6]
Molecular Formula C15H18N2O3[6]
Molecular Weight 274.3 g/mol [6]
Appearance Crystalline solid[4]
Purity ≥98% (mixture of diastereomers)[6]
Solubility DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[6]
λmax 210, 299 nm[6]
InChI Key XMHBGLQLPWENIV-UHFFFAOYSA-N[6]
SMILES O=C(O)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3[6]

Metabolic Pathway of AB-CHMINACA to M5A

The biotransformation of AB-CHMINACA to its M5A metabolite is a multi-step process primarily occurring in the liver. The metabolic cascade involves Phase I reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor.[5] The initial step is the hydroxylation of the cyclohexyl ring of AB-CHMINACA. This is followed by the hydrolysis of the terminal amide group, which results in the formation of the carboxylic acid, yielding the M5A metabolite.

Metabolic Pathway of AB-CHMINACA to M5A Metabolic Pathway of AB-CHMINACA to M5A AB_CHMINACA AB-CHMINACA Hydroxylated_Intermediate Hydroxylated Intermediate AB_CHMINACA->Hydroxylated_Intermediate Hydroxylation (CYP450, e.g., CYP3A4) M5A AB-CHMINACA M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid) Hydroxylated_Intermediate->M5A Amide Hydrolysis

Metabolic conversion of AB-CHMINACA to M5A.

Analytical Identification and Quantification

The identification and quantification of AB-CHMINACA M5A in biological matrices, such as urine and blood, are primarily achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS).[2][7] These methods offer the high sensitivity and specificity required for the detection of trace amounts of the metabolite.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the key mass spectrometric parameters for the identification of AB-CHMINACA M5A.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Reference
AB-CHMINACA M5A 275.1145, 239[8]
Experimental Protocols

Sample Preparation from Urine

A common procedure for the extraction of synthetic cannabinoid metabolites from urine samples involves enzymatic hydrolysis followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][9][10]

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase. Incubate the mixture to deconjugate any glucuronidated metabolites.[6][11]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the hydrolyzed sample. Vortex and centrifuge to pellet the proteins.[6]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.[9]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.[9]

    • Elute the analyte of interest with a stronger organic solvent, such as methanol or acetonitrile.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A typical LC-MS/MS method for the analysis of AB-CHMINACA M5A would employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve ionization.[11][12]

  • Column: A high-resolution C18 column (e.g., UPLC HSS T3, 1.8 µm, 2.1 mm × 150 mm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using the precursor and product ions listed in the table above.

Analytical Workflow for AB-CHMINACA M5A Detection Analytical Workflow for AB-CHMINACA M5A Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing CB1 Receptor Signaling Pathway Cannabinoid Receptor 1 (CB1) Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1_Receptor CB1 Receptor G_Protein G-protein (Gi/o) CB1_Receptor->G_Protein Activates beta_arrestin β-arrestin CB1_Receptor->beta_arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel N-type Ca2+ Channel G_Protein->Ca_Channel Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Reduces K_Efflux K+ Efflux GIRK_Channel->K_Efflux Increases PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediates Cannabinoid_Agonist Synthetic Cannabinoid (e.g., AB-CHMINACA) Cannabinoid_Agonist->CB1_Receptor Binds to

References

In Vitro Metabolism of AB-CHMINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of AB-CHMINACA, a potent synthetic cannabinoid. The information presented herein is intended to support research, forensic analysis, and drug development efforts by detailing the metabolic pathways, experimental protocols for metabolite identification, and the enzymes responsible for the biotransformation of this compound.

Core Findings in AB-CHMINACA Metabolism

AB-CHMINACA undergoes extensive in vitro metabolism, primarily through oxidative and hydrolytic pathways. Studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have identified numerous phase I and phase II metabolites. The primary routes of metabolism include hydroxylation of the cyclohexyl ring and N-dealkylation, with CYP3A4 being the predominant enzyme involved in its oxidative metabolism.[1][2] Amidase enzymes also contribute to the formation of carboxylated metabolites.[1][2] The major metabolites are often hydroxylated derivatives, which are crucial biomarkers for detecting AB-CHMINACA consumption.[1]

Quantitative Summary of In Vitro Metabolism

While comprehensive kinetic data for every metabolite is not extensively available in the public domain, the following table summarizes the key metabolic transformations and the enzymes involved. The formation of hydroxylated metabolites is consistently reported as the major metabolic pathway.

Metabolic Reaction Enzyme(s) Involved Key Metabolites Identified Significance
MonohydroxylationCYP3A4, other CYPs7 different mono-hydroxylated isomers (e.g., on the cyclohexyl ring)Major metabolic pathway; key biomarkers for detection
DihydroxylationCYP3A4, other CYPs6 different di-hydroxylated isomersFurther metabolism of mono-hydroxylated metabolites
N-DealkylationCYP EnzymesN-dealkylated AB-CHMINACACommon metabolic route for synthetic cannabinoids
CarboxylationAmidase enzymes2 different carboxylated metabolitesIndicates hydrolytic metabolic pathways
GlucuronidationUGTs5 different glucuronidated metabolitesPhase II metabolism for excretion

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol outlines a typical procedure for the in vitro metabolism of AB-CHMINACA using HLMs.

Materials:

  • AB-CHMINACA

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Methanol (B129727) or Acetonitrile (B52724) (for dissolving AB-CHMINACA and quenching the reaction)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system solutions, and the HLM suspension.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add a solution of AB-CHMINACA (typically in methanol or acetonitrile, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied depending on the experimental goals (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period, typically ranging from 1 to 3 hours.[3]

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, for analysis by LC-MS/MS.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a general framework for the analysis of AB-CHMINACA and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with an additive such as 0.1% formic acid to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes based on their polarity.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for AB-CHMINACA and its metabolites.

  • Data Acquisition: Full scan mode for initial identification of metabolites and product ion scan (or tandem MS) mode for structural elucidation.

  • Collision Energy: Varied to obtain optimal fragmentation for metabolite identification.

Visualizations

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA Mono_OH Mono-hydroxylated Metabolites AB_CHMINACA->Mono_OH CYP3A4, other CYPs N_Dealkyl N-dealkylated Metabolite AB_CHMINACA->N_Dealkyl CYPs Carboxy Carboxylated Metabolites AB_CHMINACA->Carboxy Amidases Di_OH Di-hydroxylated Metabolites Mono_OH->Di_OH CYPs Glucuronides Glucuronidated Metabolites Mono_OH->Glucuronides UGTs

Caption: Metabolic pathways of AB-CHMINACA.

Experimental_Workflow start Start: Prepare Incubation Mixture (HLMs, Buffer, NADPH System) pre_incubation Pre-incubation at 37°C start->pre_incubation add_substrate Add AB-CHMINACA to Initiate Reaction pre_incubation->add_substrate incubation Incubation at 37°C (1-3 hours) add_substrate->incubation termination Terminate Reaction (add ice-cold acetonitrile) incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection analysis Analyze by LC-MS/MS supernatant_collection->analysis

Caption: In vitro metabolism experimental workflow.

References

Unraveling the Metabolic Journey of AB-CHMINACA to M5A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway of the synthetic cannabinoid AB-CHMINACA, with a specific focus on its biotransformation to the M5A metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings to elucidate the enzymatic processes, experimental methodologies, and analytical data pertaining to this critical metabolic route.

Executive Summary

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, leading to a variety of metabolites. Among these, M5A, identified as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a significant product of biotransformation.[1][2] The formation of M5A from the parent compound involves two primary enzymatic processes: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group. Understanding this pathway is crucial for the development of accurate analytical methods for forensic and clinical toxicology, as metabolites are often the primary targets for detection in biological samples.

Core Metabolic Pathway: From AB-CHMINACA to M5A

The metabolic conversion of AB-CHMINACA to M5A is a two-step process involving distinct enzyme systems.

  • Amide Hydrolysis: The initial or concurrent step in the formation of the carboxylic acid moiety of M5A is the hydrolysis of the terminal amide group of AB-CHMINACA. This reaction is catalyzed by amidase or carboxylesterase enzymes and is not dependent on the cytochrome P450 (CYP) system, as it proceeds in the absence of NADPH.[3][4][5] This biotransformation results in the formation of AB-CHMINACA carboxylic acid.

  • Cyclohexyl Hydroxylation: The second key transformation is the hydroxylation of the cyclohexyl ring. This is an oxidative reaction mediated by cytochrome P450 enzymes, with studies identifying CYP3A4 as the most active isoenzyme in this process.[3][4] This step can occur on the parent AB-CHMINACA molecule to form a hydroxylated intermediate, or on the AB-CHMINACA carboxylic acid metabolite.

The M5A metabolite is the result of both of these enzymatic reactions occurring. The exact sequence of these events—whether hydroxylation precedes hydrolysis or vice versa—can vary, leading to different intermediate metabolites that all ultimately can lead to the formation of M5A.

AB_CHMINACA_to_M5A AB_CHMINACA AB-CHMINACA Hydroxylated_Intermediate AB-CHMINACA (Cyclohexyl-hydroxy) AB_CHMINACA->Hydroxylated_Intermediate CYP450 (CYP3A4) Carboxylic_Acid_Intermediate AB-CHMINACA Carboxylic Acid AB_CHMINACA->Carboxylic_Acid_Intermediate Amidase/ Carboxylesterase M5A M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid) Hydroxylated_Intermediate->M5A Amidase/ Carboxylesterase Carboxylic_Acid_Intermediate->M5A CYP450 (CYP3A4)

Metabolic pathway of AB-CHMINACA to M5A.

Experimental Protocols for Metabolite Identification

The elucidation of the AB-CHMINACA metabolic pathway has been primarily achieved through in vitro studies using human liver microsomes (HLMs), followed by advanced analytical techniques.

In Vitro Incubation with Human Liver Microsomes

A representative experimental workflow for the in vitro metabolism study of AB-CHMINACA is as follows:

  • Preparation of Incubation Mixture: AB-CHMINACA is dissolved in an organic solvent, such as methanol, and then diluted to the desired concentration in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation with HLMs: The AB-CHMINACA solution is incubated with pooled human liver microsomes at 37°C. To initiate the CYP450-mediated reactions, an NADPH-regenerating system is added to the mixture. Control incubations are typically run without the NADPH-regenerating system to differentiate between CYP-dependent and independent metabolism.[6]

  • Reaction Termination: After a specific incubation period (e.g., 1-3 hours), the reaction is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[4]

  • Sample Preparation for Analysis: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.[4]

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis Start Prepare Incubation Mixture (AB-CHMINACA, Buffer) Incubate Incubate with HLMs at 37°C Start->Incubate Add_NADPH Add NADPH- Regenerating System Incubate->Add_NADPH Terminate Terminate Reaction (Acetonitrile) Add_NADPH->Terminate After 1-3 hours Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate_Reconstitute Evaporate and Reconstitute Collect_Supernatant->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS or LC-QTOF/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis

Experimental workflow for metabolite identification.
Analytical Detection and Characterization

The identification and structural elucidation of AB-CHMINACA metabolites are predominantly carried out using liquid chromatography coupled with mass spectrometry (LC-MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the targeted quantification of known metabolites. It offers high sensitivity and selectivity.[7]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS): This high-resolution mass spectrometry (HRMS) approach is employed for the identification of unknown metabolites by providing accurate mass measurements, which aid in determining the elemental composition of the metabolites.[3]

Quantitative Data Summary

Quantitative data on the formation of M5A and other AB-CHMINACA metabolites are limited, with most studies focusing on qualitative identification. The available data primarily consists of the concentrations of the parent drug and its metabolites detected in biological samples from users.

AnalyteMatrixConcentration Range (pg/mg)Reference
AB-CHMINACAHair116.9 - 180.1[1]
AB-CHMINACA M2Hair[1]
AB-CHMINACA M4HairND[1]
AB-CHMINACA M5AHair-[1]
AB-CHMINACABlood0.5 ng/ml

LOQ: Limit of Quantitation; ND: Not Detected. The study on hair samples quantified other metabolites but did not report detectable levels of M5A in the analyzed samples.

Conclusion

The metabolic pathway of AB-CHMINACA to M5A is a significant route of biotransformation involving both hydrolysis and oxidation. The elucidation of this pathway has been made possible through in vitro studies utilizing human liver microsomes and advanced mass spectrometry techniques. While qualitative understanding of this pathway is well-established, a notable gap exists in the availability of quantitative data, such as enzyme kinetics. Further research in this area would be beneficial for a more comprehensive toxicological and pharmacological assessment of AB-CHMINACA and its metabolites. This guide provides a foundational understanding for professionals in the fields of drug metabolism, toxicology, and forensic science.

References

Pharmacological activity of AB-CHMINACA metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Activity of AB-CHMINACA Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases involving intoxication and fatalities.[1] As an indazole-based compound, it represents a structural class of SCRAs that emerged to circumvent legal restrictions on earlier generations.[2] AB-CHMINACA is a potent full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with reported binding affinities (Ki) of 0.78 nM and 0.45 nM, respectively.[1] Its in vivo effects in mice, including locomotor suppression, antinociception, hypothermia, and catalepsy, are consistent with strong CB1 receptor activation.[3][4]

Like most xenobiotics, AB-CHMINACA undergoes extensive metabolism in the body, primarily in the liver. Understanding the pharmacological activity of its metabolites is critical for several reasons. Firstly, active metabolites can prolong and contribute to the overall pharmacological and toxicological profile of the parent compound. Secondly, identifying major and long-lasting metabolites is essential for developing reliable analytical methods for forensic and clinical toxicology to confirm exposure. This guide provides a comprehensive overview of the metabolic pathways of AB-CHMINACA and the pharmacological activity of its resulting metabolites, supported by detailed experimental protocols and data visualizations.

Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA is rapid and extensive, proceeding primarily through Phase I oxidative and hydrolytic reactions, followed by Phase II conjugation. In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating these pathways, with findings largely confirmed by analysis of in vivo samples from users.[5][6]

Key Metabolic Transformations:

  • Hydroxylation: The most prominent metabolic route involves the oxidation of the cyclohexylmethyl moiety. This results in the formation of various mono- and di-hydroxylated metabolites.[5][6] Cytochrome P450 enzymes, particularly CYP3A4, are the primary drivers of these reactions.[5][6]

  • Amide Hydrolysis: The terminal amide group on the valine residue can be hydrolyzed to form a carboxylic acid metabolite. This transformation is often a major metabolic step.[7]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core can occur, though this is generally a minor pathway.[5]

  • Glucuronidation: Phase I metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation with glucuronic acid to facilitate excretion.[5]

Studies have identified over two dozen metabolites, with the most abundant being mono-hydroxylated and carboxylated products.[5] The presence of these metabolites at higher concentrations than the parent compound in biological samples underscores the importance of targeting them in toxicological screenings.[7]

AB_CHMINACA_Metabolism cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB-CHMINACA AB-CHMINACA M_OH Mono-hydroxylated Metabolites (on cyclohexyl ring) AB-CHMINACA->M_OH CYP450 (e.g., CYP3A4) Hydroxylation M_COOH Carboxylic Acid Metabolite (Amide Hydrolysis) AB-CHMINACA->M_COOH Amidase Hydrolysis M_Dealkyl N-Dealkylated Metabolite AB-CHMINACA->M_Dealkyl CYP450 N-Dealkylation M_DiOH Di-hydroxylated Metabolites M_OH->M_DiOH CYP450 Hydroxylation M_Glucuronide Glucuronide Conjugates M_OH->M_Glucuronide UGTs Glucuronidation

Caption: Metabolic pathway of AB-CHMINACA.

Pharmacological Activity of Metabolites

A critical aspect of understanding the public health risk of AB-CHMINACA is determining whether its metabolites retain pharmacological activity at cannabinoid receptors. Studies have shown that several major Phase I metabolites are indeed potent agonists, suggesting they contribute significantly to the duration and intensity of the drug's effects.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional activity of AB-CHMINACA and its key metabolites at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
AB-CHMINACA0.780.45[1]
Metabolite M1 (4-OH-cyclohexyl)Data not availableData not available
Metabolite M3 (Carboxylic acid)Data not availableData not available

Note: Specific Ki values for individual metabolites are not consistently reported in the available literature. However, functional assays confirm that several hydroxylated metabolites retain high affinity and activity.[8][9]

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

CompoundAssay TypeReceptorEC50 (nM)Emax (% of CP-55,940)Reference
AB-CHMINACA[³⁵S]GTPγSCB12.1125%[4]
AB-CHMINACAcAMPCB1Varies>100% (Full Agonist)[10][11]
Metabolites (General)CB1 Activation AssayCB1SubnanomolarHigh (Retained Activity)[8][9]

Note: Functional assays have demonstrated that major Phase I metabolites of AB-CHMINACA retain their activity at cannabinoid receptors, with some showing subnanomolar concentrations for receptor activation.[8] AB-CHMINACA itself exhibits higher efficacy (Emax) than the reference full agonist CP-55,940 in some assay systems.[4]

CB1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_Protein Gαi/o Gβγ CB1R->G_Protein:f0 Activation Arrestin β-Arrestin CB1R->Arrestin Recruitment (Biased Agonism) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Ligand AB-CHMINACA or Active Metabolite Ligand->CB1R Binding G_Protein:f0->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation Experimental_Workflow cluster_setup Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Obtain Metabolite (Synthesis or Isolation) BindingAssay Competitive Radioligand Binding Assay Compound->BindingAssay FunctionalAssay [35S]GTPγS Functional Assay or cAMP Assay Compound->FunctionalAssay Membranes Prepare Cell Membranes (Expressing CB1/CB2) Membranes->BindingAssay Membranes->FunctionalAssay Ki_Calc Calculate Ki (Binding Affinity) BindingAssay->Ki_Calc EC50_Calc Calculate EC50 & Emax (Potency & Efficacy) FunctionalAssay->EC50_Calc Profile Determine Pharmacological Profile Ki_Calc->Profile EC50_Calc->Profile

References

An In-depth Technical Guide to the Toxicological Screening of AB-CHMINACA M5A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended for medical advice.

Executive Summary

AB-CHMINACA is a potent synthetic cannabinoid that has been associated with significant adverse health effects. Its metabolism in the human body leads to the formation of various metabolites, including AB-CHMINACA M5A (1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid). While the toxicology of the parent compound, AB-CHMINACA, has been partially characterized, there is a notable and critical gap in the scientific literature regarding the specific toxicological profile of its M5A metabolite. This technical guide provides a comprehensive overview of the known toxicology of AB-CHMINACA as a surrogate, outlines the necessary experimental protocols for the complete toxicological screening of AB-CHMINACA M5A, and presents standardized workflows and relevant biological pathways. The physiological and toxicological properties of AB-CHMINACA M5A are largely unknown, making its characterization a priority for forensic and clinical toxicology.[1]

Toxicological Profile of the Parent Compound: AB-CHMINACA

Due to the absence of direct toxicological data for AB-CHMINACA M5A, understanding the toxicological profile of the parent compound is essential for predicting potential risks and guiding future research.

Acute Toxicity and Lethality

In vivo studies in animal models have provided some insights into the acute toxicity of AB-CHMINACA.

Parameter Value Species Route of Administration Source
LD₅₀282.84 mg/kgMouseIntraperitoneal[2]

Table 1: Acute Toxicity of AB-CHMINACA

According to the toxicity classification of substances for intraperitoneal administration, AB-CHMINACA is considered to have low lethality.[2] However, it is crucial to note that severe clinical effects, primarily affecting the central nervous and respiratory systems, are observed at doses much lower than the lethal dose.[2]

In Vivo Toxicological Findings

Chronic administration of AB-CHMINACA in mice has been shown to cause discernible histotoxic effects, even at low doses that do not produce noticeable clinical symptoms.[2]

Organ Histopathological Findings Study Details Source
LiverCongestion, hemorrhage, degeneration, cellular infiltrationSubacute, 4-week daily IP injections in mice[3]
KidneyCongestion, hemorrhage, degeneration, cellular infiltrationSubacute, 4-week daily IP injections in mice[3]

Table 2: Histopathological Effects of AB-CHMINACA in Mice

Biochemical analysis of serum from treated mice indicated a significant increase in aspartate aminotransferase (AST) at the highest dose, while alanine (B10760859) aminotransferase (ALT) and creatinine (B1669602) levels did not show significant changes.[2][3]

Pharmacodynamics and Receptor Affinity

AB-CHMINACA is a potent agonist of the cannabinoid receptors CB1 and CB2.[2] In vitro studies have demonstrated its high affinity and efficacy at these receptors, which is significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[4][5]

Receptor Binding Affinity (Kᵢ) Functional Activity (EC₅₀) Efficacy Source
CB10.78 nMPotent AgonistFull Agonist[4][5]
CB20.45 nMPotent AgonistFull Agonist[4][5]

Table 3: Receptor Binding and Functional Activity of AB-CHMINACA

The high potency and efficacy of AB-CHMINACA at the CB1 receptor are believed to be responsible for its profound psychoactive effects and associated toxicity.[4][5][6] It is important to investigate whether AB-CHMINACA M5A retains affinity and activity at these receptors, as the activity of metabolites can significantly contribute to the overall toxicological profile of a drug.[7][8][9][10]

Proposed Experimental Protocols for Toxicological Screening of AB-CHMINACA M5A

A comprehensive toxicological evaluation of AB-CHMINACA M5A requires a multi-faceted approach, incorporating in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of AB-CHMINACA M5A to cause cell death.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines, such as HepG2 (liver), HK-2 (kidney), and SH-SY5Y (neuronal), should be cultured in appropriate media and conditions.

  • Compound Preparation: A stock solution of AB-CHMINACA M5A is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of AB-CHMINACA M5A. A vehicle control and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: After a 24- or 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_culture Culture Cell Lines (e.g., HepG2, HK-2) seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with M5A (24-48h incubation) seed_plate->treat_cells prepare_m5a Prepare Serial Dilutions of AB-CHMINACA M5A prepare_m5a->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for In Vitro Cytotoxicity (MTT) Assay.
Genotoxicity Assays

Objective: To assess the potential of AB-CHMINACA M5A to induce DNA damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of AB-CHMINACA M5A in the presence of a small amount of histidine.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Cannabinoid Receptor Binding and Activation Assays

Objective: To determine if AB-CHMINACA M5A interacts with and activates CB1 and CB2 receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing human CB1 or CB2 receptors.

  • Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of AB-CHMINACA M5A.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of AB-CHMINACA M5A and calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (Functional Assay)

  • Membrane Incubation: Incubate the CB1 or CB2 receptor-expressing membranes with varying concentrations of AB-CHMINACA M5A in the presence of GDP and [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Measurement: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of AB-CHMINACA M5A.

G cluster_pathway Cannabinoid Receptor Signaling Pathway ligand AB-CHMINACA M5A (Agonist) receptor CB1/CB2 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion of ATP downstream Downstream Cellular Effects camp->downstream Modulation

References

An In-Depth Technical Guide on 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid (AB-CHMINACA M5A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, also known to forensic and chemistry communities as AB-CHMINACA M5A, is a significant metabolite of the potent synthetic cannabinoid AB-CHMINACA. As the landscape of new psychoactive substances (NPS) continues to evolve, a thorough understanding of the metabolic fate and potential biological activity of these compounds is critical for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the available scientific data on AB-CHMINACA M5A, with a focus on its physicochemical properties, metabolic generation, and inferred pharmacological profile.

Physicochemical Properties

The fundamental physicochemical characteristics of AB-CHMINACA M5A are summarized in the table below. This information is crucial for the development of analytical methods and for understanding its pharmacokinetic profile.

PropertyValueReference
IUPAC Name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid
Common Name AB-CHMINACA M5A
Molecular Formula C₁₅H₁₈N₂O₃[1]
Molecular Weight 274.3 g/mol [1]
CAS Number 2207957-90-0[1]
Appearance Crystalline solid[1]
Purity ≥98% (as a mixture of diastereomers)[1]
Solubility DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
UV λmax 210, 299 nm[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the targeted synthesis of 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid is not extensively documented in peer-reviewed literature, a general synthetic strategy can be proposed based on established methods for the N-alkylation of indazole-3-carboxylic acids.

A plausible synthetic route would involve the selective N1-alkylation of 1H-indazole-3-carboxylic acid or its corresponding methyl ester with a suitable (4-hydroxycyclohexyl)methyl halide or tosylate. Recent studies have demonstrated that direct and selective N1-alkylation of indazole-3-carboxylic acid can be achieved with high yields, offering a more efficient alternative to methods that start with the methyl ester.[2][3]

General Synthetic Workflow:

cluster_synthesis Proposed Synthesis of AB-CHMINACA M5A start 1H-Indazole-3-carboxylic Acid step1 Selective N1-Alkylation start->step1 product 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid (AB-CHMINACA M5A) step1->product reagent1 (4-Hydroxycyclohexyl)methyl halide/tosylate Base (e.g., NaH) Solvent (e.g., THF/DMF) reagent1->step1 purification Purification (e.g., Chromatography) product->purification

A generalized workflow for the synthesis of AB-CHMINACA M5A.

Characterization of the synthesized compound would be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Metabolism of AB-CHMINACA

AB-CHMINACA M5A is a product of the in vivo and in vitro metabolism of its parent compound, AB-CHMINACA. The primary metabolic transformations involve enzymatic reactions in the liver.

Experimental Protocol for In Vitro Metabolism Studies

The following is a generalized protocol based on published studies investigating the metabolism of AB-CHMINACA using human liver microsomes (HLMs).[2][4]

  • Incubation: AB-CHMINACA is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., up to 3 hours).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Detection: The metabolites are identified and characterized using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Metabolic Pathways

The formation of AB-CHMINACA M5A from AB-CHMINACA involves two key metabolic steps:

  • Hydroxylation: Cytochrome P450 enzymes, primarily CYP3A4, catalyze the hydroxylation of the cyclohexyl ring of AB-CHMINACA.[4] This can occur at various positions on the ring.

  • Amide Hydrolysis: Amidase enzymes hydrolyze the terminal amide bond of the valine moiety to a carboxylic acid.

The sequence of these reactions can vary, leading to different metabolic intermediates.

cluster_metabolism Metabolic Pathway of AB-CHMINACA to M5A parent AB-CHMINACA intermediate1 Hydroxylated AB-CHMINACA parent->intermediate1 CYP450 (e.g., CYP3A4) (Hydroxylation) intermediate2 AB-CHMINACA Carboxylic Acid parent->intermediate2 Amidase (Amide Hydrolysis) product 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid (AB-CHMINACA M5A) intermediate1->product Amidase (Amide Hydrolysis) intermediate2->product CYP450 (e.g., CYP3A4) (Hydroxylation)

Metabolic conversion of AB-CHMINACA to its M5A metabolite.

Pharmacological Profile

There is currently a significant lack of direct pharmacological data for 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid. The physiological and toxicological properties of this specific compound are not well-known.[1] However, inferences can be drawn from the pharmacology of the parent compound and general knowledge of synthetic cannabinoid metabolites.

The parent compound, AB-CHMINACA, is a potent full agonist of the cannabinoid receptor 1 (CB1) and also acts on the CB2 receptor.[5] It is well-established that some metabolites of synthetic cannabinoids can retain significant affinity and activity at cannabinoid receptors.[6][7][8] For instance, hydroxylated metabolites of other synthetic cannabinoids have been shown to be potent CB1 agonists.[9] Conversely, the hydrolysis of the amide to a carboxylic acid in other synthetic cannabinoids has been shown to significantly reduce CB1 receptor affinity and potency.[10][11][12]

Given these opposing structural modifications (hydroxylation potentially retaining or increasing activity and carboxylation likely decreasing it), the precise pharmacological profile of AB-CHMINACA M5A remains to be experimentally determined.

Hypothetical Signaling Pathway

Assuming AB-CHMINACA M5A retains some agonist activity at the CB1 receptor, it would likely initiate a signaling cascade typical for this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to Gi/o proteins.

cluster_signaling Hypothetical CB1 Receptor Signaling of AB-CHMINACA M5A ligand AB-CHMINACA M5A (Hypothetical Agonist) receptor CB1 Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase mapk Activation of MAPK Pathway g_protein->mapk ion_channel Modulation of Ion Channels g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmitter release) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

A putative signaling pathway for AB-CHMINACA M5A at the CB1 receptor.

Conclusion

1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid (AB-CHMINACA M5A) is a key metabolite of the synthetic cannabinoid AB-CHMINACA, formed through hydroxylation and amide hydrolysis. While its physicochemical properties are reasonably well-defined and its metabolic origin understood, there is a critical need for further research into its synthesis and, most importantly, its pharmacological activity. Determining the CB1 and CB2 receptor binding affinities and functional activities of AB-CHMINACA M5A is essential for a complete understanding of the toxicology and pharmacology associated with AB-CHMINACA use. This knowledge will be invaluable for forensic investigations, clinical toxicology, and the broader scientific understanding of synthetic cannabinoid metabolism and effects.

References

Endocannabinoid Receptor Affinity of AB-CHMINACA and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of interest due to its high affinity for the endocannabinoid receptors CB1 and CB2. Its complex metabolism leads to numerous derivatives, including the M5A metabolite. This technical guide provides a comprehensive overview of the endocannabinaind receptor affinity of AB-CHMINACA and its known metabolites. While quantitative data for the specific metabolite M5A is not currently available in published literature, this document summarizes existing data for the parent compound and other key metabolites, details the experimental protocols for assessing receptor affinity, and illustrates the associated signaling pathways. The absence of specific affinity data for AB-CHMINACA M5A underscores a significant gap in the current understanding of its pharmacological profile and highlights the need for further research.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational products.[1][2] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by binding to and activating the cannabinoid receptors CB1 and CB2.[3] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are predominantly found in the peripheral nervous system and immune cells.[4]

The metabolism of AB-CHMINACA is extensive, involving hydroxylation, carboxylation, and glucuronidation, resulting in a variety of metabolites.[5][6] One of these identified metabolites is M5A. Understanding the endocannabinoid receptor affinity of these metabolites is crucial for a complete toxicological and pharmacological assessment. However, a thorough review of the scientific literature reveals a lack of specific binding affinity data (e.g., Ki or EC50 values) for the AB-CHMINACA M5A metabolite.

This guide aims to consolidate the available quantitative data for AB-CHMINACA and its characterized metabolites, provide detailed experimental methodologies for receptor affinity studies, and present the established signaling pathways, thereby serving as a valuable resource for the scientific community.

Quantitative Receptor Affinity Data

While specific data for AB-CHMINACA M5A is unavailable, the following table summarizes the reported endocannabinoid receptor affinity for the parent compound, AB-CHMINACA. This data provides a baseline for understanding the potent cannabinoid activity of the parent drug. Structure-activity relationship studies suggest that hydroxylation of the cyclohexyl ring, a common metabolic pathway for AB-CHMINACA, can influence receptor affinity, though the precise impact varies depending on the position of the hydroxyl group.[7][8]

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Reference
AB-CHMINACA CB10.78 - 2.870.86 - 2.33142 - 378[2][9]
CB20.45 - 0.880.59 - 5.5~100[2][9]

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC50 represents the half-maximal effective concentration, a measure of the compound's potency in a functional assay. Emax represents the maximum efficacy of the compound relative to a standard full agonist.

Experimental Protocols

The determination of endocannabinoid receptor affinity and functional activity is typically achieved through in vitro assays, primarily radioligand binding assays and GTPγS functional assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]

Objective: To determine the inhibitory constant (Ki) of a test compound at CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (e.g., AB-CHMINACA).

  • Non-specific binding control (e.g., a high concentration of a known potent cannabinoid agonist like WIN-55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CB1/CB2 Receptor Membranes Incubation Incubation at 30°C Membranes->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation TestCompound Test Compound (e.g., AB-CHMINACA) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ unbound Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Radioligand Competitive Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (potency and efficacy) of a compound by quantifying the activation of G-proteins coupled to the cannabinoid receptors.[11]

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound at CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compound (e.g., AB-CHMINACA).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters or SPA beads.

  • Scintillation fluid or appropriate detection reagents.

  • Scintillation counter or plate reader.

Procedure:

  • Pre-incubation: Pre-incubate the cell membrane preparation with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.

  • Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.

  • Separation: Separate the [³⁵S]GTPγS-bound G-proteins from the unbound [³⁵S]GTPγS using either filtration or a scintillation proximity assay (SPA).

  • Detection: Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined from this curve.

Signaling Pathways

Upon activation by an agonist like AB-CHMINACA, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.[4][12] The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

G cluster_cytoplasm Cytoplasm Agonist Synthetic Cannabinoid (e.g., AB-CHMINACA) Receptor CB1 / CB2 Receptor Agonist->Receptor Binds to G_protein Gαi/o | Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel G_protein->K_channel Gβγ activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Gβγ activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

CB1/CB2 Receptor Signaling Pathway

Pathway Description:

  • Receptor Binding: An agonist, such as AB-CHMINACA, binds to the CB1 or CB2 receptor.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein (Gαi/o and Gβγ subunits).

  • Downstream Effects:

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

    • The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release. The Gβγ subunit can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[4]

Conclusion and Future Directions

AB-CHMINACA is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While its metabolism has been studied, there is a notable absence of quantitative data on the endocannabinoid receptor affinity of its M5A metabolite. This lack of data represents a critical knowledge gap in understanding the full pharmacological and toxicological profile of AB-CHMINACA.

Future research should prioritize the synthesis and pharmacological characterization of AB-CHMINACA M5A and other key metabolites. Determining their binding affinities and functional activities at cannabinoid receptors will provide a more complete picture of their potential contribution to the overall effects observed after AB-CHMINACA consumption. Such data is essential for accurate risk assessment and for the development of effective diagnostic and therapeutic strategies.

References

The Emergence of AB-CHMINACA M5A as a Definitive Biomarker for Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of synthetic cannabinoids presents a significant challenge to clinical and forensic toxicology. AB-CHMINACA [N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] has been a prominent compound among new psychoactive substances, and identifying its consumption is crucial for public health and safety. Due to rapid and extensive metabolism, the parent compound is often undetectable in biological samples, necessitating the identification of reliable biomarkers. This technical guide provides an in-depth analysis of AB-CHMINACA M5A, a key metabolite, and its role as a biomarker for confirming the consumption of this potent synthetic cannabinoid.

AB-CHMINACA Metabolism and the Identification of M5A

AB-CHMINACA undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 enzymes.[1] The metabolic pathways involve hydroxylation, carboxylation, and glucuronidation.[1] Among the numerous metabolites produced, AB-CHMINACA M5A, with the chemical structure 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid , has been identified as a significant and detectable urinary biomarker. Its formation involves the hydrolysis of the terminal amide group of AB-CHMINACA to a carboxylic acid and hydroxylation of the cyclohexyl ring. The increased polarity of M5A facilitates its excretion in urine, making it a suitable target for biomonitoring.

Quantitative Data on AB-CHMINACA and its Metabolites

The following tables summarize quantitative data for AB-CHMINACA and its major metabolites found in various biological matrices from scientific literature. These values are essential for establishing detection windows and interpreting analytical results.

Table 1: Concentrations of AB-CHMINACA and Metabolites in Urine

AnalyteConcentration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
AB-CHMINACA M152.8 ± 3.44~5-[2]
AB-CHMINACA M341.3 ± 5.04~5-[2]
AB-CHMINACA M1A--10[3]
AB-CHMINACA M2--1[3]
AB-CHMINACA 3-carboxyindazole--0.25[3]

Table 2: Concentrations of AB-CHMINACA and Metabolites in Blood

AnalyteConcentration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
AB-CHMINACA0.5 - 38.9--[4]
AB-CHMINACA MetabolitesGenerally higher than parent compound--

Table 3: Concentrations of AB-CHMINACA and Metabolites in Hair

AnalyteConcentration Range (pg/mg)Limit of Detection (LOD) (pg/mg)Limit of Quantification (LOQ) (pg/mg)Reference
AB-CHMINACA2.2 - 15120.5 - 102 - 50[5][6]
AB-CHMINACA M2Higher than M40.5 - 102 - 50[5][6]
AB-CHMINACA M4Lower than M20.5 - 102 - 50[5][6]

Experimental Protocols

Accurate detection and quantification of AB-CHMINACA M5A and other metabolites are paramount. The following are detailed methodologies for key analytical techniques.

Sample Preparation

Urine:

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 50°C for 1 hour to cleave glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Blood/Plasma:

  • Protein Precipitation: To 500 µL of blood or plasma, add 1.5 mL of ice-cold acetonitrile (B52724).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described for urine samples.

Hair:

  • Decontamination: Wash 20-50 mg of hair sequentially with dichloromethane (B109758) and methanol to remove external contaminants.

  • Pulverization: Finely pulverize the washed and dried hair sample.

  • Extraction: Incubate the pulverized hair in 1 mL of methanol at 40°C for 16-24 hours with shaking.

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant before analysis.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A for re-equilibration

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Silylation with an agent like BSTFA with 1% TMCS is often necessary to improve the volatility and thermal stability of the metabolites.

  • Chromatographic Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 min.

  • Mass Spectrometry: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like AB-CHMINACA are potent agonists of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Their activation initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway SC Synthetic Cannabinoid (e.g., AB-CHMINACA) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_response MAPK->Cellular_response Ion_channels->Cellular_response

Caption: Signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Experimental Workflow for AB-CHMINACA M5A Biomarker Analysis

This workflow outlines the key steps from sample acquisition to final data interpretation for the analysis of AB-CHMINACA M5A as a biomarker of consumption.

Biomarker Analysis Workflow Sample_collection 1. Biological Sample Collection (Urine, Blood, or Hair) Sample_prep 2. Sample Preparation (Hydrolysis, Extraction, Cleanup) Sample_collection->Sample_prep Analysis 3. Instrumental Analysis (LC-MS/MS or GC-MS) Sample_prep->Analysis Data_acquisition 4. Data Acquisition (Chromatograms and Mass Spectra) Analysis->Data_acquisition Data_processing 5. Data Processing (Peak Integration and Quantification) Data_acquisition->Data_processing Interpretation 6. Result Interpretation (Comparison to Cut-offs, Reporting) Data_processing->Interpretation

Caption: Workflow for the analysis of AB-CHMINACA M5A as a biomarker.

Conclusion

The detection of AB-CHMINACA M5A in biological samples serves as a reliable indicator of AB-CHMINACA consumption. Its chemical properties and metabolic stability make it a more robust biomarker than the parent compound. The standardized analytical protocols provided in this guide, coupled with the quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to accurately identify and quantify exposure to this synthetic cannabinoid. The continued monitoring of AB-CHMINACA and its metabolites is essential for understanding its prevalence and mitigating its potential harm.

References

Preliminary Investigation of AB-CHMINACA M5A Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the stability of AB-CHMINACA M5A, a significant metabolite of the synthetic cannabinoid AB-CHMINACA. Due to the limited availability of direct stability data for M5A, this guide synthesizes findings from studies on structurally related metabolites, particularly AB-CHMINACA M4, and the parent compound. It offers a framework for researchers to design and execute robust stability studies for AB-CHMINACA M5A in various biological matrices. The guide includes a summary of available quantitative stability data for analogous compounds, detailed experimental protocols for stability assessment, and visual representations of a proposed experimental workflow and the established signaling pathway of synthetic cannabinoids. This document is intended to serve as a foundational resource for researchers in forensic science, toxicology, and pharmacology engaged in the study of synthetic cannabinoid metabolism and stability.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous cases of acute toxicity. Understanding the stability of its metabolites is crucial for accurate toxicological interpretation, forensic analysis, and pharmacokinetic modeling. One of the key metabolites, AB-CHMINACA M5A, is formed through metabolic transformations of the parent compound. However, comprehensive stability data for this specific metabolite is currently scarce in scientific literature.

This guide aims to bridge this knowledge gap by providing a detailed preliminary investigation based on the stability of analogous compounds. By presenting available data, outlining experimental methodologies, and visualizing key processes, this document serves as a valuable resource for initiating and conducting stability studies on AB-CHMINACA M5A.

Quantitative Stability Data for AB-CHMINACA Metabolites and Analogs

Table 1: Stability of AB-CHMINACA M4 in Spiked Whole Blood

Storage TemperatureDay 1Day 7Day 28Day 56Day 168
37°C >80%>80%<80%<80%<80%
22°C >80%>80%>80%<80%<80%
4°C >80%>80%>80%>80%<80%
-30°C >80%>80%>80%>80%>80%

Data extrapolated from a study on 24 synthetic cannabinoid metabolites.[2][3]

Table 2: Stability of AB-CHMINACA M4 in Spiked Urine

Storage TemperatureDay 1Day 7Day 28Day 56Day 168
37°C >80%>80%>80%>80%>80%
22°C >80%>80%>80%>80%>80%
4°C >80%>80%>80%>80%>80%
-30°C >80%>80%>80%>80%>80%

Data extrapolated from a study on 24 synthetic cannabinoid metabolites.[2][3]

Experimental Protocols for AB-CHMINACA M5A Stability Assessment

The following protocols are adapted from established methodologies for the stability testing of synthetic cannabinoids and their metabolites in biological matrices.[4][5][6]

Materials and Reagents
  • AB-CHMINACA M5A analytical standard

  • Internal standard (e.g., AB-CHMINACA-d4)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Drug-free human whole blood and urine

  • Solid-phase extraction (SPE) cartridges or supported liquid extraction (SLE) plates

  • Phosphate buffer (pH 6.0)

  • β-glucuronidase (for urine analysis, if investigating conjugated metabolites)

Sample Preparation and Spiking
  • Prepare a stock solution of AB-CHMINACA M5A in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solution with methanol.

  • Spike drug-free whole blood and urine with the working solution to achieve final concentrations relevant for toxicological screening (e.g., 1 ng/mL, 10 ng/mL, and 50 ng/mL).

  • Gently vortex the spiked samples to ensure homogeneity.

  • Aliquot the spiked samples into appropriately labeled polypropylene (B1209903) tubes for each storage condition and time point.

Storage Conditions
  • Room Temperature: 20-25°C

  • Refrigerated: 4°C

  • Frozen: -20°C and -80°C

  • Freeze-Thaw Cycles: Subject a set of samples to multiple (e.g., three) freeze-thaw cycles, where samples are frozen at -20°C for at least 12 hours and then thawed at room temperature.

Sample Extraction
  • To 1 mL of spiked whole blood, add an internal standard.

  • Perform a protein precipitation step by adding 2 mL of ice-cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Alternatively, a supported liquid extraction (SLE) can be performed for cleaner extracts.[4]

  • To 1 mL of spiked urine, add an internal standard.

  • For the analysis of glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at 37°C for a specified period.

  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., mixed-mode cation exchange).

  • Wash the SPE cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize at least two MRM transitions for both AB-CHMINACA M5A and the internal standard for accurate quantification and confirmation.

Mandatory Visualizations

Signaling Pathway of Synthetic Cannabinoids

G cluster_0 Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi CB2R CB2 Receptor CB2R->Gi AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation Ion Ion Channel Modulation (K+, Ca2+) Gi->Ion cAMP ↓ cAMP AC->cAMP Gene Gene Transcription (Cell Growth, Proliferation) MAPK->Gene SC Synthetic Cannabinoid (e.g., AB-CHMINACA & Metabolites) SC->CB1R Agonist Binding SC->CB2R Agonist Binding

Caption: General signaling pathway of synthetic cannabinoids.

Experimental Workflow for AB-CHMINACA M5A Stability Investigation

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Interpretation Spike Spike Drug-Free Matrix (Blood/Urine) with M5A Aliquot Aliquot Samples Spike->Aliquot RT Room Temp (22°C) Aliquot->RT Incubate Fridge Refrigerated (4°C) Aliquot->Fridge Incubate Frozen Frozen (-20°C / -80°C) Aliquot->Frozen Incubate Extract Sample Extraction (Protein Ppt / SPE) RT->Extract Fridge->Extract Frozen->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification of M5A LCMS->Quantify Degradation Calculate % Degradation Quantify->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics

References

An In-depth Technical Guide to the Biotransformation of AB-CHMINACA in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biotransformation of the synthetic cannabinoid AB-CHMINACA when incubated with human liver microsomes (HLMs). The information presented herein is curated from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the metabolic fate of this compound. This document details the experimental protocols for studying its metabolism, summarizes the identified metabolites, and visualizes the metabolic pathways and experimental workflows.

Introduction

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been a subject of significant interest in the fields of toxicology and drug metabolism.[1] Understanding its metabolic pathways is crucial for identifying biomarkers of consumption, assessing potential drug-drug interactions, and elucidating its toxicological profile. In vitro studies utilizing human liver microsomes (HLMs) are a cornerstone for predicting in vivo metabolism, as they contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1]

This guide focuses on the biotransformation of AB-CHMINACA in HLMs, detailing the formation of its various metabolites and the primary enzymes involved in these transformations.

Experimental Protocols

The following sections describe the methodologies typically employed in the study of AB-CHMINACA metabolism using human liver microsomes.

Incubation of AB-CHMINACA with Human Liver Microsomes

A common procedure for the in vitro metabolism of AB-CHMINACA involves incubation with pooled human liver microsomes in the presence of necessary cofactors.

Materials:

  • AB-CHMINACA

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (typically 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Methanol (for sample dilution)

  • Ultrapure water

Procedure:

  • Preparation of Incubation Mixture: A typical incubation mixture is prepared in a microcentrifuge tube on ice. The mixture generally contains potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and AB-CHMINACA (e.g., 10 µM final concentration).[2]

  • Pre-incubation: The mixture is often pre-incubated for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C, typically with gentle shaking, for a specified period (e.g., up to 3 hours).[2] Time-course studies may involve taking aliquots at various time points.

  • Termination of Reaction: The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the proteins. The supernatant is then transferred to a clean vial for analysis by liquid chromatography-mass spectrometry (LC-MS).

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The identification and quantification of AB-CHMINACA and its metabolites are predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often with a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF) instrument.[1][2]

Typical LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve chromatographic peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

    • Detection: For identification, full-scan mass spectra are acquired, followed by product ion scans (MS/MS) of the protonated molecules of potential metabolites. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used with a triple quadrupole mass spectrometer, or by extracting specific ion chromatograms from high-resolution full-scan data.

Data Presentation: Metabolites of AB-CHMINACA in Human Liver Microsomes

In vitro studies with human liver microsomes have identified a significant number of metabolites of AB-CHMINACA, with major pathways being hydroxylation and carboxylation.[1] Twenty-six metabolites have been detected in total.[1] The primary enzyme responsible for the oxidative metabolism of AB-CHMINACA is Cytochrome P450 3A4 (CYP3A4).[1]

Table 1: Major Phase I Metabolites of AB-CHMINACA Identified in Human Liver Microsomes

Metabolite TypeDescriptionBiotransformation Pathway
Mono-hydroxylated Metabolites Seven mono-hydroxylated metabolites have been identified.[1] These are typically formed on the cyclohexyl ring or the alkyl chain.Hydroxylation
Di-hydroxylated Metabolites Six di-hydroxylated metabolites have been observed.[1]Sequential Hydroxylation
N-dealkylated Metabolite A metabolite resulting from the removal of the N-alkyl group has been detected.[1]N-dealkylation
Carboxylated Metabolites Two carboxylated metabolites have been identified, likely produced by amidase enzymes.[1] One of these is often a major metabolite.Amide Hydrolysis

Table 2: Phase II Metabolites of AB-CHMINACA Identified in Human Liver Microsomes

Metabolite TypeDescriptionBiotransformation Pathway
Glucuronidated Metabolites Five glucuronidated metabolites have been formed.[1]Glucuronidation

Visualizations

The following diagrams illustrate the experimental workflow for studying AB-CHMINACA metabolism and its primary metabolic pathways.

AB_CHMINACA_Metabolism_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis AB_CHMINACA AB-CHMINACA Incubation Incubation at 37°C AB_CHMINACA->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quenching Quenching with Acetonitrile Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Analysis Metabolite Identification & Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for AB-CHMINACA metabolism study.

AB_CHMINACA_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA Mono_OH Mono-hydroxylated Metabolites AB_CHMINACA->Mono_OH Hydroxylation N_Dealkyl N-dealkylated Metabolite AB_CHMINACA->N_Dealkyl N-dealkylation Carboxy Carboxylated Metabolites (Amidase) AB_CHMINACA->Carboxy Amide Hydrolysis Di_OH Di-hydroxylated Metabolites Mono_OH->Di_OH Hydroxylation Glucuronides Glucuronidated Metabolites Mono_OH->Glucuronides Glucuronidation Carboxy->Glucuronides Glucuronidation

Primary metabolic pathways of AB-CHMINACA.

Conclusion

The in vitro biotransformation of AB-CHMINACA in human liver microsomes is extensive, leading to a variety of phase I and phase II metabolites. The primary metabolic routes are hydroxylation, mediated predominantly by CYP3A4, and amide hydrolysis. The identification of these metabolites is critical for developing analytical methods to detect AB-CHMINACA consumption in forensic and clinical settings. While qualitative data on the metabolic pathways are well-established, a notable gap exists in the public domain regarding the quantitative kinetics (Kₘ and Vₘₐₓ) of metabolite formation. Further research is warranted to elucidate these parameters to enable a more precise prediction of in vivo pharmacokinetics and potential for drug-drug interactions. This guide provides a foundational understanding of AB-CHMINACA's metabolism in a key in vitro system, serving as a valuable resource for the scientific community.

References

Understanding the physicochemical properties of M5A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of M5A

For Researchers, Scientists, and Drug Development Professionals

Introduction

M5A, scientifically known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a recognized metabolite of the synthetic cannabinoid AB-CHMINACA. As a substance of interest in forensic and research applications, a thorough understanding of its physicochemical properties is crucial for the development of analytical methods and for understanding its potential physiological effects. This guide provides a detailed overview of the known physicochemical characteristics of M5A, the experimental methodologies for their determination, and insights into its likely biological signaling pathways based on its parent compound.

Physicochemical Properties of M5A

The fundamental physicochemical properties of M5A are summarized in the table below, providing a clear quantitative overview of its chemical identity and characteristics.

PropertyValue
IUPAC Name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.3 g/mol
Solubility DMF: 50 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml
UV max Absorption 210, 299 nm

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of M5A.

Determination of Solubility

The solubility of M5A in various solvents is a critical parameter for its handling, formulation, and analytical characterization. A widely accepted method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: A supersaturated solution of M5A is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., DMF, DMSO, Ethanol (B145695), PBS) in a sealed vial.

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: The concentration of M5A in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] A calibration curve is constructed using standard solutions of M5A of known concentrations to ensure accurate quantification.

  • Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G Workflow for Solubility Determination A Add excess M5A to solvent B Equilibrate via shaking (24-48h at constant temp) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify M5A in supernatant (HPLC-UV) C->D E Report Solubility (mg/mL or mol/L) D->E

A generalized workflow for determining equilibrium solubility.
Determination of Molecular Weight

The molecular weight of M5A can be experimentally verified using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of M5A is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules like M5A include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[5][6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs ultraviolet or visible light. This is useful for quantitative analysis and for providing information about the electronic structure of the molecule.

Protocol: UV-Vis Absorption Spectrum Measurement

  • Sample Preparation: A solution of M5A of a known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.

  • Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The instrument is then calibrated or "blanked" using the cuvette filled with the solvent.

  • Measurement: The cuvette is rinsed and filled with the M5A solution. The cuvette is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for a compound like M5A).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.[7][8][9][10][11]

Signaling Pathways

The physiological and toxicological properties of M5A are not yet fully characterized. However, as a metabolite of the potent synthetic cannabinoid AB-CHMINACA, its biological activity is likely mediated through the cannabinoid receptors, CB1 and CB2.[12]

The parent compound, AB-CHMINACA, is a potent agonist at both CB1 and CB2 receptors.[12] These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway for cannabinoid receptor agonists involves:

  • Receptor Binding: The ligand (e.g., AB-CHMINACA or potentially M5A) binds to the CB1 or CB2 receptor.

  • G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins. A primary effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13][14]

It is also important to consider the concept of biased signaling , where a ligand may preferentially activate one downstream pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[15][16] The specific signaling profile of M5A at cannabinoid receptors remains to be elucidated and is an important area for future research.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor Gi Gi/o Protein CB1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux mediates M5A M5A (Ligand) M5A->CB1R G_alpha αi/o Gi->G_alpha dissociates to G_beta_gamma βγ Gi->G_beta_gamma dissociates to G_alpha->AC inhibits G_beta_gamma->Ca_channel inhibits G_beta_gamma->K_channel activates ATP ATP ATP->AC

A diagram of the putative cannabinoid receptor signaling pathway for M5A.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of AB-CHMINACA Metabolite M5A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid that poses a significant public health risk. Due to its rapid and extensive metabolism, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of AB-CHMINACA M5A, a carboxylic acid metabolite, in human urine. The protocol outlined below provides a robust framework for the analysis of this key biomarker of AB-CHMINACA consumption.

Principle of the Method

This method utilizes solid-phase extraction (SPE) to isolate AB-CHMINACA M5A from the urine matrix. The extracted analyte is then separated from endogenous interferences using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate quantification of the M5A metabolite even at low concentrations.

Experimental Protocols

Materials and Reagents
  • AB-CHMINACA M5A certified reference material

  • AB-CHMINACA-d4 M5A (or other suitable internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of internal standard working solution and 500 µL of phosphate buffer. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with two 500 µL aliquots of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AB-CHMINACA M5A 275.1145.035
275.1239.021
Internal Standard To be optimized based on the selected standardTo be optimizedTo be optimized

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of AB-CHMINACA M5A in hair, as reported in the literature.[1] While this data is for a different matrix, it provides a useful reference for the expected performance of the method. Full validation in the target matrix (urine) is required.

ParameterAB-CHMINACA M5A
Linearity Range 50 - 10,000 pg/mg
Limit of Detection (LOD) 10 pg/mg
Limit of Quantification (LOQ) 50 pg/mg

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation spe Solid-Phase Extraction (SPE) sample_prep->spe lc_separation LC Separation sub_condition Condition Cartridge sub_load Load Sample sub_wash Wash sub_elute Elute sub_evap Evaporate & Reconstitute ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis sub_urine Urine Sample sub_is Add Internal Standard sub_urine->sub_is sub_buffer Add Buffer & Vortex sub_is->sub_buffer sub_buffer->sample_prep sub_evap->lc_separation

References

Application Notes and Protocols for the Quantification of AB-CHMINACA M5A in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide. Due to its rapid and extensive metabolism, the parent compound is often undetectable in urine samples, making the identification and quantification of its metabolites crucial for confirming consumption.[1][2] This document provides detailed application notes and protocols for the quantification of a key metabolite, AB-CHMINACA M5A (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of AB-CHMINACA

AB-CHMINACA exerts its psychoactive effects primarily by acting as a potent agonist at the cannabinoid receptors 1 and 2 (CB1 and CB2).[3] These G-protein coupled receptors are predominantly found in the central nervous system and peripheral tissues, respectively. Activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in the various physiological and psychological effects associated with synthetic cannabinoid use.

AB-CHMINACA Signaling Pathway cluster_cell Target Cell CB1/CB2 CB1/CB2 Receptor G_protein G-protein CB1/CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Modulates AB_CHMINACA AB-CHMINACA AB_CHMINACA->CB1/CB2 Binds to

Caption: Signaling pathway of AB-CHMINACA.

Experimental Workflow for Quantification of AB-CHMINACA M5A

The following diagram outlines the general workflow for the quantification of AB-CHMINACA M5A in human urine samples.

Quantification Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Enzymatic Hydrolysis, SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Experimental workflow for AB-CHMINACA M5A quantification.

Detailed Experimental Protocols

Sample Preparation

Urine samples require significant preparation to remove matrix interferences and concentrate the analyte of interest.[1] This typically involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE).[4][5]

a. Enzymatic Hydrolysis:

  • To 1 mL of urine, add an internal standard solution.

  • Add 100 µL of 2 M sodium acetate (B1210297) buffer (pH 5.0).[4]

  • Add 20 µL of β-glucuronidase from Helix pomatia (≥ 100,000 units/mL).[4]

  • Vortex the mixture and incubate at 50-60°C for 1 to 3 hours.[4][6]

  • After incubation, cool the sample to room temperature.

b. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[7]

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[7]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash solution (e.g., 20:80 acetonitrile:water with 1% formic acid).[7]

  • Dry the cartridge thoroughly under a stream of nitrogen or full vacuum for at least 5 minutes.[7]

  • Elute the analyte with 3 mL of an appropriate elution solvent (e.g., ethyl acetate).[7]

  • Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.[5][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5]

  • Mobile Phase A: 0.1% formic acid in water.[5][8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][8]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. For example:

    • 0-2 min: 10% B

    • 2-8 min: 10-60% B

    • 8-9 min: 60-95% B

    • 9-10 min: Hold at 95% B

    • 10-11 min: Return to 10% B

    • 11-12 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 40-60°C.[5][9]

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][9]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for AB-CHMINACA M5A and the internal standard should be monitored for quantification and confirmation. While specific transitions for M5A were not explicitly detailed in the provided search results, a common precursor ion for AB-CHMINACA is m/z 357.[3] Product ions would need to be determined through method development.

  • Source Parameters:

    • Gas Temperature: 320°C[9]

    • Nebulizer Pressure: 35 psi[9]

    • Drying Gas Flow: 8 L/min[9]

    • Sheath Gas Temperature: 380°C[9]

    • Capillary Voltage (VCAP): 3000 V[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of AB-CHMINACA and its metabolites from various studies. It is important to note that these values can vary depending on the specific methodology and instrumentation used.

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Reference
AB-CHMINACA1.252.5-[3]
AB-CHMINACA Metabolites (M1, M3)-~544.8 - 61.0[4]
AB-CHMINACA-0.1-[10]
AB-CHMINACA Metabolites0.1 - 12 (confirmation limit)-≥75[5][8]

Conclusion

The quantification of AB-CHMINACA M5A in human urine is a reliable method for confirming the use of the parent compound. The protocol outlined in this document, utilizing enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS, provides a robust and sensitive approach for forensic and clinical toxicology laboratories. Method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is essential before implementation for routine analysis.[1][11] The identification of specific and abundant metabolites like M5A is critical for extending the detection window of AB-CHMINACA consumption.[4]

References

Application Note: Quantitative Analysis of AB-CHMINACA Metabolite M5A in Hair Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated analytical protocol for the quantification of AB-CHMINACA M5A, a key metabolite of the synthetic cannabinoid AB-CHMINACA, in human hair samples. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection, making it suitable for forensic toxicology, clinical research, and drug metabolism studies. The protocol covers sample preparation, including decontamination and extraction, as well as instrumental analysis and data acquisition.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely abused.[1] Due to its rapid metabolism, the detection of metabolites in biological matrices like hair is crucial for confirming consumption. Hair analysis offers a longer detection window compared to blood or urine, providing valuable information on chronic exposure.[2] AB-CHMINACA M5A, a hydroxylated metabolite, is one of the potential biomarkers for AB-CHMINACA intake.[3][4] This protocol provides a highly sensitive and specific LC-MS/MS method for the determination of AB-CHMINACA M5A in hair.

Metabolic Pathway of AB-CHMINACA to M5A

AB-CHMINACA undergoes extensive metabolism in the body, primarily through oxidation and hydrolysis. The formation of the M5A metabolite involves the hydroxylation of the cyclohexyl ring. This biotransformation is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor.[5] The addition of a hydroxyl group increases the polarity of the compound, facilitating its excretion.

AB-CHMINACA AB-CHMINACA Metabolism (Hydroxylation) Metabolism (Hydroxylation) AB-CHMINACA->Metabolism (Hydroxylation) AB-CHMINACA M5A AB-CHMINACA M5A Metabolism (Hydroxylation)->AB-CHMINACA M5A

Metabolic conversion of AB-CHMINACA to its M5A metabolite.

Experimental Protocol

This protocol is a synthesis of validated methods for the analysis of synthetic cannabinoids in hair.[1][6][7]

Sample Preparation

a. Decontamination: To remove external contaminants, wash approximately 20-50 mg of hair sequentially with 5 mL of dichloromethane, 5 mL of methanol (B129727), and 5 mL of distilled water.[2][7] Each wash step should be performed for 2 minutes with vortexing. After the final wash, dry the hair sample thoroughly at room temperature.

b. Pulverization: Homogenize the decontaminated and dried hair sample into a fine powder using a ball mill or grinder. This increases the surface area for efficient extraction.

c. Extraction:

  • Accurately weigh 10-20 mg of the pulverized hair into a glass tube.

  • Add an appropriate internal standard (e.g., AB-CHMINACA-d4 M5A).

  • Add 1-2 mL of methanol to the tube.[1]

  • Incubate the sample at 38-45°C for 16-20 hours with constant agitation.[7]

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[7]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[7]

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[7]

  • Flow Rate: 0.3-0.4 mL/min.

  • Gradient: A typical gradient would start at 10-30% B, ramp up to 95% B over 8-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.[7]

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for both the analyte (AB-CHMINACA M5A) and the internal standard. The selection of optimal transitions should be performed by infusing a standard solution of the analyte.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Hair Sample Collection s2 Decontamination (DCM, MeOH, H2O) s1->s2 s3 Pulverization s2->s3 s4 Extraction with Methanol s3->s4 s5 Evaporation and Reconstitution s4->s5 s6 Filtration s5->s6 a1 LC-MS/MS Injection s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting d2->d3

Experimental workflow for the analysis of AB-CHMINACA M5A in hair.

Method Validation Parameters

The following tables summarize typical validation parameters for the analysis of AB-CHMINACA and its metabolites in hair, as reported in the literature.[1][8]

Table 1: Method Performance Characteristics

ParameterTypical ValueReference(s)
Limit of Detection (LOD)0.5 - 10 pg/mg[1]
Limit of Quantification (LOQ)2 - 50 pg/mg[1]
Linearity Range5 - 1000 pg/mg[1]

Table 2: Precision and Accuracy

ParameterTypical ValueReference(s)
Intra-assay Precision (%CV)< 15%[1]
Inter-assay Precision (%CV)< 15%[1]
Accuracy (%Bias)Within ±15%[1]

Table 3: Matrix Effects and Recovery

ParameterTypical Value for AB-CHMINACA M5AReference
Matrix Effect57.9%[7]
Recovery95.4%[7]
Process Efficiency54.9%[7]

Discussion

The presented analytical protocol provides a reliable method for the quantification of AB-CHMINACA M5A in hair samples. The sample preparation procedure is critical for removing external contamination and achieving efficient extraction. The use of LC-MS/MS with MRM ensures high selectivity and sensitivity, allowing for the detection of low picogram per milligram concentrations.

It is important to note that matrix effects can influence the accuracy of the results.[8] Therefore, the use of a stable isotope-labeled internal standard is highly recommended to compensate for any variations in sample preparation and instrument response. The validation of the method in the user's own laboratory is essential to ensure its performance and reliability for the intended application.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of AB-CHMINACA M5A in hair. The methodology is sensitive, specific, and has been validated according to international guidelines. This protocol is a valuable tool for researchers, scientists, and drug development professionals working in the field of forensic toxicology and drug metabolism.

References

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of M5A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical drug discovery and development.[1][2] Its ability to provide highly accurate mass measurements enables the precise identification and characterization of novel drug candidates and their metabolites.[3] Unlike traditional low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can distinguish between molecules with very similar nominal masses, offering unparalleled confidence in elemental composition determination.[1][4][5] This application note details a comprehensive workflow for the qualitative and quantitative analysis of M5A, a novel kinase inhibitor, and its primary metabolites in a biological matrix using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodologies described herein are designed to support pharmacokinetic (PK) and drug metabolism studies.[6]

M5A: A Novel Kinase Inhibitor

M5A is a small molecule drug candidate under development. For the purposes of this protocol, M5A is assigned the following properties:

  • Chemical Formula: C₂₂H₂₅FN₄O₄

  • Monoisotopic Mass: 444.1813 g/mol

  • Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) pathway

The inhibition of the MAPK pathway is a critical therapeutic strategy in oncology. The diagram below illustrates the hypothetical mechanism of action for M5A.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF M5A M5A M5A->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation Acquisition Data Acquisition (Full Scan & dd-MS²) Processing Data Processing Software Acquisition->Processing Qual Qualitative Analysis (Metabolite ID) Processing->Qual Quant Quantitative Analysis (Concentration) Processing->Quant XIC Extracted Ion Chromatogram (XIC) < 5 ppm mass window Qual->XIC Formula Elemental Formula Generation Qual->Formula Frag Fragment Analysis (MS² Spectra) Qual->Frag Cal Calibration Curve (Peak Area Ratio) Quant->Cal Stats Accuracy & Precision Quant->Stats Report_Qual Metabolite Report XIC->Report_Qual Formula->Report_Qual Frag->Report_Qual Report_Quant Quantitative Report Cal->Report_Quant Stats->Report_Quant

References

Application Notes and Protocols for the GC-MS Analysis of AB-CHMINACA and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in illicit drug markets and associated with numerous cases of acute intoxication.[1] Due to its rapid and extensive metabolism in the human body, the detection of its metabolites is crucial for confirming consumption in forensic and clinical toxicology.[2][3] While liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of polar metabolites, gas chromatography-mass spectrometry (GC-MS) remains a widely accessible and powerful technique for the identification and quantification of both the parent compound and, with appropriate sample preparation, its metabolites.[3][4]

This document provides detailed protocols and application notes for the analysis of AB-CHMINACA and its primary metabolites in various matrices using GC-MS. It includes methodologies for sample preparation, derivatization, and instrument parameters, as well as quantitative data to aid in method development and validation.

Metabolic Pathways of AB-CHMINACA

AB-CHMINACA undergoes extensive phase I metabolism, primarily through oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes (notably CYP3A4) and amidases.[2] The major metabolic transformations include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group to a carboxylic acid.[2][5] These metabolites may also be subject to phase II metabolism, such as glucuronidation, making enzymatic hydrolysis a critical step in the analysis of urine samples.[6][7]

AB_CHMINACA_Metabolism Metabolic Pathways of AB-CHMINACA parent AB-CHMINACA M1 Hydroxylated Metabolites (e.g., 4-hydroxycyclohexyl) parent->M1 CYP450 Oxidation M2 Carboxylated Metabolite (Hydrolysis of terminal amide) parent->M2 Amidase Hydrolysis M3 Di-hydroxylated Metabolites M1->M3 CYP450 Oxidation M4 Glucuronidated Metabolites (Phase II Conjugation) M1->M4 UGT Conjugation M2->M4 UGT Conjugation

Caption: Major metabolic pathways of AB-CHMINACA.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Liquid-liquid extraction (LLE) is a common and effective technique.[1][8] For urine samples, an initial hydrolysis step is necessary to cleave glucuronide conjugates.[7]

A. Urine Sample Preparation (with Hydrolysis)

  • Hydrolysis: To 2 mL of urine, add 200 µL of β-glucuronidase from Helix pomatia in a phosphate (B84403) buffer (pH 4).[7]

  • Incubation: Incubate the mixture at 60°C for 2 hours.[7]

  • pH Adjustment: After cooling, adjust the pH of the sample to 8-9 by adding aqueous ammonia (B1221849) (25%).[8]

  • Liquid-Liquid Extraction: Add 6 mL of an extraction solvent (e.g., hexane/ethyl acetate (B1210297) 9:1 v/v) and vortex for 5 minutes.[7][8]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[7][8]

  • Reconstitution/Derivatization: The dried extract is now ready for reconstitution in a suitable solvent for direct injection or for derivatization.

B. Blood/Serum/Plasma Sample Preparation

  • Protein Precipitation (for Blood): To 2 mL of whole blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M HCl.[8] Vortex for 3 minutes and centrifuge for 5 minutes. Collect the supernatant.[8] For serum or plasma, this step can be omitted.

  • pH Adjustment: Adjust the pH of the supernatant/serum/plasma to 8-9 with aqueous ammonia (25%).[8]

  • Liquid-Liquid Extraction: Perform LLE as described in steps 4 and 5 of the urine preparation protocol.

  • Solvent Evaporation: Evaporate the organic layer to dryness as described in step 6 of the urine protocol.

  • Reconstitution/Derivatization: The dried extract is ready for the next step.

Derivatization for GC-MS Analysis

Many AB-CHMINACA metabolites, particularly the carboxylated and hydroxylated forms, are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[4] Derivatization, typically silylation, is required to increase their volatility and thermal stability.

  • Reagent: Add 25-50 µL of a silylating agent, such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample extract.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Injection: After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are a general guide and may require optimization based on the specific instrument and column used.

ParameterSettingReference
Gas Chromatograph Agilent 6890 or similar[8]
Column HP-5MS (or equivalent), 30-60 m x 0.25 mm i.d., 0.25 µm film thickness[1][8]
Injection Mode Splitless[7]
Injection Volume 1-2 µL[7][8]
Injector Temperature 260°C[7]
Carrier Gas Helium, 1.2 mL/min constant flow[7]
Oven Program Initial: 70-240°C (hold 2-3 min) Ramp 1: 5-30°C/min to 190-290°C Ramp 2: 5-40°C/min to 330-340°C (hold 10-23 min)[1][7]
Mass Spectrometer Agilent 5973 or similar[8]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Ion Source Temp. 225-230°C[1][7]
Transfer Line Temp. 280-320°C[1][7]
Scan Mode Full Scan (m/z 40-550) for screening, Selected Ion Monitoring (SIM) for quantification[7]

Workflow for GC-MS Analysis of AB-CHMINACA Metabolites

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Urine, Blood, etc.) Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_MS GC-MS Injection and Data Acquisition Derivatization->GC_MS Screening Screening (Full Scan) vs. Library GC_MS->Screening Quantification Quantification (SIM) using Calibrators Screening->Quantification Report Generate Report Quantification->Report

Caption: General workflow for sample analysis.

Quantitative Data

The retention time (RT) and mass spectra are key identifiers in GC-MS analysis. The following table summarizes quantitative data for AB-CHMINACA. Data for metabolites are scarce in GC-MS literature, as LC-MS is more commonly used for their analysis.[2][6] The provided data for the parent compound can serve as a benchmark for chromatographic performance.

Table 1: Quantitative Data for AB-CHMINACA

CompoundRetention Time (min)Characteristic Ions (m/z)Limit of Detection (LOD)MatrixReference
AB-CHMINACA~17.00Data not specified0.15 - 17.89 µg/mLSeized Materials[1][9]

Discussion and Considerations

  • Method Validation: Any developed GC-MS method must be thoroughly validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, recovery, matrix effects, and stability.[10]

  • Internal Standards: The use of a suitable deuterated internal standard is highly recommended for accurate quantification to compensate for variations in sample preparation and instrument response.

  • LC-MS as an Alternative: For comprehensive metabolite profiling, especially for polar and thermally labile compounds, LC-MS/MS is a superior alternative and should be considered if available.[3][4] It often requires less sample preparation (no derivatization) and provides high sensitivity and specificity.[10]

  • Baseline Disturbances: Analysts should be aware of potential baseline disturbances in the chromatogram, which can affect the quantification of target analytes, as has been reported for AB-CHMINACA analysis.[1]

Conclusion

The GC-MS protocols outlined in this document provide a solid foundation for the detection and quantification of AB-CHMINACA. While the analysis of the parent compound is straightforward, the analysis of its metabolites requires additional steps, most notably enzymatic hydrolysis for urine and chemical derivatization to ensure volatility. Researchers should prioritize the use of reference standards for positive identification and accurate quantification of metabolites. By following these guidelines and conducting proper method validation, laboratories can reliably analyze samples for AB-CHMINACA and its metabolites, contributing to the fields of forensic toxicology, clinical chemistry, and drug development.

References

Application of AB-CHMINACA M5A in forensic toxicology casework

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: AB-CHMINACA M5A in Forensic Toxicology

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been prevalent on the new psychoactive substances (NPS) market.[1][2] Like many SCRAs, it mimics the psychoactive effects of Δ9-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors CB1 and CB2.[1] Due to its high potency and association with severe adverse health effects, including neuropsychiatric symptoms and fatalities, its detection in forensic toxicology casework is of critical importance.[3][4][5]

AB-CHMINACA is subject to rapid and extensive metabolism in the human body, making the parent compound often undetectable in biological samples, especially after a short detection window.[1][6] Consequently, forensic toxicological analysis must target its more stable and abundant metabolites to confirm exposure.

Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA primarily occurs in two phases. Phase I metabolism involves structural modifications, mainly through oxidation and hydrolysis, while Phase II involves conjugation to enhance water solubility for excretion.

  • Phase I Metabolism: This phase is predominantly carried out by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to oxidative metabolism.[6] This results in the formation of numerous mono-hydroxylated and di-hydroxylated metabolites on the cyclohexyl ring. Amidase enzymes also play a role by hydrolyzing the terminal amide group to a carboxylic acid.[2][6]

  • Key Metabolites: In vitro studies using human liver microsomes have identified over two dozen metabolites.[6] The most forensically relevant metabolites include hydroxylated forms and carboxylated forms. AB-CHMINACA M5A is a mono-hydroxylated metabolite. Other significant metabolites include AB-CHMINACA M2 and M4 (carboxylated metabolites).[1][2]

  • Phase II Metabolism: Phase I metabolites can undergo further conjugation, primarily glucuronidation, to form more polar compounds that are easily excreted in urine.[6]

The detection of specific metabolites like M2 and M4 can be crucial for ruling out passive contamination when analyzing hair samples.[2]

AB_CHMINACA_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent AB-CHMINACA cyp CYP450 Enzymes (e.g., CYP3A4) parent->cyp amidase Amidase parent->amidase hydroxylated Hydroxylated Metabolites (e.g., AB-CHMINACA M5A) cyp->hydroxylated Oxidation carboxylated Carboxylated Metabolites (e.g., M2, M4) amidase->carboxylated Hydrolysis glucuronidation Glucuronidated Conjugates hydroxylated->glucuronidation UGT Enzymes carboxylated->glucuronidation

Caption: Metabolic pathway of AB-CHMINACA.

Analytical Methodologies

The analysis of AB-CHMINACA and its metabolites in biological matrices is predominantly performed using chromatography coupled with mass spectrometry.[1]

  • Biological Matrices:

    • Blood/Serum: Useful for determining recent use and impairment, but subject to short detection windows.[1][7] Concentrations can be very low (sub-ng/mL).[8]

    • Urine: The preferred matrix for detecting metabolites due to their higher concentrations and longer detection window compared to the parent drug in blood.[7]

    • Hair: Ideal for demonstrating chronic or retrospective use over a longer period (weeks to months).[1][2] Both parent drug and metabolites can be detected.

    • Oral Fluid: Offers non-invasive collection and can detect recent use, but detection windows are short.[1]

  • Extraction Techniques: Sample preparation is crucial to remove matrix interferences. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1]

  • Instrumentation:

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the selective and sensitive quantification of AB-CHMINACA and its metabolites.[1][3][7]

    • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight) are valuable for non-targeted screening, allowing for the retrospective identification of new metabolites and emerging synthetic cannabinoids.[1][7][9]

Quantitative Data

The following tables summarize analytical parameters and concentrations of AB-CHMINACA and its metabolites reported in forensic casework.

Table 1: Analytical Method Parameters for AB-CHMINACA Metabolites in Hair

Analyte Limit of Detection (LOD) (pg/mg) Limit of Quantification (LOQ) (pg/mg) Matrix Analytical Method Reference
AB-CHMINACA M5A 10 50 Hair LC-MS/MS [2]
AB-CHMINACA M2 2 5 Hair LC-MS/MS [2]
AB-CHMINACA M4 2 5 Hair LC-MS/MS [2]

| AB-CHMINACA | 2 | 5 | Hair | LC-MS/MS |[2] |

Data extracted from a single validation study; values may vary between laboratories.

Table 2: Reported Concentrations of AB-CHMINACA in Forensic Cases

Analyte Concentration Biological Matrix Case Type Reference
AB-CHMINACA 0.5 ng/mL Blood Post-mortem [8]
AB-CHMINACA ~4.1 ng/mL (extrapolated) Femoral Blood Fatality [4][5]
AB-CHMINACA >20% above highest calibrator Hair Suspected User [1]
AB-CHMINACA M2 Detected (conc. not specified) Hair Suspected User [2]

| AB-CHMINACA M4 | Detected (conc. not specified) | Hair | Suspected User |[2] |

Note: In a study of 37 authentic hair samples from suspected users, AB-CHMINACA M5A was not detected, while the parent drug and metabolites M2 and M4 were found.[2]

Protocol: Quantification of AB-CHMINACA M5A in Hair by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of AB-CHMINACA and its metabolites from human hair.

Forensic_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis cluster_data Data Handling collect 1. Hair Sample Collection wash 2. Decontamination Wash (e.g., Methanol (B129727), Water) collect->wash dry 3. Drying wash->dry pulverize 4. Pulverization dry->pulverize extract 5. Methanolic Extraction (Incubation) pulverize->extract evap 6. Evaporation & Reconstitution extract->evap lcms 7. LC-MS/MS Analysis evap->lcms acquire 8. Data Acquisition (MRM Mode) lcms->acquire review 9. Data Review & Quantitation acquire->review report 10. Final Report review->report

Caption: General workflow for hair analysis.

1. Materials and Reagents

  • Certified reference materials for AB-CHMINACA, AB-CHMINACA M5A, and other relevant metabolites.

  • Internal standard (e.g., deuterated analog).

  • LC-MS grade methanol, water, and acetonitrile (B52724).

  • Formic acid.

  • Blank human hair.

2. Sample Preparation

  • Collect approximately 20-50 mg of hair.

  • Decontaminate the hair sample by washing sequentially with methanol and distilled water to remove external contaminants.[1]

  • Dry the hair sample thoroughly at room temperature or under a gentle stream of nitrogen.

  • Cut the hair into small segments (1-2 mm) or pulverize using a ball mill.[1]

3. Extraction

  • To the prepared hair sample, add an internal standard solution and 2 mL of methanol.[1]

  • Incubate the sample, for example, at 38°C for several hours or overnight to facilitate extraction.[1]

  • Centrifuge the sample and transfer the methanol supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[1]

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column suitable for separating NPS.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the analytes using Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte for confirmation and quantification.

5. Calibration and Quality Control

  • Prepare a calibration curve by spiking blank hair extract with known concentrations of the target analytes.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the case samples to ensure the accuracy and precision of the method.[2] For AB-CHMINACA M5A, QC levels could be 200, 1000, and 5000 pg/mg.[2]

6. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify the concentration of AB-CHMINACA M5A and other metabolites in the case samples by interpolating their peak area ratios from the calibration curve.

References

Procuring and Handling AB-CHMINACA Metabolite M5A Analytical Standard: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on sourcing, handling, and utilizing the analytical standard for AB-CHMINACA metabolite M5A. This information is intended for forensic and research applications. The physiological and toxicological properties of this compound are not fully known.[1] Therefore, appropriate safety and handling procedures should be strictly followed.

Sourcing of this compound Analytical Standard

The this compound analytical standard is available from several reputable chemical suppliers. It is crucial to source this standard from a certified vendor to ensure the quality and accuracy of research results. This product is intended for forensic and research applications and its sale may be restricted to licensed laboratories and qualified academic research institutions.

Below is a summary of key information from various suppliers. Researchers should always refer to the supplier's website and Certificate of Analysis (CoA) for the most current and detailed information.

SupplierCAS NumberMolecular FormulaPurityAvailable SizesStorage Temperature
Cayman Chemical 2207957-90-0C15H18N2O3≥98% (mixture of diastereomers)[1]1 mg, 5 mg, 10 mg-20°C[1]
Bertin Bioreagent (supplied by Cayman) 2207957-90-0C15H18N2O3Not specified, refer to Cayman1 mg, 5 mg, 10 mg-20°C
Vulcanchem 2207957-90-0[2]C15H18N2O3[2]≥98% (mixture of diastereomers)[2]Not specifiedNot specified
MedchemExpress 2207957-90-0[3]C15H18N2O3[3]Not specified50 mg, 100 mg, 250 mg[3]Refer to CoA[3]
GlpBio 2207957-90-0[4]Not specifiedNot specified1 mg[4]Not specified

Experimental Protocols

Handling and Storage

Upon receipt, the analytical standard should be stored at the recommended temperature of -20°C to ensure its stability, which is reported to be at least 5 years.[1] The product is typically shipped at room temperature in the continental US, but this may vary for other locations.[1][3] It is supplied as a crystalline solid.[1]

Preparation of Stock Solutions

For analytical purposes, stock solutions of this compound need to be prepared. The solubility of the compound is provided by suppliers. For instance, Cayman Chemical specifies the following solubilities:

  • DMF: 50 mg/ml

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml

  • DMSO: 30 mg/ml

  • Ethanol: 30 mg/ml[1]

Protocol for Preparing a 1 mg/mL Stock Solution in DMF:

  • Materials:

    • This compound analytical standard

    • N,N-Dimethylformamide (DMF), analytical grade

    • Calibrated analytical balance

    • Volumetric flask (e.g., 1 mL or 5 mL)

    • Pipettes and tips

    • Vortex mixer

  • Procedure:

    • Allow the vial containing the analytical standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the standard using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the standard.

    • Carefully transfer the weighed standard into a clean volumetric flask.

    • Add a small amount of DMF to the flask to dissolve the solid.

    • Vortex the flask until the solid is completely dissolved.

    • Add DMF to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to an amber glass vial for storage.

    • Store the stock solution at -20°C.

Analytical Detection Methods

The detection and quantification of this compound in biological matrices are primarily achieved using advanced mass spectrometric techniques.[2] These methods offer the high sensitivity and specificity required for identifying metabolites in complex samples.[2] Commonly employed techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the quantitative analysis of drug metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Useful for the identification and confirmation of the metabolite.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of this compound.[2]

The development and validation of these analytical methods require the use of a certified reference standard to ensure accuracy and reliability.[2]

Logical Workflow for Procurement and Analysis

The following diagram illustrates the typical workflow from identifying the need for the analytical standard to its final use in an analytical experiment.

Procurement_and_Analysis_Workflow cluster_procurement Procurement cluster_preparation Preparation cluster_analysis Analysis Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Verify Credentials Verify Credentials Supplier Search->Verify Credentials Place Order Place Order Verify Credentials->Place Order Receive Standard Receive Standard Place Order->Receive Standard Store at -20°C Store at -20°C Receive Standard->Store at -20°C Prepare Stock Solution Prepare Stock Solution Store at -20°C->Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Sample Preparation Sample Preparation Prepare Working Solutions->Sample Preparation Instrumental Analysis (e.g., LC-MS/MS) Instrumental Analysis (e.g., LC-MS/MS) Sample Preparation->Instrumental Analysis (e.g., LC-MS/MS) Data Analysis Data Analysis Instrumental Analysis (e.g., LC-MS/MS)->Data Analysis

Caption: Workflow for procuring and analyzing this compound.

References

Application Note: Development of a Competitive ELISA for the Screening of AB-CHMINACA Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been associated with numerous cases of acute intoxication, seizures, and fatalities.[1] Due to its high potency and rapid metabolism, the parent compound is often found in very low concentrations or is entirely absent in urine samples, making the detection of its metabolites crucial for confirming exposure.[2][3] This document provides a framework for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid screening of AB-CHMINACA metabolites in urine, addressing the need for efficient toxicological and forensic screening methods.

Metabolism of AB-CHMINACA

AB-CHMINACA undergoes extensive phase I and phase II metabolism in humans. The primary metabolic pathways involve hydroxylation, carboxylation, and glucuronidation.[4][5] Cytochrome P450 enzymes, particularly CYP3A4, are heavily involved in the initial oxidative metabolism.[4][5] Major metabolites identified in human liver microsomes and urine samples include various mono-hydroxylated and di-hydroxylated species, as well as carboxylated metabolites formed by amidase enzymes.[4] Given their prevalence and higher concentrations in urine compared to the parent drug, these metabolites are the primary targets for immunoassay-based screening.

AB_CHMINACA_Metabolism cluster_0 Phase I Metabolism parent AB-CHMINACA hydroxylated Mono-hydroxylated Metabolites parent->hydroxylated CYP450 (e.g., CYP3A4) (Hydroxylation) carboxylated Carboxylated Metabolites parent->carboxylated Amidase (Hydrolysis) glucuronidated Glucuronidated Metabolites hydroxylated->glucuronidated UGTs (Glucuronidation) carboxylated->glucuronidated UGTs (Glucuronidation)

Caption: Metabolic pathway of AB-CHMINACA.

Principle of the Competitive ELISA

The proposed assay is a competitive ELISA. In this format, AB-CHMINACA metabolite-specific antibodies are coated onto the wells of a microplate. The urine sample is added to the wells along with a fixed amount of enzyme-conjugated AB-CHMINACA metabolite (e.g., HRP-conjugate). The metabolites present in the sample compete with the enzyme-conjugate for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of AB-CHMINACA metabolites in the sample.[6] A sample with a high concentration of metabolites will result in less enzyme-conjugate binding and thus a lower color signal, and vice versa.

Key Development Considerations

  • Hapten Design and Antibody Production : The specificity and sensitivity of the immunoassay are critically dependent on the antibody. A hapten (a small molecule that can elicit an immune response when attached to a large carrier) resembling a major, structurally distinct metabolite (e.g., a carboxylated or hydroxylated metabolite) should be synthesized. This hapten is then conjugated to a carrier protein to immunize animals and produce polyclonal or monoclonal antibodies.[7]

  • Cross-Reactivity : Synthetic cannabinoids belong to a structurally diverse class of compounds.[8][9] It is essential to characterize the cross-reactivity of the developed antibody against other synthetic cannabinoids and their metabolites to understand the assay's specificity.[10][11] While broad cross-reactivity with other AB-class compounds (e.g., AB-PINACA, AB-FUBINACA) can be advantageous for a screening assay, minimal cross-reactivity with structurally unrelated drugs is required.[12]

  • Confirmation : All presumptive positive results from this immunoassay must be confirmed by a more specific, secondary method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13]

Quantitative Data Summary

The following tables summarize the key metabolites of AB-CHMINACA that are ideal targets for immunoassay development and provide an example of expected cross-reactivity performance for a newly developed antibody.

Table 1: Major Urinary Metabolites of AB-CHMINACA Identified for Biomonitoring[4]

Metabolite TypeDescriptionEnzyme Family
Hydroxylated MetabolitesMono- and di-hydroxylated metabolites on the cyclohexyl ring or N-alkyl chain.Cytochrome P450s
Carboxylated MetabolitesMetabolites resulting from the hydrolysis of the terminal amide group.Amidase
Glucuronidated MetabolitesConjugated forms of hydroxylated and carboxylated metabolites.UGTs

Table 2: Example Cross-Reactivity Profile for a Hypothetical Anti-AB-CHMINACA Carboxy Metabolite ELISA

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
AB-CHMINACA Carboxylic Acid10100%
AB-CHMINACA5002%
AB-PINACA Carboxylic Acid2540%
ADB-CHMINACA> 1000< 1%
JWH-018 N-pentanoic acid> 1000< 1%
Δ9-THC-COOH> 1000< 1%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Urine Sample Preparation (Enzymatic Hydrolysis)

Since a significant portion of AB-CHMINACA metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is recommended to increase the detection window and sensitivity of the immunoassay.[14][15]

Materials:

  • Urine sample

  • β-glucuronidase solution (from E. coli)

  • 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Centrifuge

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 1 mL of 0.1 M sodium acetate buffer.

  • Add 50 µL of β-glucuronidase solution.

  • Vortex the tube gently to mix.

  • Incubate the mixture in a water bath at 56°C for 15-30 minutes.[14]

  • Allow the tube to cool to room temperature.

  • The hydrolyzed urine sample is now ready for ELISA analysis. If precipitates form, centrifuge at 3000 x g for 5 minutes and use the supernatant.

Protocol 2: Competitive ELISA Workflow

Materials:

  • Anti-AB-CHMINACA metabolite coated 96-well microplate

  • Hydrolyzed urine samples, calibrators, and controls

  • AB-CHMINACA metabolite-HRP conjugate solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Preparation : Bring all reagents and samples to room temperature.

  • Sample Addition : Add 50 µL of calibrators, controls, or hydrolyzed urine samples to the appropriate wells of the microplate.

  • Conjugate Addition : Add 50 µL of the AB-CHMINACA metabolite-HRP conjugate to each well.

  • Incubation : Gently tap the plate to mix. Incubate for 60 minutes at room temperature.

  • Washing : Aspirate the contents of the wells. Wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.

  • Substrate Addition : Add 100 µL of TMB Substrate Solution to each well.

  • Incubation : Incubate the plate in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading : Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis : Calculate the average absorbance for each set of calibrators, controls, and samples. A calibration curve can be generated by plotting the absorbance versus the concentration of the calibrators. The concentration of the samples is determined by interpolating their absorbance values from this curve. Results are typically interpreted relative to a pre-defined cutoff calibrator.

ELISA_Workflow start Start: Bring Reagents to Room Temperature add_sample 1. Add 50µL Sample/ Calibrator/Control to Well start->add_sample add_conjugate 2. Add 50µL HRP-Conjugate to Well add_sample->add_conjugate incubate1 3. Incubate 60 min at Room Temperature add_conjugate->incubate1 wash 4. Wash Wells 3-5 times incubate1->wash add_substrate 5. Add 100µL TMB Substrate wash->add_substrate incubate2 6. Incubate 15-20 min in the Dark add_substrate->incubate2 add_stop 7. Add 50µL Stop Solution incubate2->add_stop read_plate 8. Read Absorbance at 450 nm add_stop->read_plate analyze 9. Analyze Data read_plate->analyze

Caption: Competitive ELISA experimental workflow.

References

Application Notes and Protocols for the Analysis of AB-CHMINACA Metabolism using Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely detected in forensic and clinical cases. Due to its extensive and rapid metabolism, the parent compound is often found at very low concentrations or is absent in biological samples, making the detection of its metabolites crucial for confirming exposure. Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) offers a highly sensitive and specific method for the identification and quantification of AB-CHMINACA metabolites. This document provides detailed application notes and protocols for the analysis of AB-CHMINACA metabolism in biological matrices.

Metabolic Pathways of AB-CHMINACA

AB-CHMINACA undergoes extensive phase I and phase II metabolism. The primary metabolic transformations include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[1][2] These initial metabolites can be further oxidized or undergo glucuronidation. The cytochrome P450 enzyme CYP3A4 has been identified as the main enzyme responsible for the oxidative metabolism of AB-CHMINACA.[2]

dot

AB_CHMINACA_Metabolism Metabolic Pathway of AB-CHMINACA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB-CHMINACA AB-CHMINACA Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites AB-CHMINACA->Mono-hydroxylated Metabolites Hydroxylation (CYP450) Carboxylated Metabolites Carboxylated Metabolites AB-CHMINACA->Carboxylated Metabolites Amide Hydrolysis N-dealkylated Metabolite N-dealkylated Metabolite AB-CHMINACA->N-dealkylated Metabolite N-dealkylation (CYP450) Di-hydroxylated Metabolites Di-hydroxylated Metabolites Mono-hydroxylated Metabolites->Di-hydroxylated Metabolites Hydroxylation (CYP450) Glucuronidated Metabolites Glucuronidated Metabolites Mono-hydroxylated Metabolites->Glucuronidated Metabolites Glucuronidation Carboxylated Metabolites->Glucuronidated Metabolites Glucuronidation

Caption: Metabolic Pathway of AB-CHMINACA.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify the primary metabolites of AB-CHMINACA produced by liver enzymes.

Materials:

  • AB-CHMINACA

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (B129727) (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Prepare a stock solution of AB-CHMINACA in methanol.

  • In a microcentrifuge tube, combine HLMs, the NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the AB-CHMINACA stock solution to the mixture. The final concentration of methanol should be less than 1%.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-TOF-MS analysis.

Sample Preparation from Urine

This protocol describes the extraction of AB-CHMINACA and its metabolites from urine samples for LC-TOF-MS analysis.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Water, LC-MS grade

  • Formic acid

  • Internal Standard (IS) solution (e.g., deuterated AB-CHMINACA)

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of ammonium acetate buffer and 20 µL of β-glucuronidase solution.

  • Incubate the mixture at 60°C for 1 hour to hydrolyze glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 95:5 v/v).

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 3 mL of a suitable solvent mixture (e.g., ethyl acetate/hexane 75:25 v/v or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase for LC-TOF-MS analysis.

LC-TOF-MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A time-of-flight (TOF) or quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Gas Temperature: 300 - 350°C.

  • Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 35 - 45 psi.

  • Fragmentor Voltage: 120 - 175 V.

  • Skimmer Voltage: 60 - 65 V.

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Full scan mode for screening and targeted MS/MS or Auto MS/MS for fragmentation data.

Data Presentation

The following table summarizes the accurate mass and calculated m/z values for AB-CHMINACA and some of its major metabolites. Please note that retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ m/z
AB-CHMINACAC20H28N4O2356.2212357.2285
Mono-hydroxy-AB-CHMINACAC20H28N4O3372.2161373.2234
Di-hydroxy-AB-CHMINACAC20H28N4O4388.2111389.2184
AB-CHMINACA Carboxylic AcidC20H27N3O3357.2052358.2125
N-dealkylated-AB-CHMINACAC13H15N3O2245.1164246.1237

Experimental Workflow

dot

Experimental_Workflow LC-TOF-MS Workflow for AB-CHMINACA Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-TOF-MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Urine, Blood, HLM incubate) Hydrolysis Enzymatic Hydrolysis (for urine) Biological_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Biological_Sample->Extraction for blood/HLM Hydrolysis->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Liquid Chromatography Separation Evaporation_Reconstitution->LC_Separation TOF_MS_Detection Time-of-Flight Mass Spectrometry Detection (Full Scan & MS/MS) LC_Separation->TOF_MS_Detection Data_Analysis Data Analysis (Metabolite Identification, Quantification) TOF_MS_Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: LC-TOF-MS Workflow.

References

Application Notes and Protocols for the Sample Preparation of Synthetic Cannabinoid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of synthetic cannabinoid metabolites from various biological matrices. The methodologies outlined are essential for accurate and reliable quantification in research, clinical, and forensic settings.

Introduction

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS). Due to their high potency and constant emergence of new analogs, sensitive and robust analytical methods are crucial for their detection and quantification. Effective sample preparation is a critical prerequisite for successful analysis, aiming to isolate analytes from complex biological matrices, reduce matrix effects, and concentrate the sample. This document details common and effective sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the specific synthetic cannabinoid metabolites being targeted, the analytical instrument being used, and the desired sensitivity.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and clean-up of synthetic cannabinoid metabolites from urine and oral fluid.[1] It offers high recovery and clean extracts. The selection of the appropriate sorbent material is critical for optimal performance.

Experimental Protocol: SPE for Synthetic Cannabinoid Metabolites in Urine

This protocol is adapted from a validated method for the analysis of 61 synthetic cannabinoid metabolites in urine.[2]

  • Sample Pre-treatment:

    • To 1.0 mL of urine, add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase to hydrolyze conjugated metabolites.

    • Vortex for 30 seconds and incubate at 65°C for 1-2 hours.[3]

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB or UCT Styre Screen® HLD) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[3][4] Some polymeric resins may not require a conditioning step.[3]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.[5]

    • A second wash with a mixture of methanol and acetate buffer (e.g., 25:75 v/v) can further enhance cleanup.[3]

    • Dry the column under vacuum for approximately 10 minutes.[3]

  • Elution:

    • Elute the analytes with 1 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase of the analytical method (e.g., a mixture of 0.1% formic acid in water and acetonitrile).[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of analytes in two immiscible liquid phases. It is a simple and cost-effective technique often used for the extraction of highly hydrophobic synthetic cannabinoids from various biological matrices.[6]

Experimental Protocol: LLE for Synthetic Cannabinoids in Blood

This protocol is a general procedure based on common practices for LLE of synthetic cannabinoids.

  • Sample Pre-treatment:

    • To 1 mL of whole blood, plasma, or serum, add a suitable internal standard.

    • Add 1 mL of a buffer solution (e.g., borate (B1201080) buffer pH 9) to adjust the pH.

  • Extraction:

    • Add 3 mL of an organic solvent or a solvent mixture. Common choices include hexane:ethyl acetate (9:1 v/v) or methyl tert-butyl ether.[7]

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Supported Liquid Extraction (SLE)

SLE is a modern alternative to LLE that uses a solid support material, typically diatomaceous earth, to immobilize the aqueous sample. The organic extraction solvent then flows through the support, allowing for an efficient extraction without the formation of emulsions.

Experimental Protocol: SLE for Synthetic Cannabinoids in Whole Blood

This protocol is based on a method for extracting novel synthetic cannabinoids from whole blood.[8][9]

  • Sample Pre-treatment:

    • Fortify 500 μL of whole blood with an appropriate internal standard.

    • Buffer the sample as required by the specific method.[9]

  • Sample Loading:

    • Load the pre-treated sample onto an ISOLUTE® SLE+ 1 mL cartridge.[9]

    • Allow the sample to be absorbed by the solid support for approximately 5 minutes.

  • Analyte Elution:

    • Apply the elution solvent, typically 2 mL of ethyl acetate, and allow it to flow through the cartridge under gravity.[9]

    • A second elution with an additional 2 mL of ethyl acetate can be performed to maximize recovery.

  • Post-Extraction:

    • Evaporate the collected eluate to dryness.

    • Reconstitute the dried extract in the mobile phase for analysis.[8]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for the extraction of various drugs, including synthetic cannabinoids, from biological matrices. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Experimental Protocol: QuEChERS for Synthetic Cannabinoids in Urine

This is a general protocol that can be adapted for synthetic cannabinoid analysis.

  • Extraction:

    • Place 1 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add an internal standard.

    • Add 1 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, and sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a portion of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Preparation:

    • Transfer the cleaned extract to a new tube.

    • Evaporate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data, including Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery percentages, for various synthetic cannabinoid metabolites using different sample preparation techniques and analytical methods.

Table 1: Quantitative Data for Synthetic Cannabinoid Metabolites in Urine

Analyte/MetaboliteSample PrepAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
61 SC MetabolitesSPELC-MS/MS0.025 - 0.5-43 - 97[2]
11 SCsSPELC-MS/MS-0.01 - 0.169.9 - 118.39[4]
29 SCs & MetabolitesDilute & ShootLC-MS/MS-1 - 500 (spiked range)-[10][11]
8 SCsSPELC-FD0.6 - 0.72.2 - 2.6-[12]

Table 2: Quantitative Data for Synthetic Cannabinoid Metabolites in Blood/Serum

Analyte/MetaboliteSample PrepAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
30 SCsLLELC-MS/MS0.01 - 2.00.1 - 2.0-[6]
12 SCsSLELC-MS/MS--> 60[8][9]

Table 3: Quantitative Data for Synthetic Cannabinoid Metabolites in Oral Fluid

Analyte/MetaboliteSample PrepAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
19 SCsProtein Precip.LC-MS/MS12.5-[13]
72 SCs & MetabolitesOnline SPELC-MS/MS0.4 - 3.81.1 - 11.6-[14]
8 SCsSPELC-FD0.6 - 0.82.0 - 2.667 - 114[12]

Signaling Pathways and Experimental Workflows

Synthetic Cannabinoid Signaling Pathway

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[15] Activation of these receptors initiates a cascade of intracellular signaling events.

Synthetic_Cannabinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SC Synthetic Cannabinoid CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gαi/o & Gβγ CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK ↑ GIRK K+ Channel G_protein->GIRK Activates (Gβγ) Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) MAPK ↑ MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA beta_arrestin->MAPK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Synthetic cannabinoid signaling via CB1/CB2 receptors.

General Experimental Workflow for Synthetic Cannabinoid Analysis

The following diagram illustrates a typical workflow for the analysis of synthetic cannabinoid metabolites in biological samples.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Urine, Blood, Oral Fluid) Sample_Preparation 2. Sample Preparation (SPE, LLE, SLE, QuEChERS) Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (LC-MS/MS, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Analysis 4. Data Analysis (Quantification, Identification) Instrumental_Analysis->Data_Analysis Reporting 5. Reporting of Results Data_Analysis->Reporting

Caption: General workflow for synthetic cannabinoid analysis.

References

Application Notes and Protocols for the Development of a Certified Reference Material for AB-CHMINACA M5A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid emergence of synthetic cannabinoids poses a significant challenge to forensic and clinical laboratories. Accurate identification and quantification of these substances and their metabolites are crucial for law enforcement, public health, and clinical toxicology. AB-CHMINACA is a potent synthetic cannabinoid that has been associated with severe adverse health effects. Its metabolism in the human body leads to various metabolites, including AB-CHMINACA M5A (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid). The development of Certified Reference Materials (CRMs) for these metabolites is essential for the validation of analytical methods and to ensure the accuracy and traceability of analytical results.

This document provides detailed application notes and protocols for the development of a CRM for AB-CHMINACA M5A. It covers the synthesis, purification, characterization, and certification of this metabolite, providing a comprehensive guide for researchers and scientists in the field.

Chemical and Physical Properties of AB-CHMINACA M5A

PropertyValue
IUPAC Name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile (B52724), DMSO, and DMF

Experimental Protocols

Synthesis of AB-CHMINACA M5A

The synthesis of AB-CHMINACA M5A can be achieved through a two-step process involving the preparation of the indazole-3-carboxylic acid core followed by N-alkylation.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

A common method for the synthesis of the 1H-indazole-3-carboxylic acid core involves the reaction of isatin (B1672199) with hydrazine (B178648), followed by oxidation.

  • Materials: Isatin, Hydrazine hydrate (B1144303), Sodium hydroxide, Potassium permanganate, Hydrochloric acid, Ethanol, Water.

  • Procedure:

    • Dissolve isatin in an aqueous solution of sodium hydroxide.

    • Slowly add hydrazine hydrate to the solution and heat under reflux.

    • After cooling, acidify the mixture with hydrochloric acid to precipitate 1H-indazole-3-carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1H-indazole-3-carboxylic acid.

Step 2: N-alkylation of 1H-Indazole-3-carboxylic acid

The final step involves the alkylation of the indazole nitrogen with a protected 4-bromomethylcyclohexanol.

  • Materials: 1H-Indazole-3-carboxylic acid, (4-(bromomethyl)cyclohexyl)oxy)(tert-butyl)dimethylsilane, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (B91410) (TBAF), Ethyl acetate, Brine.

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid in anhydrous DMF.

    • Add sodium hydride portion-wise at 0°C and stir until hydrogen evolution ceases.

    • Add a solution of (4-(bromomethyl)cyclohexyl)oxy)(tert-butyl)dimethylsilane in DMF and stir at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in THF and treat with TBAF to remove the silyl (B83357) protecting group.

    • After completion of the reaction, quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield crude AB-CHMINACA M5A.

Purification of AB-CHMINACA M5A

Purification of the crude product is critical to ensure the high purity required for a CRM. Flash chromatography is an effective method for this purpose.

  • Technique: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18 silica (B1680970) gel

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Procedure:

    • Dissolve the crude AB-CHMINACA M5A in a minimal amount of methanol.

    • Load the solution onto a C18 flash chromatography column pre-equilibrated with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

    • Elute the compound using a linear gradient of increasing acetonitrile concentration.

    • Monitor the elution profile using a UV detector (210 and 299 nm).

    • Collect fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified AB-CHMINACA M5A.

    • Assess the purity of the final product using HPLC-UV.

Characterization and Certification

The characterization of the purified material is performed to confirm its identity and to assign a certified property value (purity).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Quantitative NMR (qNMR) is a primary ratio method for determining the purity of organic compounds and is suitable for the certification of reference materials.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Procedure:

    • Accurately weigh the purified AB-CHMINACA M5A and the internal standard into an NMR tube.

    • Dissolve the solids in a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of AB-CHMINACA M5A using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

According to ISO Guide 35, homogeneity and stability of the candidate CRM must be assessed.

  • Homogeneity: Analyze a statistically relevant number of units from the batch to ensure uniformity.

  • Stability: Analyze the material at different time points and under different storage conditions (e.g., -20°C, 4°C, room temperature) to establish the shelf life and recommended storage conditions.

Quantitative Data Summary

The following table represents a typical Certificate of Analysis for a certified reference material of AB-CHMINACA M5A.

ParameterCertified Value
Purity (as mass fraction) 99.2 %
Expanded Uncertainty (k=2) ± 0.5 %
Method of Certification Quantitative NMR (qNMR)
Traceability Traceable to the SI unit for mass (kg) through a primary standard from a National Metrology Institute.
Homogeneity The material was found to be homogeneous.
Stability The material is stable for at least 2 years when stored at -20°C.

Analytical Methods for Verification

The following are detailed protocols for common analytical techniques used for the verification of the identity and concentration of AB-CHMINACA M5A solutions prepared from the CRM.

LC-MS/MS Protocol
  • Instrumentation:

    • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: To be determined empirically (e.g., based on the most intense product ion).

      • Qualifier: To be determined empirically (e.g., based on the second most intense product ion).

    • Collision Energy: To be optimized for each transition.

GC-MS Protocol (after derivatization)

Due to the carboxylic acid and hydroxyl groups, derivatization is necessary for GC-MS analysis to improve volatility and chromatographic performance.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizations

Cannabinoid Receptor Signaling Pathway

AB-CHMINACA and its active metabolites are potent agonists of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA Protein Kinase A cAMP->PKA Activation Gene_expression Altered Gene Expression PKA->Gene_expression Modulation MAPK->Gene_expression Modulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC PKC->Gene_expression Modulation AB_CHMINACA_M5A AB-CHMINACA M5A AB_CHMINACA_M5A->CB1_CB2 Agonist Binding CRM Development Workflow Synthesis Synthesis of AB-CHMINACA M5A Purification Purification by Flash Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, HRMS, FTIR) Purification->Characterization Purity_Assessment Purity Assessment (qNMR) Characterization->Purity_Assessment Homogeneity Homogeneity Testing Purity_Assessment->Homogeneity Stability Stability Studies Homogeneity->Stability Uncertainty Uncertainty Evaluation Stability->Uncertainty Certification Certification and Issuance of CoA Uncertainty->Certification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "M5A" does not correspond to a recognized standard analytical instrument or methodology in the field of synthetic cannabinoid monitoring. These application notes, therefore, focus on the use of a powerful and widely adopted technique for this purpose: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This technology offers the high sensitivity and selectivity required to detect and quantify the ever-evolving landscape of synthetic cannabinoids and their metabolites in complex matrices such as biological fluids and wastewater. Wastewater-based epidemiology (WBE), in particular, has emerged as a valuable tool for assessing community-level drug use trends in near real-time.

Synthetic cannabinoids are a large and dynamic class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[1][2] They achieve this by acting as agonists for the cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[3][4][5] These compounds are often more potent and dangerous than THC, leading to severe health consequences. Their chemical structures are constantly modified to circumvent drug laws, posing a significant challenge for forensic and clinical laboratories.

This document provides a comprehensive overview, experimental protocols, and data presentation for the application of LC-HRMS in monitoring synthetic cannabinoid use.

Section 1: Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids primarily exert their effects by binding to and activating the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[3][4][6] Activation of CB1 by an agonist like a synthetic cannabinoid initiates a cascade of intracellular signaling events.

Key Signaling Events:

  • G-protein Coupling: The CB1 receptor is primarily coupled to inhibitory G-proteins (Gi/o).[3][5][6]

  • Adenylyl Cyclase Inhibition: Activation of Gi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5]

  • Ion Channel Modulation: The signaling cascade also leads to the inhibition of voltage-gated calcium (Ca2+) channels and the activation of inwardly rectifying potassium (K+) channels.[3][5]

  • MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in regulating cell fate and survival.[4][6]

  • Neurotransmitter Release Inhibition: The net effect of these actions at the presynaptic terminal is the inhibition of neurotransmitter release.[3][6]

CB1_Signaling_Pathway SC Synthetic Cannabinoid CB1 CB1 Receptor SC->CB1 Binds & Activates G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter K_channel->Neurotransmitter

Caption: Simplified CB1 receptor signaling pathway.

Section 2: Experimental Protocols

Monitoring synthetic cannabinoid use trends can be effectively achieved by analyzing wastewater influent or biological samples (urine, blood). The following protocols outline the general steps for sample preparation and analysis using LC-HRMS.

Protocol: Wastewater Sample Analysis

Wastewater-based epidemiology provides an objective and anonymous measure of drug consumption within a community.

Wastewater_Workflow cluster_SPE Sample_Collection 1. Composite Wastewater Sample Collection (24h) Filtration 2. Filtration (e.g., 1 µm Glass Fiber Filter) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation Condition 3a. Condition Cartridge (Methanol, Water) Load 3b. Load Sample Condition->Load Wash 3c. Wash (e.g., 5% Methanol (B129727) in Water) Load->Wash Elute 3d. Elute Analytes (Methanol or Acetonitrile) Wash->Elute Analysis 5. LC-HRMS Analysis Evaporation->Analysis Data 6. Data Processing & Trend Analysis Analysis->Data

Caption: General workflow for wastewater analysis.

Methodology:

  • Sample Collection: Collect 24-hour composite wastewater samples from the influent of a wastewater treatment plant. Store samples at 4°C during collection and freeze at -20°C until analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw and filter the wastewater sample (e.g., through a 1 µm glass fiber filter) to remove suspended solids.

    • Use a suitable SPE cartridge (e.g., Oasis HLB).[7][8]

    • Conditioning: Condition the cartridge sequentially with methanol and ultrapure water.[7]

    • Loading: Load a specific volume (e.g., 100-250 mL) of the filtered wastewater onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.[8]

    • Elution: Elute the target synthetic cannabinoids and their metabolites with a strong organic solvent like methanol or acetonitrile.[8]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-HRMS Analysis: Inject the reconstituted sample into the LC-HRMS system.

Protocol: Biological Sample Analysis (Urine)

Urine is a common matrix for detecting drug use in individuals.

Methodology:

  • Sample Collection: Collect urine samples in appropriate containers. Samples can be stored at 4°C for short-term storage or -20°C for long-term storage.

  • Enzymatic Hydrolysis: Many synthetic cannabinoid metabolites are excreted as glucuronide conjugates.[9] To improve detection, an enzymatic hydrolysis step is often required.

    • Add β-glucuronidase enzyme to a buffered urine sample.

    • Incubate the mixture (e.g., at 60°C for 3 hours).[9]

  • Sample Preparation (SPE or LLE):

    • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up urine samples.[7][8][10] The procedure is similar to that for wastewater, but with smaller sample volumes (typically 1-5 mL). Oasis HLB or MCX cartridges are often used.[7][8]

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, where the sample is extracted with an immiscible organic solvent.[11][12]

  • Concentration and Reconstitution: As with wastewater, evaporate the final extract and reconstitute in the mobile phase.

  • LC-HRMS Analysis: Inject the sample for analysis.

Section 3: Instrumental Parameters & Data

Typical LC-HRMS Parameters

The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and target analytes.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, <2 µm particle size)[8][13]
Mobile Phase A 0.1% Formic Acid in Water[1][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][14]
Flow Rate 0.3 - 0.5 mL/min[1]
Gradient Start at low %B (e.g., 5-10%), ramp up to high %B (e.g., 95-100%) over several minutes, then re-equilibrate.[14]
Injection Volume 5 - 10 µL
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode[15]
Scan Mode Full Scan with data-dependent MS2 (ddMS2) or All-Ions Fragmentation (AIF)
Mass Resolution > 60,000 FWHM
Mass Range m/z 100 - 1000[15]
Quantitative Data from Wastewater Analysis

Wastewater analysis can reveal trends in drug consumption. The table below summarizes example data for synthetic cannabinoid metabolites detected in wastewater from various studies. Concentrations are highly variable depending on location and time.

MetaboliteLocationMean Concentration (ng/L)Study Reference
JWH-018 N-pentanoic acidNorwegian CitiesNot specified, but detectedReid et al., 2014[16]
JWH-018 N-5-hydroxypentylNorwegian Cities49 - 62 (normalized load)Reid et al., 2014[16]
MDMB-4en-PINACA butanoic acid metabolite31 Chinese CitiesDetected in 13.4% of samplesLi et al., 2022[17]
Various JWH-series metabolitesSpain1 - 59 (LOQ range)López-García et al., 2018[11][12]
Method Performance Data for Urine Analysis

Method validation is crucial for accurate quantification. The following table shows typical performance data for LC-MS/MS methods for synthetic cannabinoids in urine.

Analyte GroupLimit of Quantification (LOQ)Recovery (%)Study Reference
11 SCs0.01 - 0.1 ng/mL69.9 - 118.4Liu et al., 2023[8]
JWH-122, 5F-AMB, AMB-FUBINACA0.05 - 0.1 ng/mL92.5 - 99.3Wang et al., 2022[7]
30 SCs0.1 - 2.0 ng/mLNot specifiedKneisel & Auwärter, as cited in[18]

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for monitoring the dynamic landscape of synthetic cannabinoid use. By analyzing matrices like wastewater and urine, researchers and public health officials can track use trends, identify new emerging compounds, and inform targeted intervention strategies. The protocols and data presented here provide a robust framework for laboratories to develop and validate sensitive and selective methods for the detection and quantification of these potent and harmful substances.

References

Application Note: Accurate Quantification of 5-hydroxy-N-methyl-2-pyrrolidone (M5A) in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug development, the accurate quantification of metabolites is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a parent drug. 5-hydroxy-N-methyl-2-pyrrolidone (referred to here as M5A) is a major metabolite of the nootropic agent Nefiracetam. This application note describes a robust and sensitive method for the accurate quantification of M5A in human plasma using Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate quantification technique.[1] A known amount of a stable isotope-labeled version of the analyte, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process.[2] The SIL-IS serves as an internal standard that experiences the same sample processing and analysis conditions as the target analyte. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, which minimizes the impact of sample loss, matrix effects, and instrument variability.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • M5A (5-hydroxy-N-methyl-2-pyrrolidone) reference standard

    • M5A-d3 (5-hydroxy-N-(methyl-d3)-2-pyrrolidone) stable isotope-labeled internal standard (SIL-IS)

  • Solvents and Reagents:

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve M5A and M5A-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of M5A by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the M5A-d3 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QC samples, spike with the appropriate M5A working standard solutions. For unknown samples, add an equivalent volume of 50:50 methanol:water.

  • Add 20 µL of the M5A-d3 internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 200 µL of acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 150 µL of water containing 0.1% formic acid.

  • Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) system.

    • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • M5A: Precursor ion (m/z) 116.1 → Product ion (m/z) 84.1

      • M5A-d3 (IS): Precursor ion (m/z) 119.1 → Product ion (m/z) 87.1

    • Instrument Parameters: Optimized for maximum sensitivity (e.g., collision energy, declustering potential).

Data Presentation

Fictional Data Disclaimer: The following quantitative data are representative of a typical validated bioanalytical method and are provided for illustrative purposes. Actual results may vary.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)Accuracy (%)
1.0 (LLOQ)0.012102.5
2.50.03198.8
100.124101.2
500.61899.5
1001.235100.3
2503.08999.7
5006.17599.1
1000 (ULOQ)12.35098.9
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) >0.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ1.06.88.2103.1101.5
Low QC3.05.26.598.999.8
Mid QC1503.14.8101.7100.9
High QC7502.53.999.299.6

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)>0.998
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy98.9% - 103.1%
Precision (%CV)< 8.2%
Matrix EffectMinimal
RecoveryConsistent and reproducible
StabilityStable under tested conditions

Mandatory Visualizations

Metabolic Pathway of Nefiracetam to M5A Nefiracetam Nefiracetam M5A M5A (5-hydroxy-N-methyl-2-pyrrolidone) Nefiracetam->M5A Hydroxylation (CYP Enzymes) Other_Metabolites Other Metabolites Nefiracetam->Other_Metabolites Other metabolic pathways

Caption: Metabolic conversion of Nefiracetam to its major metabolite, M5A.

Isotope Dilution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Unknown M5A concentration) Spike_IS Spike with known amount of M5A-d3 (SIL-IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (M5A and M5A-d3) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (M5A / M5A-d3) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for M5A quantification by IDMS.

This application note provides a detailed protocol for the accurate and precise quantification of the metabolite M5A (5-hydroxy-N-methyl-2-pyrrolidone) in human plasma using isotope dilution mass spectrometry. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalysis in support of pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is key to the robustness of the assay, mitigating potential matrix effects and ensuring data reliability.

References

Application of the 5-Panel Drug Test in Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-panel drug test is a widely utilized initial screening tool in clinical toxicology for the qualitative detection of five common classes of abused drugs in a urine specimen. This application note provides a comprehensive overview of the 5-panel drug test, including the analytes detected, principles of the methodology, detailed experimental protocols, and the interpretation of results. It is intended for researchers, scientists, and drug development professionals involved in clinical and forensic toxicology.

It is important to note that the term "M5A" is not a standard or recognized nomenclature for a clinical drug testing panel. Based on common usage and the context of the query, this document will focus on the standard 5-panel drug test. This test typically includes screening for amphetamines, and it is possible that "M5A" was a typographical error referring to a substance within this class, such as MDMA.

Analytes Detected

The standard 5-panel drug test screens for the following five drug classes:

  • Amphetamines (AMP): This class includes stimulants such as amphetamine, methamphetamine, and related compounds like MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy.[1][2]

  • Cocaine (COC): The primary metabolite, benzoylecgonine, is the target for detection.[1][2]

  • Marijuana (THC): The primary psychoactive component, Δ⁹-tetrahydrocannabinol (THC), is metabolized, and its main metabolite, 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid (THC-COOH), is detected in urine.

  • Opiates (OPI): This class includes drugs derived from the opium poppy, such as morphine, codeine, and heroin (which is rapidly metabolized to 6-acetylmorphine (B159328) and then morphine).[1][2][3]

  • Phencyclidine (PCP): A hallucinogenic drug.[1][2]

Quantitative Data Summary

The following table summarizes the typical cutoff concentrations for the analytes in a standard 5-panel urine drug screen. These values are based on guidelines from regulatory bodies such as the Substance Abuse and Mental Health Services Administration (SAMHSA). It is important to note that cutoff levels can vary depending on the specific immunoassay kit and laboratory standards.

Drug ClassAnalyte(s)Typical Screening Cutoff (ng/mL)
Amphetamines Amphetamine, Methamphetamine, MDMA500 or 1000
Cocaine Benzoylecgonine150 or 300
Marijuana THC-COOH50
Opiates Morphine, Codeine300 or 2000
Phencyclidine Phencyclidine25

Note: Positive screening results should be confirmed with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides quantitative results.

Experimental Protocols

Principle of the Immunoassay

The 5-panel drug test is typically a competitive immunoassay. In this format, a drug conjugate is immobilized on a porous membrane. When the urine sample is applied, any drug present in the sample competes with the immobilized drug conjugate for binding sites on a specific antibody-gold conjugate. If the drug is absent or below the cutoff concentration, the antibody-gold conjugate will bind to the immobilized drug conjugate, producing a visible line. If the drug is present at or above the cutoff concentration, it will saturate the antibody-gold conjugate, preventing it from binding to the immobilized drug conjugate, and no line will appear.

Materials
  • 5-Panel Drug Test Cassette or Dip Card

  • Urine specimen collection cup

  • Timer

  • Personal Protective Equipment (gloves, safety glasses)

Specimen Collection and Handling
  • Collect a fresh urine specimen in a clean, dry container.

  • The specimen can be collected at any time of the day.

  • Ensure the specimen volume is sufficient for the test (typically a few milliliters).

  • If the specimen cannot be tested immediately, it should be refrigerated at 2-8°C for up to 48 hours. For longer storage, freeze the specimen at -20°C or below.

  • Bring the specimen to room temperature before testing.

Testing Procedure
  • Remove the test device from its sealed pouch and use it as soon as possible.

  • Label the device with the patient or specimen identification.

  • For a dip card: Immerse the absorbent tip of the test card into the urine specimen for 10-15 seconds. Do not immerse past the maximum level line.

  • For a cassette: Using the provided dropper, transfer 3 drops of the urine specimen into the sample well of the cassette.

  • Place the test device on a clean, level surface.

  • Start the timer and read the results at 5 minutes. Do not interpret the results after 10 minutes.

Interpretation of Results
  • Negative: Two lines appear. One line is in the control region (C) and another line is in the test region (T) for each drug panel. A negative result indicates that the drug concentration is below the detectable cutoff level.

  • Positive: One line appears in the control region (C) and no line appears in the test region (T) for a specific drug panel. A positive result indicates that the drug concentration is at or above the cutoff level.

  • Invalid: No line appears in the control region (C). An invalid result may be due to insufficient specimen volume or incorrect procedural techniques. The test should be repeated with a new device.

Signaling Pathways and Mechanism of Action

The drugs detected by the 5-panel test exert their effects through various signaling pathways in the central nervous system. Understanding these pathways is crucial for drug development and for interpreting the clinical effects of these substances.

Amphetamines (including MDMA)

Amphetamines are psychostimulants that primarily increase the synaptic levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). They achieve this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake. MDMA has a more pronounced effect on the serotonin system compared to other amphetamines.

Amphetamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT DAT SERT SERT NET NET Dopamine Dopamine D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Serotonin Serotonin S_Receptor Serotonin Receptor Serotonin->S_Receptor Binds Norepinephrine Norepinephrine N_Receptor Norepinephrine Receptor Norepinephrine->N_Receptor Binds Amphetamine Amphetamine / MDMA Amphetamine->VMAT2 Inhibits Amphetamine->DAT Reverses Amphetamine->SERT Reverses (MDMA) Amphetamine->NET Reverses

Caption: Amphetamine and MDMA signaling pathway.

Cocaine

Cocaine is a potent central nervous system stimulant that primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), cocaine increases the concentration of these neurotransmitters in the synaptic cleft, leading to its characteristic euphoric and stimulant effects.

Cocaine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT SERT SERT NET NET Dopamine Dopamine D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Serotonin Serotonin S_Receptor Serotonin Receptor Serotonin->S_Receptor Binds Norepinephrine Norepinephrine N_Receptor Norepinephrine Receptor Norepinephrine->N_Receptor Binds Cocaine Cocaine Cocaine->DAT Blocks Cocaine->SERT Blocks Cocaine->NET Blocks

Caption: Cocaine's mechanism of action.

Opiates

Opiates exert their effects by binding to and activating opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors. The activation of these receptors, particularly the mu-opioid receptor, leads to a decrease in the release of inhibitory neurotransmitters like GABA. This disinhibition results in an increased release of dopamine in the brain's reward pathways, leading to the analgesic and euphoric effects of opiates.

Opiate_Pathway cluster_gaba GABAergic Neuron cluster_dopamine Dopaminergic Neuron Opioid_Receptor μ-Opioid Receptor GABA_vesicle GABA Opioid_Receptor->GABA_vesicle Inhibits Release Dopamine_vesicle Dopamine GABA_vesicle->Dopamine_vesicle Inhibits Release (normally) Postsynaptic Neuron Postsynaptic Neuron Dopamine_vesicle->Postsynaptic Neuron Increased Release Opiate Opiate Opiate->Opioid_Receptor Activates

Caption: Opiate signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a 5-panel drug test in a clinical setting.

Drug_Test_Workflow Start Patient Sample Collection (Urine) Screening 5-Panel Immunoassay Screening Start->Screening Result Interpret Results Screening->Result Negative Report Negative Result Result->Negative Negative Positive Presumptive Positive Result->Positive Positive Confirmation Confirmatory Testing (GC-MS or LC-MS/MS) Positive->Confirmation Confirm_Result Interpret Confirmatory Results Confirmation->Confirm_Result Confirm_Negative Report Negative Result Confirm_Result->Confirm_Negative Negative Confirm_Positive Report Positive Result Confirm_Result->Confirm_Positive Positive

Caption: Clinical drug testing workflow.

The 5-panel drug test is a valuable and efficient tool for the initial screening of common drugs of abuse. Its ease of use and rapid results make it suitable for a variety of clinical and workplace settings. However, it is crucial to remember that this is a screening test, and all presumptive positive results must be confirmed by a more sensitive and specific method to ensure accuracy and avoid potential false positives. A thorough understanding of the test's principles, protocols, and the underlying pharmacology of the targeted drugs is essential for proper implementation and interpretation.

References

Troubleshooting & Optimization

Overcoming matrix effects in AB-CHMINACA M5A LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of AB-CHMINACA M5A, a key metabolite of the synthetic cannabinoid AB-CHMINACA. Matrix effects, which can significantly impact the accuracy and precision of quantitative results, are a primary focus.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of AB-CHMINACA M5A, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Response / Poor Sensitivity Ion suppression due to co-eluting matrix components (e.g., phospholipids, salts). Inefficient extraction of AB-CHMINACA M5A from the sample matrix. Suboptimal ionization or fragmentation in the mass spectrometer.Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2] Optimize the mobile phase gradient to better separate the analyte from interferences. Use a matrix-matched calibrator or a stable isotope-labeled internal standard to compensate for suppression.[2] Optimize MS parameters such as collision energy and declustering potential.
High Analyte Response / Ion Enhancement Co-eluting matrix components that enhance the ionization of AB-CHMINACA M5A.Improve chromatographic separation to resolve the analyte from the enhancing species. Dilute the sample extract to reduce the concentration of the interfering components. Employ a stable isotope-labeled internal standard that co-elutes with the analyte to normalize the response.
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-eluting interferences affecting the chromatography. Incompatible reconstitution solvent with the initial mobile phase. Column degradation or contamination.Enhance sample preparation to remove interfering substances. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. Use a new or thoroughly cleaned analytical column.
High Variability in Results (Poor Precision) Inconsistent sample preparation leading to variable matrix effects. Instability of the analyte in the sample or extract. Fluctuations in the LC-MS/MS system performance.Standardize the sample preparation protocol and ensure consistency in all steps. Investigate analyte stability under different storage conditions. Perform system suitability tests to ensure the LC-MS/MS is performing optimally.
Inaccurate Quantification Significant and uncorrected matrix effects. Use of an inappropriate calibration strategy (e.g., solvent-based calibrators for a complex matrix).Evaluate and validate the extent of matrix effects.[3] Use matrix-matched calibrators or the standard addition method for calibration.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of AB-CHMINACA M5A?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as AB-CHMINACA M5A, by co-eluting compounds from the sample matrix. These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In biological matrices like urine and plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.

Q2: What is the most effective sample preparation technique to minimize matrix effects for AB-CHMINACA M5A?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective in reducing matrix effects by separating the analyte from interfering components.[1][2] The choice between them often depends on the specific matrix, available resources, and desired throughput. Protein precipitation is a simpler technique but is generally less effective at removing matrix components and may lead to more significant ion suppression.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100 . A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard necessary for the accurate quantification of AB-CHMINACA M5A?

A4: While not strictly mandatory, the use of a stable isotope-labeled (SIL) internal standard for AB-CHMINACA M5A is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal and leading to more accurate and precise results.

Q5: What are the key LC-MS/MS parameters to optimize for AB-CHMINACA M5A analysis?

A5: Critical parameters to optimize include the precursor and product ion masses (MRM transitions), collision energy (CE), and declustering potential (DP) or cone voltage (CV).[5][6] These should be optimized for your specific instrument to achieve the best sensitivity and specificity for AB-CHMINACA M5A.

Data Presentation

The following tables summarize quantitative data on recovery and matrix effects for different sample preparation methods for synthetic cannabinoids, including metabolites of AB-CHMINACA. Note: Direct comparative data for AB-CHMINACA M5A is limited; therefore, data for other AB-CHMINACA metabolites and related synthetic cannabinoids are included to provide a general performance overview.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Analyte/MetaboliteMatrixSample Preparation MethodAverage Recovery (%)Reference
AB-CHMINACA M1UrineModified QuEChERS with dSPE81.2[4]
AB-CHMINACA M3UrineModified QuEChERS with dSPE104[4]
Multiple Synthetic CannabinoidsUrineSolid-Phase Extraction (SPE)69.9 - 118.39[7]
AB-FUBINACAPlasmaMagnetic SPE with DLLME89.4 - 104[8]
THC and MetabolitesPlasmaSupported Liquid Extraction (SLE)>80[9]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Analyte/MetaboliteMatrixSample Preparation MethodMatrix Effect (%)Reference
AB-CHMINACA M1UrineModified QuEChERS with dSPE44.8 (Suppression)[4]
AB-CHMINACA M3UrineModified QuEChERS with dSPE61.0 (Suppression)[4]
Multiple Synthetic CannabinoidsUrineSolid-Phase Extraction (SPE)76.7 - 106.1[7]
AB-CHMINACA and MetabolitesHairMethanol (B129727) ExtractionNot specified, but noted as a potential issue[10]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a representative method for the extraction of AB-CHMINACA M5A and other metabolites from urine.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex to mix. If glucuronide conjugates are of interest, enzymatic hydrolysis with β-glucuronidase should be performed at this stage.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples

This protocol provides a general procedure for the LLE of synthetic cannabinoids and their metabolites from plasma or whole blood.

  • Sample Pre-treatment: To 1 mL of plasma or whole blood, add an internal standard. Add 1 mL of a suitable buffer (e.g., saturated ammonium (B1175870) sulfate (B86663) solution) to precipitate proteins.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (9:1, v/v)). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Parameters

The following are general LC-MS/MS parameters. It is crucial to optimize these for your specific instrument and method.

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724) or methanol
Gradient A suitable gradient from a low to a high percentage of Mobile Phase B to achieve good separation.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of AB-CHMINACA M5A
Product Ions (Q3) At least two stable and intense fragment ions
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) / Cone Voltage (CV) To be optimized for the precursor ion

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Inaccurate or Imprecise Results (Low/High Response, Poor Peak Shape) AssessME Assess Matrix Effect (Post-extraction spike vs. Neat) Problem->AssessME Start CheckLCMS Check LC-MS/MS Performance Problem->CheckLCMS ReviewSP Review Sample Preparation AssessME->ReviewSP Matrix Effect Confirmed OptimizeSP Optimize Sample Prep (SPE, LLE) ReviewSP->OptimizeSP OptimizeChromo Optimize Chromatography (Gradient, Column) ReviewSP->OptimizeChromo CalibStrategy Adjust Calibration Strategy (Matrix-Matched, Standard Addition) OptimizeSP->CalibStrategy UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseIS

Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (Urine/Plasma) Pretreat Pre-treatment (Add IS, Buffer, Hydrolysis) Start->Pretreat Extraction Extraction (SPE or LLE) Pretreat->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LCMS LC-MS/MS Analysis (Optimized Method) EvapRecon->LCMS Data Data Processing & Quantification LCMS->Data

General experimental workflow for AB-CHMINACA M5A analysis.

References

Technical Support Center: Chromatographic Separation of AB-CHMINACA Metabolite Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of AB-CHMINACA metabolite isomers.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the chromatographic separation of AB-CHMINACA metabolite isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between hydroxylated metabolite isomers of AB-CHMINACA?

A1: Poor resolution between hydroxylated isomers is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue:

  • Inappropriate Column Selection: The stationary phase may not have sufficient selectivity for the isomers. For chiral separations of AB-CHMINACA and its metabolites, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) or cellulose (B213188) are often effective.[1][2] For general separation of isomers, C18 columns are frequently used, but optimization of other parameters is critical.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving separation. A systematic optimization of the mobile phase is often necessary.[5][6]

  • Inadequate Method Parameters: Flow rate, temperature, and gradient slope can all impact resolution.

Q2: I am observing peak tailing with my AB-CHMINACA metabolite peaks. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analytes may be interacting with active sites on the stationary phase or column hardware. Using a high-purity, well-end-capped column can minimize this. Mobile phase additives, such as a small amount of acid (e.g., formic acid), can help to reduce peak tailing for basic compounds by protonating silanol (B1196071) groups.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with matrix components or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.

Q3: My retention times are shifting between runs. What should I check?

A3: Retention time shifts can indicate a lack of system stability. Here are some common causes:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[7]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phases regularly and ensure accurate composition.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[7]

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly maintained.[8]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor or No Separation of Enantiomers Incorrect chiral stationary phase (CSP).For amide-containing compounds like AB-CHMINACA, a Lux® i-Cellulose-5 column has shown good selectivity. For ester-containing synthetic cannabinoids, Lux® Amylose-1 may be more suitable.[1][2]
Suboptimal mobile phase for chiral separation.For normal-phase chromatography, mixtures of hexane/isopropanol are common. For reversed-phase, acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) formate (B1220265) are used. Methodical screening of different mobile phases is recommended.[9]
Co-elution of Positional Isomers Insufficient chromatographic resolution.Optimize the mobile phase gradient, flow rate, and temperature. A slower gradient or a lower flow rate can improve resolution. Consider using a longer column or a column with a smaller particle size.[7]
Low Signal Intensity in LC-MS/MS Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.[10]
Suboptimal ionization source parameters.Optimize source parameters such as spray voltage, gas temperatures, and nebulizer pressure for the specific analytes.[7]
Analyte degradation.AB-CHMINACA and its metabolites can be unstable. Ensure proper storage of samples and standards (frozen and protected from light).[11]
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., urine, plasma).Utilize a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Diluting the sample can also mitigate these effects.[11]

Quantitative Data Summary

Table 1: Example Chromatographic Conditions for Chiral Separation of AB-CHMINACA

Parameter Condition 1 Reference
Column Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Isocratic: n-Hexane/Ethanol/Trifluoroacetic acid (80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature Ambient[1]
Resolution (Rs) ≥ 1.99 for (S)- and (R)-AB-CHMINACA[1][2]

Table 2: LC-MS/MS Parameters for AB-CHMINACA Metabolite Analysis in Urine

Parameter Value Reference
Column Zorbax Eclipse Plus C18 (RRHD 2.1 × 100 mm, 1.8 µm)[4]
Mobile Phase A 2 mM ammonium formate/0.2% (v/v) formic acid in water[4]
Mobile Phase B 2 mM ammonium formate/0.2% (v/v) formic acid in methanol[4]
Gradient 10% B initially, to 65% B in 0.5 min, then to 95% B over 9 min[4]
Flow Rate 300 µL/min[4]
Column Temperature 40 °C[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Multiple Reaction Monitoring (MRM)[4]

Experimental Protocols

1. Sample Preparation from Human Urine for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of synthetic cannabinoids and their metabolites in urine.[3][12]

Materials:

  • Human urine sample

  • β-glucuronidase

  • 0.1 M Sodium acetate (B1210297) solution

  • Internal standard solution (e.g., AB-CHMINACA-d4)

  • Solid-supported liquid-liquid extraction (SLE) cartridge

  • Acetonitrile

  • Methanol

  • Formic acid

  • Deionized water

Procedure:

  • Hydrolysis: To 1 mL of urine, add 20 µL of the internal standard solution and 1 mL of 0.1 M sodium acetate solution. Add 500 µL of β-glucuronidase, mix, and incubate at 56°C for 15 minutes to deconjugate glucuronidated metabolites.

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Load the entire sample onto an SLE cartridge.

    • Wait for 5 minutes for the sample to be absorbed.

    • Elute the analytes with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

2. Chiral Separation of AB-CHMINACA Enantiomers by HPLC

This protocol is based on a published method for the chiral separation of synthetic cannabinoids.[1]

Materials:

  • AB-CHMINACA standard (racemic mixture)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Lux® i-Cellulose-5)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and TFA in the desired ratio (e.g., 80:20:0.1, v/v/v). Degas the mobile phase before use.

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the AB-CHMINACA standard in the mobile phase to a suitable concentration.

  • Injection and Analysis:

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • The two enantiomers should be separated into two distinct peaks.

Visualizations

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA Hydroxylation Hydroxylation (CYP Enzymes, e.g., CYP3A4) AB_CHMINACA->Hydroxylation Amide_Hydrolysis Amide Hydrolysis (Amidase) AB_CHMINACA->Amide_Hydrolysis N_Dealkylation N-Dealkylation (CYP Enzymes) AB_CHMINACA->N_Dealkylation Mono_hydroxylated Mono-hydroxylated Metabolites Hydroxylation->Mono_hydroxylated Carboxylated Carboxylated Metabolites Amide_Hydrolysis->Carboxylated N_dealkylated N-dealkylated Metabolite N_Dealkylation->N_dealkylated Di_hydroxylated Di-hydroxylated Metabolites Mono_hydroxylated->Di_hydroxylated Glucuronidation Glucuronidation (UGTs) Mono_hydroxylated->Glucuronidation Carboxylated->Glucuronidation Glucuronidated_Metabolites Glucuronidated Metabolites Glucuronidation->Glucuronidated_Metabolites

Caption: Metabolic pathway of AB-CHMINACA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., Chiral or C18 column) Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for AB-CHMINACA metabolite analysis.

References

Optimizing ionization efficiency for M5A in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the ionization efficiency of M5A in your mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of M5A, offering step-by-step solutions to enhance your signal intensity and data quality.

Issue 1: Low M5A Signal Intensity or No Signal

Low or absent signal for M5A can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue.

  • Step 1: Verify Sample Preparation. Ensure that the concentration of M5A in your sample is within the optimal range for your instrument. Highly concentrated samples can lead to ion suppression, while overly dilute samples may not produce a detectable signal.

  • Step 2: Check Solvent and pH. The choice of solvent and the pH of your mobile phase are critical for efficient ionization. M5A, being a slightly basic compound, generally ionizes more effectively in an acidic mobile phase.

  • Step 3: Optimize Mobile Phase Additives. The addition of modifiers to your mobile phase can significantly improve ionization efficiency.

    Experimental Protocol: Mobile Phase Optimization

    • Prepare a stock solution of M5A at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL with an initial mobile phase of 50:50 acetonitrile:water.

    • Prepare a series of mobile phases with varying concentrations of additives. A common starting point is 0.1% formic acid.

    • Infuse the M5A working solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

    • Sequentially introduce each of the prepared mobile phases and record the signal intensity for M5A.

    • Compare the signal intensities to determine the optimal mobile phase composition.

    Table 1: Effect of Mobile Phase Additives on M5A Signal Intensity

Mobile Phase AdditiveConcentration (%)M5A Signal Intensity (Arbitrary Units)
None01.5 x 10^4
Formic Acid0.18.2 x 10^5
Formic Acid0.27.5 x 10^5
Acetic Acid0.13.4 x 10^5
Ammonium Formate0.12.1 x 10^5
  • Step 4: Adjust Instrument Parameters. Fine-tuning the settings of your mass spectrometer is crucial for maximizing the M5A signal.

    Table 2: Recommended Starting ESI-MS Parameters for M5A

ParameterRecommended Value
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Cone Voltage20 - 40 V
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 450 °C
Source Temperature120 - 150 °C

Logical Workflow for Troubleshooting Low Signal

start Low M5A Signal sample_prep Verify Sample Preparation start->sample_prep solvent_ph Check Solvent and pH sample_prep->solvent_ph Concentration OK? additives Optimize Mobile Phase Additives solvent_ph->additives Solvent/pH OK? instrument Adjust Instrument Parameters additives->instrument Additives Optimized? end Signal Optimized instrument->end Parameters Tuned? sample Complex Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe lle Liquid-Liquid Extraction (LLE) sample->lle hplc LC Separation spe->hplc lle->hplc ms MS Detection hplc->ms result Clean M5A Signal ms->result M5A M5A MH [M+H]+ M5A->MH MNa [M+Na]+ M5A->MNa MK [M+K]+ M5A->MK MNH4 [M+NH4]+ M5A->MNH4 H H+ H->MH Na Na+ Na->MNa K K+ K->MK NH4 NH4+ NH4->MNH4

Troubleshooting low recovery of M5A during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Low M5A Recovery

Welcome to the technical support center for M5A sample extraction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low recovery of M5A during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of low M5A recovery during solid-phase extraction (SPE)?

Low recovery of M5A during SPE can stem from several factors throughout the extraction process.[1][2][3] A systematic approach to troubleshooting is crucial to identify the root cause.[4] The primary areas to investigate include sample preparation, the SPE method itself, and potential analyte degradation.[1][5]

Troubleshooting Steps:

  • Verify Sample pH: The pH of your sample can significantly impact the ionization state of M5A, affecting its retention on the SPE sorbent.[2] Ensure the sample pH is adjusted to the optimal level for M5A to be in its desired neutral or ionized state for the chosen sorbent.

  • Check Sorbent Selection: Using an inappropriate sorbent is a common reason for poor recovery.[2][3] The choice of sorbent should be based on the physicochemical properties of M5A. For instance, a very polar compound may not be well-retained on a C18 reversed-phase sorbent.[3]

  • Optimize Flow Rates: Inconsistent or incorrect flow rates during sample loading, washing, or elution can lead to incomplete binding or premature elution.[2] Ensure that the flow rates are within the manufacturer's recommended range for the SPE cartridge.

  • Evaluate Wash and Elution Solvents: The composition and volume of the wash and elution solvents are critical.[2][3] A wash solvent that is too strong can remove M5A along with interferences, while an elution solvent that is too weak will result in incomplete elution from the sorbent.[2]

  • Assess for Column Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[2][3] Always adhere to the manufacturer's guidelines for the maximum sample load.

Q2: My M5A recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery often points to variability in the sample matrix or procedural steps.

Troubleshooting Steps:

  • Matrix Effects: Complex biological matrices can interfere with M5A binding to the SPE sorbent.[2] Consider incorporating a pre-extraction cleanup step or using a more selective sorbent chemistry.

  • Procedural Variability: Ensure all manual steps, such as solvent addition and vortexing, are performed consistently across all samples. Automation can help minimize human error.[3]

  • Incomplete Sorbent Wetting: Failure to properly condition and equilibrate the SPE sorbent before loading the sample can lead to inconsistent interactions and variable recovery.[2]

Q3: Could M5A be degrading during my sample extraction process?

Analyte stability is a critical factor that can lead to low recovery.[1][5] M5A, like many pharmaceutical compounds, may be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Temperature and Light Sensitivity: Many compounds are sensitive to heat and light.[5] If M5A is known to be labile, perform extraction steps at reduced temperatures and protect samples from light.[1][5]

  • pH Instability: Extreme pH values can cause the degradation of certain analytes. Assess the stability of M5A at the pH used during extraction.

  • Oxidative Degradation: If M5A is prone to oxidation, consider adding antioxidants to your sample or performing the extraction under an inert atmosphere (e.g., nitrogen).[1]

Data Summary: Factors Affecting M5A Recovery

The following table summarizes hypothetical data from an optimization experiment to illustrate the impact of various parameters on M5A recovery.

ParameterCondition ARecovery (%)Condition BRecovery (%)
Sample pH 4.055%6.585%
Wash Solvent 20% Methanol62%5% Methanol91%
Elution Solvent 50% Acetonitrile70%90% Acetonitrile95%
Sorbent Type C865%Mixed-Mode Cation Exchange88%

Experimental Protocol: Investigating Low M5A Recovery

This protocol outlines a systematic approach to identify the cause of low M5A recovery.

Objective: To determine the step(s) in the sample extraction workflow causing low M5A recovery.

Methodology:

  • Prepare a Spiked Matrix Sample: Spike a known concentration of M5A standard into a blank matrix sample (e.g., plasma, serum).

  • Systematic Sampling at Each Step:

    • Post-Sample Loading: Collect the flow-through after loading the sample onto the conditioned SPE cartridge.

    • Post-Wash: Collect the effluent from each wash step.

    • Post-Elution: Collect the final eluate.

  • Analysis: Quantify the amount of M5A in the collected fractions from each step using a validated analytical method (e.g., LC-MS/MS).

  • Recovery Calculation:

    • Loss during Loading: Amount of M5A in the post-sample loading flow-through.

    • Loss during Washing: Amount of M5A in the collected wash effluents.

    • Final Recovery: Amount of M5A in the final eluate compared to the initial spiked amount.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low M5A recovery.

LowRecoveryTroubleshooting start Start: Low M5A Recovery check_protocol Review Extraction Protocol start->check_protocol is_spe Is SPE the Method? check_protocol->is_spe check_spe_steps Investigate SPE Steps is_spe->check_spe_steps Yes check_sample_prep Assess Sample Pre-treatment is_spe->check_sample_prep No spe_sorbent Sorbent Choice Correct? check_spe_steps->spe_sorbent check_analyte_stability Evaluate M5A Stability stability_temp Temperature Effects? check_analyte_stability->stability_temp spe_ph Sample pH Optimal? spe_sorbent->spe_ph Yes optimize_sorbent Select Appropriate Sorbent spe_sorbent->optimize_sorbent No spe_solvents Wash/Elution Solvents Optimized? spe_ph->spe_solvents Yes optimize_ph Adjust Sample pH spe_ph->optimize_ph No spe_flowrate Flow Rate Correct? spe_solvents->spe_flowrate Yes optimize_solvents Modify Solvent Composition/Volume spe_solvents->optimize_solvents No spe_flowrate->check_analyte_stability Yes optimize_flowrate Adjust Flow Rate spe_flowrate->optimize_flowrate No end_point Recovery Improved optimize_sorbent->end_point optimize_ph->end_point optimize_solvents->end_point optimize_flowrate->end_point stability_light Light Exposure? stability_temp->stability_light No control_temp Perform Extraction at Low Temp stability_temp->control_temp Yes protect_light Protect from Light stability_light->protect_light Yes stability_light->end_point No control_temp->end_point protect_light->end_point

Caption: Troubleshooting workflow for low M5A recovery.

References

Technical Support Center: Stability of AB-CHMINACA M5A in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the synthetic cannabinoid metabolite AB-CHMINACA M5A in various stored biological samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal storage condition for biological samples containing AB-CHMINACA and its metabolites?

A1: For long-term stability of AB-CHMINACA and its metabolites, including M5A, it is strongly recommended to store biological samples such as whole blood, plasma, and urine under frozen conditions (-20°C or lower).[1][2][3][4][5] Studies have consistently shown that storage at room temperature or even refrigeration (4°C) can lead to significant degradation of certain synthetic cannabinoids over time.[1][4][6] Frozen storage is the most effective method to preserve the integrity of these compounds for an extended period.[1][3][4][5]

Q2: How long can I expect AB-CHMINACA M5A to be stable in frozen samples?

A2: While specific long-term stability data for AB-CHMINACA M5A is not extensively detailed in publicly available literature, studies on parent synthetic cannabinoids and their metabolites indicate good stability for several months to years when stored at -20°C or -80°C. For instance, many synthetic cannabinoid metabolites in blood and urine have been shown to be stable for at least 168 days at -30°C.[3][7] One study demonstrated the stability of six synthetic cannabinoid metabolites in authentic specimens for 3-5 years when stored at -30°C or -80°C.[3] AB-CHMINACA itself is considered one of the more stable synthetic cannabinoids under various storage conditions.[8] It is reasonable to infer that its metabolites, including M5A, would also exhibit good stability under deep-frozen conditions.

Q3: My analyte recovery for AB-CHMINACA M5A is lower than expected. What could be the cause?

A3: Low analyte recovery can be attributed to several factors:

  • Sample Degradation: Improper storage conditions (e.g., prolonged storage at room temperature or repeated freeze-thaw cycles) can lead to the degradation of the analyte.[2][6]

  • Extraction Inefficiency: The choice of extraction method is crucial. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly used for synthetic cannabinoids and their metabolites from biological matrices.[8][9] Ensure your extraction protocol is optimized for polar metabolites like M5A.

  • Matrix Effects: Biological matrices are complex and can interfere with analyte ionization in the mass spectrometer, leading to ion suppression or enhancement.[8] It is essential to use an appropriate internal standard and validate the method for matrix effects.

  • Adsorption to Container Surfaces: Some cannabinoids can adsorb to plastic surfaces. While not extensively studied for M5A, using glass vials for storage may mitigate potential losses.[6][10]

Q4: Are there any known degradation pathways for AB-CHMINACA that could affect M5A concentrations?

A4: AB-CHMINACA undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation. While specific degradation pathways in stored samples are not fully elucidated, hydrolysis of the amide or ester bonds present in some synthetic cannabinoids can occur, particularly in non-ideal pH conditions or due to bacterial contamination in urine.[7] For M5A (a carboxylic acid metabolite), further oxidation or conjugation is less likely to occur in vitro under proper storage conditions. The primary concern remains the overall stability of the molecular structure under thermal stress and over time.

Quantitative Stability Data

The following tables summarize the stability of synthetic cannabinoids and their metabolites under various storage conditions based on available literature. While specific data for AB-CHMINACA M5A is limited, the data for the parent compound and other metabolites provide a strong indication of expected stability.

Table 1: Stability of AB-CHMINACA in Whole Blood

Storage TemperatureDurationConcentration Change/StabilityReference
Room Temperature (~22°C)Up to 12 weeksRelatively Stable[1][4]
Refrigerated (4°C)Up to 12 weeksRelatively Stable[1][4]
Frozen (-20°C)Up to 12 weeksStable[1][4]

Table 2: General Stability of Synthetic Cannabinoid Metabolites in Biological Matrices

MatrixStorage TemperatureDurationFindingReference
UrineRoom TemperatureVariableLeast stable; degradation observed in days to weeks for some metabolites.[8]
UrineRefrigerated (4°C)Up to 9 weeksMore stable than room temperature.[8]
UrineFrozen (-20°C / -30°C)Up to 168 daysGenerally stable.[3][7]
Whole BloodRoom TemperatureVariableSignificant degradation for some compounds.[1][4]
Whole BloodRefrigerated (4°C)VariableSignificant degradation for some compounds.[1][4]
Whole BloodFrozen (-20°C / -30°C)Up to 168 daysGenerally stable.[3][7]

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) for Whole Blood and Urine

This protocol is a generalized procedure based on methods cited for the extraction of synthetic cannabinoids and their metabolites.[8]

  • Sample Pre-treatment:

    • To a 1 mL aliquot of whole blood or urine, add an appropriate internal standard.

    • Vortex mix for 10 seconds.

    • For whole blood, add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex and then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step. For urine, pre-treatment may not be necessary.

  • Supported Liquid Extraction:

    • Load the pre-treated sample onto an SLE cartridge.

    • Allow the sample to absorb for 5-10 minutes.

    • Elute the analytes using an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). Collect the eluate.

    • A second elution with a more polar solvent might be necessary to ensure the recovery of polar metabolites.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general guideline for the instrumental analysis of AB-CHMINACA M5A.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for synthetic cannabinoids and their metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for AB-CHMINACA M5A and the internal standard must be determined and optimized. For AB-CHMINACA M4 (a structurally similar metabolite), one study noted its precision and bias in analyses.[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Protein Precipitation) Add_IS->Pretreat Load_SLE Load onto SLE Cartridge Pretreat->Load_SLE Elute Elute Analytes Load_SLE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: A generalized workflow for the extraction and analysis of AB-CHMINACA M5A from biological samples.

Troubleshooting_Guide Start Low Analyte Recovery? Check_Storage Were samples stored at -20°C or below? Start->Check_Storage Check_FT Were there multiple freeze-thaw cycles? Check_Storage->Check_FT Yes Degradation Potential Cause: Sample Degradation Check_Storage->Degradation No Check_Extraction Is the extraction method validated for polar metabolites? Check_FT->Check_Extraction No Check_FT->Degradation Yes Check_Matrix Have matrix effects been evaluated? Check_Extraction->Check_Matrix Yes Inefficient_Extraction Potential Cause: Inefficient Extraction Check_Extraction->Inefficient_Extraction No Matrix_Effects Potential Cause: Matrix Effects (Ion Suppression) Check_Matrix->Matrix_Effects No Reoptimize Action: Re-optimize/Re-validate Method Check_Matrix->Reoptimize Yes Degradation->Reoptimize Inefficient_Extraction->Reoptimize Matrix_Effects->Reoptimize

Caption: A troubleshooting decision tree for low recovery of AB-CHMINACA M5A.

References

Minimizing ion suppression for M5A in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of M5A, a polar acidic drug metabolite, in urine samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of M5A using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of M5A in urine, offering potential causes and actionable solutions.

Q1: I'm observing significant ion suppression for M5A in my urine samples. What are the primary causes and how can I mitigate this?

A1: Ion suppression in urine analysis is a common challenge, primarily caused by the complex sample matrix which includes salts, urea, and endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source.[1] For an acidic metabolite like M5A, co-eluting compounds can compete for ionization, leading to a reduced signal.[2]

Initial Troubleshooting Steps:

  • Sample Dilution: A straightforward initial approach is to dilute the urine sample.[3] This reduces the concentration of matrix components. However, this may compromise the limit of detection if M5A concentrations are low.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for M5A is highly recommended.[4] A SIL-IS co-elutes with M5A and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. It is crucial that the SIL-IS is of high purity and that there is no chromatographic separation between the analyte and the internal standard.

  • Optimize Chromatography: Ensure that the chromatographic method provides good separation of M5A from the bulk of the matrix components, especially early eluting polar interferences.

Below is a decision-making workflow for addressing ion suppression:

IonSuppressionWorkflow start Start: Ion Suppression Observed for M5A check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a high-purity M5A SIL-IS check_is->implement_is No check_dilution Have you tried sample dilution? check_is->check_dilution Yes implement_is->check_dilution dilute_sample Perform dilution series (e.g., 1:10, 1:25, 1:50) to assess matrix effect reduction. check_dilution->dilute_sample No check_cleanup Is sample cleanup sufficient? check_dilution->check_cleanup Yes dilute_sample->check_cleanup implement_cleanup Implement a more rigorous sample preparation method (LLE or SPE). check_cleanup->implement_cleanup No optimize_chrom Optimize LC method for better separation from matrix components. check_cleanup->optimize_chrom Yes implement_cleanup->optimize_chrom end End: Ion Suppression Minimized optimize_chrom->end SPEWorkflow start Start: Urine Sample preprocess Pre-treatment: Adjust pH to ensure M5A is ionized (e.g., pH > pKa). start->preprocess load Load Pre-treated Sample preprocess->load condition Condition SPE Cartridge (e.g., with Methanol). equilibrate Equilibrate SPE Cartridge (e.g., with buffer at loading pH). condition->equilibrate equilibrate->load wash1 Wash 1: Remove polar interferences (e.g., with aqueous buffer). load->wash1 wash2 Wash 2: Remove less polar interferences (e.g., with a weak organic solvent). wash1->wash2 elute Elute M5A: Use a solvent that disrupts the retention mechanism (e.g., acidic organic solvent). wash2->elute collect Collect Eluate for LC-MS/MS Analysis elute->collect end End: Clean M5A Extract collect->end

References

Addressing poor peak shape in AB-CHMINACA M5A chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of AB-CHMINACA M5A.

Frequently Asked Questions (FAQs)

Q1: What is AB-CHMINACA M5A and why is its chromatographic analysis important?

A1: AB-CHMINACA M5A is a primary metabolite of the synthetic cannabinoid AB-CHMINACA. Accurate and reliable chromatographic analysis is crucial for forensic investigations, clinical toxicology, and metabolism studies to understand the parent compound's effects and exposure.

Q2: What are the common causes of poor peak shape, specifically peak tailing, in the analysis of AB-CHMINACA M5A?

A2: Poor peak shape, particularly tailing, for AB-CHMINACA M5A can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: The basic nature of AB-CHMINACA and its metabolites can lead to interactions with acidic silanol groups on the surface of silica-based columns.[1]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can result in inconsistent ionization and peak tailing.[1]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[2][3]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[4][5]

Q3: What is an acceptable peak shape?

A3: An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak asymmetry is often measured by the tailing factor or asymmetry factor. A tailing factor close to 1 is ideal, while values greater than 1.5 may indicate a problem that needs to be addressed.[2]

Troubleshooting Guide for Poor Peak Shape of AB-CHMINACA M5A

This guide provides a systematic approach to diagnosing and resolving common issues related to poor peak shape in the LC-MS analysis of AB-CHMINACA M5A.

Issue 1: Peak Tailing

Symptoms: The back half of the peak is broader than the front half.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol Interactions 1. Mobile Phase Modification: Add a small concentration of a competing base or an acidic modifier to the mobile phase. Formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (5-10 mM) are commonly used to protonate silanol groups and improve peak shape for basic compounds.[6] 2. Use of Deactivated Columns: Employ end-capped columns or columns with a modified stationary phase (e.g., polar-embedded) to minimize silanol interactions.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of AB-CHMINACA M5A. For basic compounds, a lower pH (e.g., pH 3) often yields better peak shape.[7]
Column Contamination 1. Column Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase) to remove contaminants.[3] 2. Use of Guard Columns: A guard column can protect the analytical column from strongly retained matrix components.[4]
Sample Overload Reduce the injection volume or dilute the sample.[4][5]
Extra-Column Dead Volume Ensure all tubing connections are secure and use tubing with the smallest practical internal diameter.[1]
Issue 2: Peak Fronting

Symptoms: The front half of the peak is broader than the back half.

Possible Causes & Solutions:

CauseRecommended Action
Sample Overload Reduce the injection volume or dilute the sample.[4]
Sample Solvent Effects The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]
Column Collapse This is a less common issue but can occur with certain column types under high pressure. If suspected, replace the column.
Issue 3: Split Peaks

Symptoms: A single analyte peak appears as two or more distinct peaks.

Possible Causes & Solutions:

CauseRecommended Action
Partially Blocked Frit Back-flush the column (if recommended by the manufacturer) or replace the inlet frit.[2]
Sample Injection Issues Ensure the injector is functioning correctly and that the sample is fully dissolved.
Co-elution with an Interferent Optimize the chromatographic method (e.g., gradient, mobile phase composition) to resolve the two components.

Experimental Protocols

Recommended LC-MS/MS Method for AB-CHMINACA M5A Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Human Urine)

  • Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase and incubate at 56°C for 45 minutes to cleave glucuronide conjugates.[8]

  • Liquid-Liquid Extraction (LLE):

    • Add an appropriate internal standard.

    • Add a suitable organic solvent (e.g., 1-chlorobutane:isopropyl alcohol (70:30)).[9]

    • Vortex and centrifuge.

    • Evaporate the organic layer to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile or Methanol[2][9]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over several minutes.
Flow Rate 0.4 - 0.7 mL/min[2][9]
Column Temperature 40 - 50°C[2][9]
Injection Volume 2 - 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for AB-CHMINACA M5A should be optimized.

Visualizations

Troubleshooting_Peak_Tailing cluster_system System Issues cluster_chemical Chemical Interactions start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes system_issue Suspect System-Wide Issue all_peaks_no No check_all_peaks->all_peaks_no No chemical_issue Suspect Chemical Interaction check_frit Check for Blocked Frit or Column Void system_issue->check_frit check_connections Inspect Tubing and Connections for Dead Volume check_frit->check_connections check_overload Is the Peak Overloaded? chemical_issue->check_overload check_ph Is Mobile Phase pH Appropriate? ph_no No check_ph->ph_no No adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) to be >2 units from pKa ph_yes Yes check_ph->ph_yes Yes check_silanol Suspect Silanol Interaction use_deactivated_column Use End-Capped or Polar-Embedded Column check_silanol->use_deactivated_column add_modifier Add Mobile Phase Modifier (e.g., Ammonium Formate) check_silanol->add_modifier overload_yes Yes check_overload->overload_yes Yes reduce_concentration Reduce Injection Volume or Dilute Sample overload_no No check_overload->overload_no No

Caption: Troubleshooting workflow for peak tailing.

Experimental_Workflow start Sample Collection (e.g., Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction reconstitution Evaporation and Reconstitution in Mobile Phase extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Peak Shape Evaluation analysis->data_processing

Caption: General experimental workflow for AB-CHMINACA M5A analysis.

References

Technical Support Center: M5A Antibody-Based Detection of Carcinoembryonic Antigen (CEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the M5A monoclonal antibody for the detection of Carcinoembryonic Antigen (CEA).

Understanding M5A and its Application

M5A is a humanized monoclonal antibody with high specificity and affinity for Carcinoembryonic Antigen (CEA), a well-characterized tumor-associated antigen.[1][2] CEA is overexpressed in various cancers, particularly colorectal cancer, making it a key biomarker for diagnostics and a target for therapeutic interventions.[3][4] M5A is not a detection method itself but a primary reagent used in various immunoassays to detect CEA. This guide will focus on troubleshooting these immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of the M5A antibody?

A1: The M5A antibody is versatile and can be used in a range of immunoassays to detect CEA. Common applications include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of CEA in biological samples like serum and plasma.[5][6][7]

  • Flow Cytometry: To identify and quantify cells expressing CEA on their surface.

  • Immunohistochemistry (IHC): For the visualization of CEA expression and localization within tissue samples.

  • Radioimmunoassay (RIA) and Immuno-PET Imaging: Radiolabeled M5A is used for in vivo imaging and radioimmunotherapy, allowing for the localization of CEA-expressing tumors.[3][4]

Q2: What are the potential sources of interference in M5A-based assays?

A2: Interferences in immunoassays using M5A can lead to inaccurate results. These can be broadly categorized as:

  • Cross-reactivity: The M5A antibody may bind to molecules structurally similar to CEA. Some anti-CEA antibodies have been shown to cross-react with related antigens like Nonspecific Cross-reacting Antigen 2 (NCA-2) and Biliary Glycoprotein (BGP).[8][9][10][11] However, some monoclonal antibodies are selected for their high specificity to CEA with minimal cross-reactivity.[10]

  • Matrix Effects: Components in the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen binding. This includes endogenous antibodies like human anti-mouse antibodies (HAMA), heterophilic antibodies, and rheumatoid factor.[12]

  • Sample Quality: Improper sample collection, handling, and storage can affect the integrity of CEA, leading to erroneous results. For instance, hemolysis, lipemia, or repeated freeze-thaw cycles of serum samples can be problematic.[7]

Q3: How can I validate the specificity of the M5A antibody in my assay?

A3: To ensure that the M5A antibody is specifically binding to CEA in your experimental setup, you can perform the following validation experiments:

  • Positive and Negative Controls: Use cell lines or tissue samples with known high and low/no CEA expression.

  • Blocking Peptide Competition: Pre-incubate the M5A antibody with a purified, soluble form of CEA before adding it to your sample. A significant reduction in signal would indicate specific binding.

  • Isotype Control: Use a non-specific antibody of the same isotype and concentration as M5A to determine the level of non-specific background staining.

Troubleshooting Guides

High Background Signal

A high background can mask the specific signal, reducing the sensitivity of the assay.

Potential Cause Recommended Solution
Non-specific antibody binding - Optimize the concentration of the primary (M5A) and secondary antibodies. - Increase the duration and/or concentration of the blocking buffer (e.g., 1-5% BSA or non-fat dry milk).[13] - Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffers.[13]
Insufficient washing - Increase the number of wash steps.[13] - Ensure complete removal of wash buffer between steps by blotting the plate on absorbent paper.[7]
Cross-reactivity of secondary antibody - Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Endogenous enzyme activity (in IHC) - For HRP-conjugated detection systems, quench endogenous peroxidase activity with a 3% H₂O₂ solution.[13][14] - For AP-conjugated systems, block endogenous alkaline phosphatase with levamisole.[13]
Contaminated reagents - Use fresh, sterile buffers and reagents.[15]
Weak or No Signal

The absence of a signal can be due to a variety of factors, from reagent issues to protocol errors.

Potential Cause Recommended Solution
Inactive reagents - Confirm that antibodies and other reagents have been stored correctly and are within their expiration date.[16] - Avoid repeated freeze-thaw cycles of antibodies.
Suboptimal antibody concentration - Perform a titration experiment to determine the optimal concentration for the M5A and secondary antibodies.
Incorrect protocol steps - Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed as per the protocol.[16]
Low antigen expression - Ensure that the samples are expected to have detectable levels of CEA. Use a positive control to verify the assay is working.
Epitope masking (in IHC) - If using formalin-fixed paraffin-embedded tissues, perform antigen retrieval to unmask the epitope.[12][14]
Incorrect filter settings (for fluorescent detection) - Ensure the excitation and emission wavelengths on the plate reader or microscope are appropriate for the fluorophore being used.

Quantitative Data Summary

The following tables provide typical quantitative parameters for a CEA sandwich ELISA using a monoclonal antibody like M5A. These values should be used as a guideline, and optimal conditions should be determined for each specific assay.

Table 1: Typical CEA ELISA Performance Characteristics

Parameter Typical Value Reference
Assay Range 5 - 120 ng/mL[17]
Sensitivity (Limit of Detection) < 2 ng/mL[17]
Normal Serum Value (Non-smoker) < 5 ng/mL[6][7][18]
Normal Serum Value (Smoker) < 10 ng/mL[18]
Intra-assay Precision (%CV) < 10%[17]
Inter-assay Precision (%CV) < 15%[17]

Table 2: Example Standard Curve Data for CEA ELISA

CEA Concentration (ng/mL) Example Optical Density (OD at 450 nm)
1002.50
501.80
251.10
12.50.60
6.250.35
3.120.20
00.05

Note: This is illustrative data. A standard curve must be generated for each assay.[19]

Experimental Protocols

Detailed Methodology for a Sandwich ELISA for CEA Detection

This protocol describes a typical sandwich ELISA for the quantitative measurement of CEA in serum samples using an anti-CEA monoclonal antibody like M5A as the capture antibody.

Materials:

  • 96-well microplate

  • Capture Antibody (e.g., M5A anti-CEA monoclonal antibody)

  • Detection Antibody (e.g., biotinylated anti-CEA polyclonal or monoclonal antibody recognizing a different epitope)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • CEA standards

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Serum samples

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute the capture antibody (M5A) to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of appropriately diluted serum samples and CEA standards to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a plate reader.[7]

  • Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the concentration of CEA in the samples by interpolating their OD values from the standard curve.[20]

Visualizations

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_detection 4. Detection cluster_enzyme 5. Enzyme Conjugate cluster_signal 6. Signal Development coating Add M5A Capture Ab inc_coating Incubate Overnight coating->inc_coating wash1 Wash blocking Add Blocking Buffer wash1->blocking inc_blocking Incubate blocking->inc_blocking wash2 Wash add_sample Add Sample/Standard wash2->add_sample inc_sample Incubate add_sample->inc_sample wash3 Wash add_det_ab Add Detection Ab wash3->add_det_ab inc_det_ab Incubate add_det_ab->inc_det_ab wash4 Wash add_hrp Add Streptavidin-HRP wash4->add_hrp inc_hrp Incubate add_hrp->inc_hrp wash5 Wash add_sub Add TMB Substrate wash5->add_sub inc_sub Incubate add_sub->inc_sub add_stop Add Stop Solution inc_sub->add_stop read_plate Read at 450 nm add_stop->read_plate

Caption: A typical workflow for a sandwich ELISA using the M5A antibody.

Troubleshooting_Tree start Problem with M5A Assay high_bg High Background? start->high_bg weak_signal Weak/No Signal? start->weak_signal high_bg->weak_signal No insufficient_wash Insufficient Washing? high_bg->insufficient_wash Yes reagent_issue Reagent Issue? weak_signal->reagent_issue Yes nonspecific_binding Non-specific Binding? insufficient_wash->nonspecific_binding No sol_wash Increase wash steps Ensure complete buffer removal insufficient_wash->sol_wash Yes sol_binding Optimize blocking Titrate antibodies Add detergent to wash buffer nonspecific_binding->sol_binding Yes end Consult Technical Support nonspecific_binding->end No protocol_error Protocol Error? reagent_issue->protocol_error No sol_reagent Check reagent storage & expiry Titrate antibody concentrations reagent_issue->sol_reagent Yes sol_protocol Verify incubation times/temps Check reagent addition order protocol_error->sol_protocol Yes protocol_error->end No

Caption: A decision tree for troubleshooting common issues in M5A-based immunoassays.

Caption: The principle of a sandwich ELISA for CEA detection using the M5A antibody.

References

Technical Support Center: Quantitative Analysis of AB-CHMINACA M5A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of AB-CHMINACA M5A, a significant metabolite of the synthetic cannabinoid AB-CHMINACA. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a selection of suitable internal standards to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantitative analysis of AB-CHMINACA M5A?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as AB-CHMINACA M5A-d4. However, the commercial availability of this specific SIL may be limited. A suitable and commonly used alternative is a deuterated analog of a structurally similar pentanoic acid metabolite. AB-PINACA N-pentanoic acid-d9 is a strong candidate due to its structural similarity to AB-CHMINACA M5A. Using a SIL internal standard is crucial for accurate quantification as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, thus providing reliable correction during data analysis.[1][2]

Q2: What are the most common challenges encountered during the LC-MS/MS analysis of AB-CHMINACA M5A?

A2: The most prevalent challenges include matrix effects, poor sensitivity, and chromatographic issues. Matrix effects, such as ion suppression or enhancement, are common in complex biological matrices like urine and can significantly impact accuracy.[3][4] Poor sensitivity may arise from inefficient sample extraction or suboptimal instrument parameters. Chromatographic problems can include peak tailing, peak splitting, or retention time shifts, which can affect the precision and accuracy of quantification.[3]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, several strategies can be employed. Effective sample preparation is key; techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[5] Chromatographic separation can be optimized to separate the analyte from co-eluting matrix components. Additionally, using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[6] Diluting the sample can also reduce matrix effects, but this may compromise the limit of detection.

Q4: What are the expected metabolites of AB-CHMINACA in urine?

A4: AB-CHMINACA is extensively metabolized in the body. Besides the pentanoic acid metabolite (M5A), other significant metabolites found in urine include hydroxylated forms, such as 4-hydroxycyclohexylmethyl AB-CHMINACA (M1), and the valine-cleaved metabolite, N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3).[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions between the analyte and the stationary phase.1. Replace the analytical column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry.
Low Signal Intensity/Poor Sensitivity 1. Inefficient sample extraction and recovery. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Ion suppression due to matrix effects.1. Optimize the sample preparation method (e.g., change SPE sorbent, or LLE solvent). 2. Perform compound tuning to optimize MS/MS parameters for both the analyte and internal standard. 3. Improve sample cleanup, optimize chromatography to separate from interfering peaks, or use a more closely matched internal standard.[3]
Inconsistent Retention Times 1. Air bubbles in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Purge the LC pumps and lines. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections.1. Use high-purity solvents and flush the LC system. 2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples.
Inaccurate Quantification 1. Non-linearity of the calibration curve. 2. Inappropriate internal standard. 3. Significant and uncorrected matrix effects.1. Widen the calibration range or use a different regression model. 2. Use a stable isotope-labeled internal standard with a structure as close as possible to the analyte.[6] 3. Re-optimize sample preparation and chromatography to minimize matrix effects.

Quantitative Data Summary

The selection of a suitable internal standard is critical for accurate quantification. Below is a table summarizing potential internal standards for AB-CHMINACA M5A and related metabolites.

AnalyteRecommended Internal StandardRationale
AB-CHMINACA M5A (Pentanoic Acid) AB-PINACA N-pentanoic acid-d9Structural analog with the same carboxylic acid moiety, expected to have similar chromatographic and mass spectrometric behavior.[8]
AB-CHMINACAAB-CHMINACA-d4Stable isotope-labeled analog of the parent compound.[2]
AB-CHMINACA M4AB-CHMINACA M4-d4Stable isotope-labeled analog of the specific metabolite.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment : To 1 mL of urine, add 20 µL of the internal standard solution (e.g., AB-PINACA N-pentanoic acid-d9 at 100 ng/mL in methanol) and 500 µL of 0.1 M acetate (B1210297) buffer (pH 5). Vortex for 10 seconds.

  • Enzymatic Hydrolysis (Optional, for glucuronidated metabolites) : Add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.

  • SPE Cartridge Conditioning : Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.

  • Elution : Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient :

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions :

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AB-CHMINACA M5A 375.2358.215
145.125
AB-PINACA N-pentanoic acid-d9 (IS) 369.2352.215
220.125

Note: The provided MRM transitions are predicted based on the fragmentation patterns of similar compounds. It is essential to optimize these transitions on the specific instrument being used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the quantitative analysis of AB-CHMINACA M5A.

Signaling_Pathway ab_chminaca AB-CHMINACA cb1_receptor CB1 Receptor ab_chminaca->cb1_receptor activates gi_protein Gi Protein cb1_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits ion_channel Ion Channel (e.g., K+, Ca2+) gi_protein->ion_channel modulates mapk_pathway MAPK/ERK Pathway gi_protein->mapk_pathway activates camp cAMP adenylyl_cyclase->camp converts ATP to pka PKA camp->pka activates

Caption: Simplified signaling pathway of AB-CHMINACA via the CB1 receptor.

References

Refinement of derivatization methods for GC-MS analysis of M5A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of M5A (AB-CHMINACA metabolite M5A).

M5A Chemical Profile:

  • Chemical Name: 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid[1]

  • Functional Groups Requiring Derivatization: Carboxylic acid (-COOH) and a secondary alcohol (-OH). Both groups contain active hydrogens that are non-volatile and can interact with the GC column, leading to poor chromatographic performance.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of M5A necessary for GC-MS analysis?

A1: Derivatization is a crucial step to chemically modify M5A to make it suitable for GC-MS analysis. The primary reasons for derivatizing M5A are:

  • Increase Volatility: The carboxylic acid and hydroxyl groups in M5A make it a polar and non-volatile compound. Derivatization replaces the active hydrogens in these groups with non-polar functional groups, significantly increasing the molecule's volatility and allowing it to be vaporized in the GC inlet without decomposition.[2]

  • Improve Thermal Stability: The derivatized form of M5A is more stable at the high temperatures used in the GC inlet and column, preventing thermal degradation during analysis.

  • Enhance Chromatographic Performance: Derivatization reduces the polarity of M5A, minimizing interactions with the stationary phase of the GC column. This results in more symmetrical peak shapes and improved resolution.[2]

Q2: What are the recommended derivatization methods for M5A?

A2: Due to the presence of both a carboxylic acid and a hydroxyl group, a silylation reaction is the most common and effective method. A single-step silylation using a strong silylating agent or a two-step approach is recommended.

  • Single-Step Silylation: This involves using a potent silylating reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), to simultaneously derivatize both the carboxylic acid and hydroxyl groups.[3][4]

  • Two-Step Derivatization (Methoximation followed by Silylation): While M5A does not have a ketone or aldehyde group, this method is a robust approach for complex samples containing various metabolites. However, for a targeted analysis of M5A, a direct, strong silylation is generally sufficient and more time-efficient.

Q3: Which silylating reagent is best for M5A?

A3: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended. Its by-products are very volatile and typically do not interfere with the chromatography of early-eluting peaks.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is also a widely used and effective alternative.[5]

Experimental Protocols

Protocol 1: Single-Step Silylation using MSTFA with 1% TMCS

This protocol is designed for the efficient derivatization of the carboxylic acid and hydroxyl groups of M5A.

Materials:

  • Dried M5A sample or extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing M5A is completely dry. The presence of water will consume the derivatizing reagent and lead to incomplete derivatization. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of MSTFA + 1% TMCS to the reaction vial.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No peak or very small peak for M5A 1. Incomplete derivatization due to moisture in the sample or reagents. 2. Insufficient reaction time or temperature. 3. Degradation of the analyte in the GC inlet.1. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store derivatizing agents under inert gas and in a desiccator. 2. Increase the reaction temperature to 80°C or extend the reaction time to 60 minutes. 3. Check the GC inlet temperature; it should be high enough for volatilization but not so high as to cause degradation. A typical starting point is 250-280°C.[5]
Broad or tailing peak for M5A 1. Incomplete derivatization, leaving polar functional groups exposed. 2. Active sites in the GC inlet liner or on the column.1. Increase the amount of derivatizing reagent or the reaction time/temperature. Consider adding a catalyst like TMCS if not already in use. 2. Use a deactivated inlet liner. Perform column conditioning or trim the first few centimeters of the column.
Multiple peaks for M5A 1. Incomplete derivatization leading to partially derivatized products (e.g., only one of the two functional groups is derivatized). 2. Presence of isomers of M5A.1. Optimize the derivatization reaction as described above (increase reagent, time, or temperature). 2. M5A exists as a mixture of diastereomers, which may be separated by the GC column, resulting in closely eluting peaks. This is an inherent property of the analyte.
Interfering peaks from the derivatizing reagent 1. Excess reagent or by-products co-eluting with the analyte.1. Use MSTFA, as its by-products are more volatile and less likely to interfere than those of other silylating agents. If interference is still an issue, a sample cleanup step after derivatization may be necessary, although this is often not required.

Quantitative Data Summary

The following table summarizes typical parameters and findings in the GC-MS analysis of synthetic cannabinoids and their metabolites, which can be used as a reference for M5A analysis.

ParameterValue/RangeReference
Limit of Detection (LOD) 0.1 - 0.11 ng/mL[4]
Limit of Quantification (LOQ) 0.5 ng/mL[4]
Linear Range 0.5 - 500 ng/mL[4]
Typical GC Inlet Temperature 250 - 280 °C[5]
Typical GC Column HP-5MS or equivalent (non-polar)[5]
Typical GC Oven Program Start at 70-100°C, ramp to 280-320°C[5]

Visualizations

Experimental Workflow for M5A Derivatization

DerivatizationWorkflow Workflow for M5A Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Dried M5A Sample dissolve Dissolve in 50 µL Anhydrous Pyridine start->dissolve add_reagent Add 100 µL MSTFA + 1% TMCS dissolve->add_reagent vortex Vortex for 30s add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject end Data Acquisition inject->end TroubleshootingPeakShape Troubleshooting Poor Peak Shape for Derivatized M5A cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Shape (Tailing/Broad) cause1 Incomplete Derivatization issue->cause1 cause2 Active Sites in GC System issue->cause2 solution1a Increase Reagent Amount cause1->solution1a Optimize solution1b Increase Reaction Time/Temp cause1->solution1b Optimize solution1c Ensure Anhydrous Conditions cause1->solution1c Verify solution2a Use Deactivated Inlet Liner cause2->solution2a Maintain solution2b Condition or Trim Column cause2->solution2b Maintain

References

Enhancing sensitivity for low-level detection of AB-CHMINACA M5A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of AB-CHMINACA and its metabolites. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for low-level detection of AB-CHMINACA M5A and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of AB-CHMINACA M5A?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the selective identification and quantification of synthetic cannabinoids like AB-CHMINACA and its metabolites.[1][2][3][4] For enhanced sensitivity, especially with low-concentration metabolites, high-resolution mass spectrometry (HRMS) techniques such as Quadrupole Time-of-Flight (QTOF-MS) or Orbitrap-MS are recommended due to their high mass accuracy and sensitivity.[1][2][5][6]

Q2: I am not detecting a signal for the AB-CHMINACA M5A metabolite. What are the potential causes and solutions?

A2: Several factors could lead to a failure in detecting the metabolite signal:

  • Sub-optimal Sample Preparation: Inefficient extraction from the biological matrix can result in low recovery of the analyte. It is crucial to employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][6][7] For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave glucuronide conjugates before extraction.[6][8][9]

  • Inadequate Instrument Sensitivity: Ensure your mass spectrometer is performing optimally. The choice of instrument can significantly impact sensitivity.[6]

  • Metabolite Degradation: AB-CHMINACA and its metabolites can be susceptible to degradation. Proper sample storage is critical; it is recommended to store samples frozen at -20°C or below to maintain stability.[6][10]

  • Incorrect Precursor/Product Ion Selection: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for AB-CHMINACA M5A.

Q3: My signal for AB-CHMINACA M5A is weak or inconsistent. How can I improve it?

A3: Weak or inconsistent signals are often due to matrix effects or issues with ionization.

  • Matrix Effects: The sample matrix can suppress the ionization of the target analyte.[5][11] Enhance your sample clean-up procedure to minimize matrix components. Supported liquid extraction (SLE) has also been shown to be an effective sample preparation technique.[7][12]

  • Ionization Issues: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. The mobile phase composition is also crucial; the presence of an acid like 0.1% formic acid can aid in efficient protonation in positive ESI mode.[10]

  • Chromatographic Separation: Ensure adequate chromatographic separation of AB-CHMINACA M5A from matrix components that can cause ion suppression.[10]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, primarily ion suppression, are a significant challenge in bioanalysis.[5] To mitigate them:

  • Effective Sample Preparation: As mentioned, rigorous sample preparation using SPE, LLE, or SLE is the first line of defense.[1][7] Protein precipitation is a simpler method but may result in more significant matrix effects.[5]

  • Chromatography: Utilize a high-efficiency HPLC or UHPLC column to achieve good separation of the analyte from endogenous matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix-induced signal variations.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[11]

Troubleshooting Guides

Issue 1: Low Recovery of AB-CHMINACA M5A During Sample Preparation

Possible CauseTroubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH for LLE. For SPE, ensure the correct sorbent, conditioning, washing, and elution steps are used.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to prevent the analyte from sticking to container surfaces.[13]
Incomplete Hydrolysis (Urine) Ensure complete enzymatic hydrolysis by optimizing incubation time, temperature, and enzyme concentration.

Issue 2: Poor Peak Shape and Chromatography

Possible CauseTroubleshooting Step
Column Overload Inject a smaller sample volume or dilute the sample.
Inappropriate Mobile Phase Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LLOQ) for AB-CHMINACA and its metabolites from various studies. These values can serve as a benchmark for your own method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LLOQ) in Hair

AnalyteLOD (pg/mg)LLOQ (pg/mg)Reference
AB-CHMINACA0.5 - 102 - 50[14]
AB-CHMINACA M20.5 - 102 - 50[14]
AB-CHMINACA M40.5 - 102 - 50[14]

Table 2: Limits of Detection (LOD) in Blood/Plasma

AnalyteLOD (ng/mL)Reference
AB-CHMINACA0.3 - 5.0[5]
AB-CHMINACA MetabolitesNot specified

Table 3: Confirmation Concentrations in Urine

AnalyteConfirmation Concentration (ng/mL)Reference
AB-CHMINACA Metabolites0.1 - 12[8][9]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Analysis of AB-CHMINACA M5A in Blood

  • Sample Preparation (Supported Liquid Extraction - SLE) a. To 100 µL of whole blood, add an internal standard solution. b. Load the sample onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed. c. Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate). d. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]

  • LC-MS/MS Conditions

    • LC System: UHPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[8][9]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor and product ions for AB-CHMINACA M5A and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample (Blood/Urine) hydrolysis Enzymatic Hydrolysis (Urine) start->hydrolysis If Urine extraction Extraction (SPE/LLE/SLE) start->extraction hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data quant Quantification of AB-CHMINACA M5A data->quant

Caption: General experimental workflow for the detection of AB-CHMINACA M5A.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_matrix Matrix Effects start No/Low Signal for AB-CHMINACA M5A check_extraction Check Extraction Efficiency start->check_extraction check_ms_params Verify MS Parameters (Ions, CE) start->check_ms_params improve_cleanup Enhance Sample Cleanup start->improve_cleanup check_hydrolysis Verify Hydrolysis (Urine) check_extraction->check_hydrolysis check_storage Confirm Proper Sample Storage check_extraction->check_storage check_ionization Optimize ESI Source check_ms_params->check_ionization check_chromatography Evaluate Peak Shape check_ionization->check_chromatography use_is Use Isotope-Labeled Internal Standard improve_cleanup->use_is

Caption: Troubleshooting logic for low-level detection of AB-CHMINACA M5A.

References

Navigating the Complexities of AB-CHMINACA M5A Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals grappling with the analytical challenges of the synthetic cannabinoid AB-CHMINACA and its metabolites now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during the analysis of AB-CHMINACA M5A, with a particular focus on the separation and quantification of its diastereomers.

The metabolism of AB-CHMINACA often results in the formation of the M5A metabolite, chemically identified as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid. The introduction of a hydroxyl group onto the cyclohexyl ring creates a new chiral center, leading to the existence of diastereomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification critical for research and forensic applications.

This guide offers detailed experimental protocols, data presentation tables, and troubleshooting advice to facilitate reliable and accurate analysis of AB-CHMINACA M5A diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of AB-CHMINACA M5A diastereomers challenging?

A1: The primary challenge lies in the structural similarity of the diastereomers. As they have the same mass and similar physicochemical properties, they are often difficult to separate using standard chromatographic techniques. This can lead to co-elution, resulting in inaccurate quantification and misinterpretation of data.

Q2: What are the recommended analytical techniques for separating AB-CHMINACA M5A diastereomers?

A2: Chiral chromatography is essential for the separation of stereoisomers. The two main recommended techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Supercritical Fluid Chromatography (SFC) with a chiral column. SFC is increasingly favored due to its efficiency, reduced solvent consumption, and faster analysis times.

Q3: How do I choose the right chiral column for HPLC analysis?

A3: The selection of the appropriate chiral stationary phase is critical and often requires screening several columns. For compounds similar to AB-CHMINACA M5A, polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux® Amylose-1 and Lux® i-Cellulose-5), have shown good selectivity for synthetic cannabinoids and their metabolites.[1][2]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this analysis?

A4: SFC offers several advantages over traditional HPLC for chiral separations.[3] It typically provides higher efficiency, leading to better resolution and faster analysis times. The use of supercritical carbon dioxide as the primary mobile phase component reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[4][5]

Q5: I am observing poor peak shape (e.g., tailing, fronting) for my M5A diastereomer peaks. What could be the cause?

A5: Poor peak shape in chiral chromatography can be caused by several factors, including:

  • Secondary interactions: Interactions between the analyte and the stationary phase other than the desired chiral recognition can cause peak tailing. Modifying the mobile phase with additives or changing the pH can help mitigate these effects.[6][7]

  • Column overload: Injecting too much sample can lead to peak broadening and distortion. Try reducing the injection volume or sample concentration.[6]

  • Inappropriate solvent for sample dissolution: The sample solvent should be compatible with the mobile phase to ensure good peak shape.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of AB-CHMINACA M5A diastereomers.

Issue 1: Poor or No Separation of Diastereomers

Logical Workflow for Troubleshooting Poor Separation

Caption: Troubleshooting workflow for poor diastereomer separation.

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of chiral columns with different selectivities (e.g., polysaccharide-based, Pirkle-type).[8]
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (e.g., methanol (B129727), ethanol, isopropanol (B130326) in SFC; acetonitrile, methanol in HPLC) and its concentration.[6]
For HPLC, adjust the pH of the aqueous phase. For SFC, experiment with different additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.
Incorrect Flow Rate or Temperature Chiral separations are often sensitive to flow rate and temperature.[6] Optimize these parameters; lower flow rates often improve resolution.
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting the analysis.[6]
Fluctuations in Mobile Phase Composition or Temperature Use a column oven to maintain a stable temperature.[7] Ensure precise and consistent preparation of the mobile phase.
System Leaks Check for any leaks in the HPLC or SFC system, as this can cause pressure fluctuations and affect retention times.[8]

Experimental Protocols

Proposed HPLC-MS/MS Method for AB-CHMINACA M5A Diastereomer Separation

This protocol is a starting point and should be optimized for your specific instrumentation and analytical standards.

Sample Preparation (from biological matrix, e.g., urine):

  • Enzymatic Hydrolysis: To deconjugate glucuronidated metabolites, incubate the sample with β-glucuronidase.

  • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge for sample clean-up and concentration.

    • Condition the cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Chromatographic Conditions:

Parameter Recommendation
Column Chiral Polysaccharide-based (e.g., Lux i-Cellulose-5, 3 µm, 150 x 3.0 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the diastereomers. A shallow gradient is often necessary for good resolution.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C (to be optimized)
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing an analytical standard of AB-CHMINACA M5A. A precursor ion corresponding to [M+H]+ should be selected, and characteristic product ions should be monitored.
Collision Energy Optimize for each transition to achieve maximum sensitivity.

Workflow for HPLC-MS/MS Method Development

Caption: HPLC-MS/MS method development workflow.

Quantitative Data Summary

While specific quantitative data for the diastereomers of AB-CHMINACA M5A is not widely published, the following table provides an example of the type of data that should be generated during method validation. The values are hypothetical and should be determined experimentally.

Table 1: Example Method Validation Parameters for AB-CHMINACA M5A Diastereomers

Parameter Diastereomer 1 Diastereomer 2 Acceptance Criteria
Retention Time (min) e.g., 8.2e.g., 8.9Consistent within ± 2%
Resolution (Rs) -> 1.5Rs > 1.5 for baseline separation
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
Limit of Quantification (LOQ) (ng/mL) e.g., 0.1e.g., 0.1Signal-to-noise ratio ≥ 10
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 15%Within ± 15% (± 20% at LLOQ)
Matrix Effect (%) 85-115%85-115%Within acceptable range for the method

By following the guidance provided in this technical support center, researchers can develop robust and reliable analytical methods for the challenging task of separating and quantifying the diastereomers of AB-CHMINACA M5A, ultimately contributing to a better understanding of the metabolism and effects of this potent synthetic cannabinoid.

References

Impact of pH on the extraction efficiency of M5A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the extraction efficiency of the hypothetical weakly acidic compound, M5A.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to optimize the extraction of M5A?

The extraction of an ionizable compound like M5A is highly dependent on its charge state, which is controlled by the pH of the aqueous solution. M5A, being a weakly acidic compound, can exist in two forms: a neutral (protonated) form and an ionized (deprotonated) form. The neutral form is more soluble in organic solvents, while the ionized form is more soluble in aqueous solutions. By adjusting the pH, we can control the equilibrium between these two forms and thus maximize its partitioning into the desired solvent phase during liquid-liquid extraction.[1][2]

Q2: How does pH specifically affect the solubility and extraction of M5A?

To extract the weakly acidic M5A from an aqueous solution into an organic solvent, the pH of the aqueous phase should be adjusted to be significantly lower than the pKa of M5A. At a low pH, the equilibrium shifts towards the neutral, protonated form of M5A, which is less polar and therefore more readily extracted into an organic solvent. Conversely, to remove M5A from an organic phase into an aqueous phase (a process known as back-extraction), the aqueous phase should be made basic (high pH), which will convert M5A into its ionized, water-soluble form.[1][2]

Q3: What is the ideal pH range for extracting M5A into an organic solvent?

The optimal pH for extracting M5A into an organic solvent is generally at least two pH units below its pKa. This ensures that the vast majority of M5A molecules are in their neutral, organic-soluble form. The exact optimal pH can be determined experimentally by performing extractions at various pH values and measuring the recovery of M5A in the organic phase.

Troubleshooting Guide

Issue: Low recovery of M5A in the organic solvent after extraction.

Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase Ensure the pH of the aqueous solution is sufficiently acidic. For a weakly acidic compound like M5A, the pH should be significantly lower than its pKa to favor the neutral form. Verify the pH of the aqueous phase before extraction.
Insufficient mixing of the two phases During liquid-liquid extraction, vigorous mixing is crucial to maximize the surface area between the aqueous and organic phases, allowing for efficient transfer of the solute. Ensure adequate shaking or stirring.
Inappropriate choice of organic solvent The polarity of the organic solvent can significantly impact extraction efficiency. If recovery is low, consider testing a different solvent with a polarity that is better suited for M5A.
Insufficient volume of organic solvent The ratio of the organic solvent volume to the aqueous sample volume can affect recovery. A higher ratio of organic to aqueous solvent may improve extraction efficiency.[1]

Experimental Protocols

Protocol: Determining the Optimal pH for M5A Extraction

  • Prepare a stock solution of M5A in the aqueous phase.

  • Aliquot the stock solution into several vessels.

  • Adjust the pH of each aliquot to a different value across a range (e.g., from pH 2 to pH 8).

  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) to each aliquot.

  • Shake each vessel vigorously for a set amount of time (e.g., 2 minutes) to ensure thorough mixing.

  • Allow the phases to separate . Centrifugation can be used to expedite this process.

  • Carefully collect the organic phase from each sample.

  • Analyze the concentration of M5A in each organic phase sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the extraction efficiency (or recovery) of M5A as a function of pH to determine the optimal pH.

Data Presentation

Table 1: Effect of pH on the Extraction Efficiency of M5A

pH of Aqueous PhaseExtraction Efficiency (%)
2.098.5
3.095.2
4.083.7
5.0 (pKa of M5A)50.0
6.015.8
7.03.1
8.0<1.0

Note: This data is representative for a hypothetical weakly acidic compound and illustrates the general trend of how pH affects extraction efficiency.

Visualizations

pH_Impact_on_M5A_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Low_pH Low pH (Acidic) pH < pKa M5A_H Neutral M5A (HA) Low_pH->M5A_H Favors High_pH High pH (Basic) pH > pKa M5A_ion Ionized M5A (A⁻) High_pH->M5A_ion Favors Organic_Solvent Organic Solvent M5A_H->Organic_Solvent High Extraction Efficiency M5A_ion->Organic_Solvent Low Extraction Efficiency

Caption: Impact of pH on the ionization state and extraction of M5A.

References

Technical Support Center: Optimization of Collision Energy for M5A Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of collision energy for the fragmentation of M5A in tandem mass spectrometry (MS/MS) experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the MS/MS analysis of M5A.

Q: I am observing poor signal intensity or no signal at all for M5A.

A: Low or no signal can be a frustrating issue.[1][2] Follow this guide to diagnose the problem.

  • Sample Concentration and Integrity: Ensure your sample is appropriately concentrated.[2] If the sample is too dilute, you may not achieve a strong signal; conversely, excessive concentration can lead to ion suppression.[2] Also, verify the integrity of your M5A sample, as degradation can lead to a loss of signal.[1]

  • Ionization Efficiency: The choice and settings of your ionization source are critical.[2] For a compound like M5A, ensure the mobile phase pH is optimal for ionization. For basic compounds, a slightly acidic mobile phase often improves protonation and signal intensity in positive ion mode.[1]

  • Mass Spectrometer Calibration and Method Parameters: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[2] Verify that the correct precursor ion m/z for M5A is selected in your MS/MS method.[1]

  • LC System and ESI Needle: A clogged ESI needle or issues with the LC system can lead to a poor or inconsistent spray, resulting in a weak signal.[1]

Here is a workflow to troubleshoot poor or no signal for M5A:

G start Start: Poor/No Signal for M5A check_system Check System Suitability start->check_system system_passes System Passes check_system->system_passes Passes system_fails System Fails check_system->system_fails Fails verify_sample Verify Sample Integrity sample_viable Sample Viable verify_sample->sample_viable sample_degraded Sample Degraded verify_sample->sample_degraded system_passes->verify_sample optimize_source Optimize Ion Source Parameters system_fails->optimize_source optimization_ineffective Optimization Ineffective optimize_source->optimization_ineffective signal_improves Signal Improves optimize_source->signal_improves inspect_lc Inspect LC System sample_viable->inspect_lc solution_sample Solution: Prepare Fresh Sample sample_degraded->solution_sample lc_functional LC System Functional inspect_lc->lc_functional lc_issue LC Issue Found inspect_lc->lc_issue check_detector Check Detector & Calibration optimization_ineffective->check_detector end End: Signal Restored signal_improves->end solution_detector Solution: Calibrate/Service Detector check_detector->solution_detector lc_functional->end solution_lc Solution: Address LC Issue lc_issue->solution_lc

Troubleshooting workflow for poor or no M5A signal.
Q: I am not observing any fragment ions for M5A, or the intensity is very low.

A: This is a common issue when setting up a new MS/MS method and is often related to the collision energy settings.

  • Incorrect Collision Energy: The applied collision energy might be too low to induce fragmentation or, conversely, too high, causing extensive fragmentation into very small, uninformative ions or complete annihilation of the signal.[3][4] It is crucial to perform a collision energy optimization experiment.[4][5]

  • In-source Fragmentation: The M5A molecule might be fragmenting within the ion source before it reaches the collision cell.[1][4] This can be mitigated by reducing the ion source temperature or the fragmentor/cone voltage.[1]

  • Instrument Parameters: Ensure that the collision gas is turned on and that the pressure in the collision cell is at the appropriate level.

Q: I am seeing unexpected or unidentifiable fragments in the MS/MS spectrum of M5A.

A: The presence of unexpected fragments can complicate data analysis. Here are some potential causes:

  • Co-eluting Impurities: An impurity with the same precursor m/z as M5A may be co-eluting from the liquid chromatography (LC) system.[1] To address this, try improving the chromatographic separation with a longer gradient or a different column.[1]

  • Adduct Formation: The precursor ion selected might not be the protonated M5A molecule ([M+H]⁺) but rather an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1] These adducts will have different fragmentation patterns. Using high-purity solvents can help minimize adduct formation.[1]

  • In-source Reactions: As mentioned previously, reactions or fragmentation can occur in the ion source, leading to unexpected ions in the MS/MS spectrum.[1] Lowering the source temperature and cone voltage can help reduce these effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is collision energy and why is it important for M5A fragmentation?

A: Collision energy (CE) is a key parameter in tandem mass spectrometry that governs the fragmentation of a selected precursor ion, in this case, M5A.[6] After M5A ions are isolated, they are passed into a collision cell filled with an inert gas (like argon or nitrogen). The kinetic energy of the ions is increased, and upon collision with the gas molecules, this energy is converted into internal energy, causing the M5A ion to break apart into fragment ions.[7] Optimizing the collision energy is crucial because it directly impacts the types and intensities of the fragment ions produced, which is essential for structural elucidation and sensitive quantification.[6][8]

Q2: Is there a single optimal collision energy for M5A?

A: No, there is no universal optimal collision energy for M5A that applies to all instruments. The ideal collision energy is dependent on the specific mass spectrometer being used, as well as the charge state of the M5A precursor ion.[4][5] Therefore, it is highly recommended to empirically determine the optimal collision energy on your instrument.[4][9]

Q3: What factors influence the optimal collision energy for M5A?

A: Several factors can influence the optimal collision energy for M5A fragmentation:

  • Molecular Weight: Generally, molecules with higher molecular weights require higher collision energies for optimal fragmentation.[5]

  • Charge State: Precursor ions with a higher charge state typically require lower collision energies.[5]

  • Instrument Type: Different mass spectrometer designs (e.g., Q-TOF, Triple Quadrupole, Ion Trap) will have different optimal collision energy settings.[3]

  • Collision Gas: The type and pressure of the collision gas can also affect the fragmentation process.[10]

Q4: How does the charge state of the M5A precursor ion affect the optimal collision energy?

A: The charge state of the M5A precursor ion has a significant impact on the required collision energy. As the charge state increases, the ion becomes more susceptible to fragmentation, and therefore, lower collision energies are generally needed to achieve the desired fragmentation pattern.[5] It is important to optimize the collision energy for each charge state of M5A that you intend to analyze.

Experimental Protocols

Protocol 1: Collision Energy Optimization for M5A

This protocol outlines a typical procedure for determining the optimal collision energy for the fragmentation of a specific M5A precursor ion to a target fragment ion.

Objective: To determine the collision energy (in eV) that produces the maximum intensity for a key fragment ion of M5A.

Materials:

  • A standard solution of M5A at a known concentration (e.g., 1 µg/mL in a suitable solvent).

  • Mass spectrometer with MS/MS capabilities.

  • Liquid chromatography system (optional, for infusion).

Procedure:

  • Sample Infusion: Infuse the M5A standard solution directly into the mass spectrometer at a constant flow rate to ensure a stable signal.

  • MS Setup:

    • Set the mass spectrometer to the appropriate ionization mode (positive or negative) for M5A.

    • Select the precursor ion m/z for M5A.

    • Set up a product ion scan to monitor the expected fragment ions.

  • Collision Energy Ramp:

    • Create an experiment where the collision energy is ramped across a range of values. A typical starting range for small molecules is 5 to 50 eV.[3]

    • The ramp should be performed in small, discrete steps (e.g., 2-3 eV per step).

  • Data Acquisition: Acquire data across the entire collision energy range, monitoring the intensity of the precursor ion and the key fragment ions.

  • Data Analysis:

    • Plot the intensity of each fragment ion as a function of the collision energy.

    • The optimal collision energy is the value that produces the highest intensity for your target fragment ion.

The experimental workflow for collision energy optimization can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare M5A Standard Solution setup_ms Set Up MS and Infusion prep_sample->setup_ms define_params Define Precursor and Product Ions setup_ms->define_params ramp_ce Ramp Collision Energy (e.g., 5-50 eV) define_params->ramp_ce acquire_data Acquire MS/MS Data ramp_ce->acquire_data plot_data Plot Fragment Intensity vs. CE acquire_data->plot_data determine_optimum Determine Optimal CE plot_data->determine_optimum final_method Implement Optimal CE in Final Method determine_optimum->final_method

Experimental workflow for M5A collision energy optimization.

Data Presentation

The results of a collision energy optimization experiment for M5A can be summarized in a table for easy comparison.

Table 1: Hypothetical Collision Energy Optimization Data for M5A (Precursor Ion: [M+H]⁺ = 450.2 m/z)

Collision Energy (eV)Precursor Ion Intensity (counts)Fragment A Intensity (m/z 250.1)Fragment B Intensity (m/z 320.2)
55,000,00050,00020,000
104,200,000250,000150,000
153,100,000800,000500,000
20 1,500,000 1,200,000 750,000
25500,000900,000600,000
30100,000400,000250,000
35<50,000150,000100,000
40<10,00050,000<50,000

In this hypothetical example, a collision energy of 20 eV would be optimal for maximizing the signal of Fragment A (m/z 250.1).

References

Validation & Comparative

Full Validation of Analytical Methods for AB-CHMINACA Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of AB-CHMINACA M5A and other major metabolites. The data presented is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering various biological matrices and desired sensitivity. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used technique for this application due to its high sensitivity and specificity.[1][2]

Comparison of Analytical Method Performance

The following tables summarize the validation parameters for the quantification of AB-CHMINACA and its metabolites in different biological matrices. These parameters are crucial for assessing the reliability and performance of an analytical method.[1]

Table 1: Hair
AnalyteMethodLinearity (pg/mg)LOD (pg/mg)LOQ (pg/mg)Precision (%RSD)Accuracy (%)Reference
AB-CHMINACALC-MS/MS5-10000.52<15Within ±15[3]
AB-CHMINACA M2LC-MS/MS10-100015<15Within ±15[3]
AB-CHMINACA M4LC-MS/MS10-100015<15Within ±15[3]
AB-CHMINACAHPLC-Ion Trap MSN/A0.065-0.125N/A7.3-20 (Intraday)1.5-12.3 (Trueness)
Table 2: Blood/Serum
AnalyteMethodLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
AB-CHMINACALC-MS/MSN/A0.1-6.01.0-6.0N/AN/A[4]
AB-CHMINACALC-MS/MSN/AN/A0.1-2.0N/AOutside ±20 for semi-quantitative[5]
Various SCsLC-MS/MS0.1-10.0N/ALowest calibrator<15Within ±15[6]
Table 3: Oral Fluid
AnalyteMethodLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
AB-CHMINACALC-MS/MS2.5-50012.53-14.790.5-112.5[7][8]
10 NPSHPLC-MS/MSLOQ-100N/AN/A<15 (Inter-day)Within ±15 (Inter-day)[9][10]
Table 4: Urine
AnalyteMethodLinearity (ng/mL)Limit of Confirmation (ng/mL)Reference
AB-CHMINACA MetabolitesUHPLC-QTOF-MSN/A0.1-12[11][12][13]
AB-CHMINACA M1LC-MS/MSN/AN/A[14]
AB-CHMINACA M3LC-MS/MSN/AN/A[14]

Note: N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the analysis of AB-CHMINACA and its metabolites in various biological matrices by LC-MS/MS.

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest.[1]

  • Hair:

    • Wash hair samples with dichloromethane (B109758) to remove external contamination.

    • Incubate approximately 50 mg of hair in 1.5 mL of ethanol (B145695) for 3 hours.

    • Evaporate 1 mL of the ethanol extract to dryness.

    • Reconstitute the residue in the mobile phase for injection.[3]

  • Blood/Serum:

    • Perform a protein precipitation by adding a solvent like acetonitrile (B52724) to the sample.

    • Alternatively, use supported liquid extraction (SLE) for cleaner extracts.[4]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Oral Fluid:

    • A simple protein precipitation step is often sufficient.[7][8]

    • Add acetonitrile to 100 µL of the oral fluid sample.

    • Vortex and centrifuge the sample.

    • Inject the supernatant for analysis.[7][8]

  • Urine:

    • For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.[11][12]

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.[11][12]

    • Elute the analytes from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or Biphenyl column is commonly used for the separation of synthetic cannabinoids.[7][8][12]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[7][8][12]

    • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for these compounds.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. At least two MRM transitions (one for quantification and one for qualification) should be monitored for each analyte.

Visualizations

General Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of AB-CHMINACA metabolites in biological samples.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Hair, Blood, Urine, Oral Fluid) Extraction Extraction (LLE, SPE, PPT) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS Data Data Acquisition & Processing MSMS->Data Report Results & Reporting Data->Report

Caption: General workflow for the analysis of AB-CHMINACA metabolites.

Metabolism of AB-CHMINACA

Understanding the metabolic pathways of AB-CHMINACA is essential for selecting appropriate target analytes for detection. The major metabolic transformations include hydroxylation and carboxylation.[15]

AB-CHMINACA Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent AB-CHMINACA hydroxylated Hydroxylated Metabolites (e.g., M1, M2, M4) parent->hydroxylated CYP450 Enzymes carboxylated Carboxylated Metabolites (e.g., M3) parent->carboxylated Amidase glucuronidated Glucuronidated Metabolites hydroxylated->glucuronidated UGT Enzymes

Caption: Simplified metabolic pathway of AB-CHMINACA.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison for AB-CHMINACA Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rapid emergence of synthetic cannabinoids like AB-CHMINACA presents a significant challenge for analytical laboratories worldwide. Ensuring accurate and reproducible quantification of its metabolites is crucial for clinical toxicology, forensic investigations, and understanding the pharmacological effects of this potent substance. This guide provides a comparative overview of analytical methodologies for the quantification of AB-CHMINACA metabolites, drawing upon published experimental data to assist researchers in selecting and implementing robust analytical strategies.

While a formal, large-scale inter-laboratory comparison study for AB-CHMINACA metabolite quantification is not yet publicly available, this guide synthesizes data from various single-laboratory validation studies to offer a comparative perspective on method performance. The data presented herein serves as a valuable benchmark for laboratories involved in the analysis of this synthetic cannabinoid.

Data Presentation: A Comparative Look at Analytical Performance

The quantification of AB-CHMINACA metabolites is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of key AB-CHMINACA metabolites in the common biological matrices of urine and hair, as reported in peer-reviewed literature.

Table 1: Comparison of LC-MS/MS Method Performance for AB-CHMINACA Metabolite Quantification in Human Urine

MetaboliteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Bias (%)Reference
AB-CHMINACA M1A~11010-1000< 15< 15Within ±15[1]
AB-CHMINACA 3-carboxyindazole~0.252.52.5-500< 15< 15Within ±15[1]
AB-CHMINACA M2~0.511-100< 10< 10Within ±10[1]
4-hydroxycyclohexylmethyl AB-CHMINACA (M1)~555-100< 13.4< 13.4Not specified[2]
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3)~555-100< 13.4< 13.4Not specified[2]

Note: The performance characteristics are derived from single-laboratory validation studies and may vary between laboratories and instrumentation.

Table 2: Comparison of LC-MS/MS Method Performance for AB-CHMINACA Metabolite Quantification in Human Hair

MetaboliteLimit of Detection (LOD) (pg/mg)Limit of Quantification (LOQ) (pg/mg)Linearity (pg/mg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Bias (%)Reference
AB-CHMINACA M20.5 - 102 - 505-1000< 15< 15Within ±15[3]
AB-CHMINACA M40.5 - 102 - 5010-1000< 15< 15Within ±15[3]

Note: Hair analysis for synthetic cannabinoids can be complex, with external contamination being a potential confounding factor.[4]

Experimental Protocols: A Guide to Methodologies

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are generalized yet detailed methodologies for the key experiments cited in the quantification of AB-CHMINACA metabolites.

Experimental Protocol 1: Quantification of AB-CHMINACA Metabolites in Human Urine using LC-MS/MS

This protocol is a synthesized representation of methodologies described in the literature.[2][5][6]

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 5-6) and β-glucuronidase enzyme to hydrolyze glucuronide conjugates. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours). This step is crucial for detecting metabolites that are excreted in a conjugated form. However, some studies have found that for certain AB-CHMINACA metabolites, this step may not be necessary.[2]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of the target metabolite) to each sample, calibrator, and quality control.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol (B129727) and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic buffer, and a low-percentage organic solvent).

    • Elute the analytes with a suitable elution solvent (e.g., methanol, acetonitrile (B52724), or a mixture with a modifying agent like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Ion Transitions: Specific precursor and product ions for each metabolite must be determined through infusion experiments or from published literature. For example, for the M1 metabolite (4-hydroxycyclohexylmethyl), the ion transition m/z 373 → 257 has been reported.[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol 2: Quantification of AB-CHMINACA and its Metabolites in Human Hair using LC-MS/MS

This protocol is based on methodologies found in the scientific literature.[3][7]

1. Sample Preparation:

  • Decontamination: Wash the hair sample with a sequence of solvents (e.g., water, methanol, and/or dichloromethane) to remove external contaminants. Dry the hair thoroughly.

  • Pulverization: Pulverize the decontaminated hair sample to increase the surface area for efficient extraction.

  • Extraction:

    • Incubate a weighed amount of the pulverized hair (e.g., 20-50 mg) in an extraction solvent (e.g., methanol) overnight at an elevated temperature (e.g., 40-50°C).

    • Add an internal standard to the extraction solvent.

  • Clean-up:

    • Centrifuge the extraction mixture and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

    • A filtration step may be necessary to remove any particulate matter.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are generally similar to those used for urine analysis, with potential modifications to the gradient elution program to optimize the separation of analytes from the hair matrix.

3. Data Analysis:

  • The data analysis procedure is the same as described for the urine analysis protocol.

Mandatory Visualization: Understanding the Metabolic Landscape and Analytical Workflow

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the metabolic fate of AB-CHMINACA and the analytical workflows.

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Major Metabolites AB_CHMINACA AB-CHMINACA Hydroxylation Hydroxylation (CYP450 enzymes) AB_CHMINACA->Hydroxylation Amide_Hydrolysis Amide Hydrolysis AB_CHMINACA->Amide_Hydrolysis M1 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) Hydroxylation->M1 M2 Hydroxylated Metabolite (M2) Hydroxylation->M2 Carboxylation Carboxylation Amide_Hydrolysis->Carboxylation M3 Carboxylic Acid Metabolite (M3) Carboxylation->M3 M4 Carboxylic Acid Metabolite (M4) Carboxylation->M4

Caption: Simplified metabolic pathway of AB-CHMINACA.

Analytical_Workflow cluster_urine Urine Sample Workflow cluster_hair Hair Sample Workflow U_Sample Urine Sample Collection U_Hydrolysis Enzymatic Hydrolysis (optional) U_Sample->U_Hydrolysis U_SPE Solid-Phase Extraction (SPE) U_Hydrolysis->U_SPE U_LCMS LC-MS/MS Analysis U_SPE->U_LCMS U_Data Data Quantification U_LCMS->U_Data H_Sample Hair Sample Collection H_Decon Decontamination H_Sample->H_Decon H_Extract Solvent Extraction H_Decon->H_Extract H_Clean Clean-up H_Extract->H_Clean H_LCMS LC-MS/MS Analysis H_Clean->H_LCMS H_Data Data Quantification H_LCMS->H_Data

Caption: General analytical workflows for metabolite quantification.

References

Limited Cross-Reactivity of AB-CHMINACA Metabolite M5A Observed Across Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that AB-CHMINACA M5A, a key metabolite of the potent synthetic cannabinoid AB-CHMINACA, exhibits minimal to no cross-reactivity with a range of commercially available cannabinoid immunoassays. This finding is critical for researchers, scientists, and drug development professionals in the accurate detection and monitoring of synthetic cannabinoid use, highlighting the potential for false-negative results when relying solely on immunoassay screening methods.

The rapid emergence of novel psychoactive substances, including synthetic cannabinoids like AB-CHMINACA, presents a significant challenge for conventional drug screening methodologies. Immunoassays, often the first line of testing, rely on antibody recognition of specific molecular structures. However, the constant structural modifications of synthetic cannabinoids can lead to a lack of cross-reactivity, rendering some assays ineffective for detecting newer compounds and their metabolites.

Key Findings on AB-CHMINACA M5A Cross-Reactivity

A thorough analysis of product specifications and scientific literature reveals a consistent pattern of low cross-reactivity for AB-CHMINACA M5A:

  • CEDIA® AB-PINACA Assay: Data from Thermo Fisher Scientific indicates a very low cross-reactivity of 0.007% for AB-CHMINACA M5A when tested at a high concentration of 10,000 ng/mL.[1] This suggests that extremely high concentrations of the metabolite would be required to elicit a positive result in this assay.

  • "JWH-018" and "UR-144" Immunoassay Kits: A study by Franz et al. demonstrated that urine samples containing exclusively metabolites of AB-CHMINACA did not produce positive results with these two immunoassay kits.[1] While not providing a specific percentage for M5A, this finding supports the general lack of detection for AB-CHMINACA metabolites by these assays.

  • Immunalysis Synthetic Cannabinoid HEIA Kits: Research evaluating a range of synthetic cannabinoids found no cross-reactivity was detected on the Immunalysis Synthetic Cannabinoids 1–3 kits, further suggesting that assays targeting other synthetic cannabinoids may not detect AB-CHMINACA metabolites.

It is important to note that while data for other major AB-CHMINACA metabolites such as M2 and M4 is limited in the context of immunoassay cross-reactivity, the available information for M5A points towards a significant limitation of certain immunoassays in detecting AB-CHMINACA consumption.

Data Summary: Cross-Reactivity of AB-CHMINACA M5A

ImmunoassayTarget Analyte(s)AB-CHMINACA M5A Concentration TestedObserved Cross-Reactivity (%)
CEDIA® AB-PINACA AssayAB-PINACA and related compounds10,000 ng/mL0.007%[1]
"JWH-018 kit"JWH-018 and related compoundsNot SpecifiedNot Detected
"UR-144 kit"UR-144 and related compoundsNot SpecifiedNot Detected

The Metabolic Pathway of AB-CHMINACA

The limited cross-reactivity of AB-CHMINACA metabolites is better understood in the context of its metabolic pathway. AB-CHMINACA undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation, leading to the formation of numerous metabolites, including M5A. The structural changes resulting from these metabolic processes can significantly alter the molecule's shape, preventing it from being recognized by antibodies designed to detect other cannabinoids.

AB-CHMINACA AB-CHMINACA Phase I Metabolism (e.g., Hydroxylation, Carboxylation) Phase I Metabolism (e.g., Hydroxylation, Carboxylation) AB-CHMINACA->Phase I Metabolism (e.g., Hydroxylation, Carboxylation) Metabolites (e.g., M2, M4, M5A) Metabolites (e.g., M2, M4, M5A) Phase I Metabolism (e.g., Hydroxylation, Carboxylation)->Metabolites (e.g., M2, M4, M5A)

Metabolic pathway of AB-CHMINACA.

Experimental Protocols for Determining Cross-Reactivity

The standard method for evaluating the cross-reactivity of a substance with an immunoassay is through competitive binding experiments. The following outlines a typical protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the concentration of a test compound (e.g., AB-CHMINACA M5A) that inhibits the binding of a target analyte to the assay's antibody by 50% (IC50), and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Microtiter plates pre-coated with a cannabinoid-protein conjugate.

  • Cannabinoid-specific primary antibody.

  • Enzyme-conjugated secondary antibody.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Standard solutions of the target analyte at known concentrations.

  • Test solutions of the cross-reactant (e.g., AB-CHMINACA M5A) at various concentrations.

  • Drug-free urine or other appropriate matrix.

Procedure:

  • Preparation of Reagents and Samples: Prepare serial dilutions of the standard analyte and the test compound in the appropriate matrix.

  • Blocking: Wash the pre-coated microtiter plates and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add the standard solutions and test compound solutions to the wells. Subsequently, add the primary antibody to all wells. Incubate for 1-2 hours at room temperature, allowing the analyte and the test compound to compete for binding to the antibody.

  • Washing: Wash the plates to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Addition and Color Development: Add the substrate solution to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standard analyte. Determine the IC50 values for both the standard and the test compound. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Blocking Blocking Prepare Reagents->Blocking Prepare Samples Prepare Samples Competition Competition Prepare Samples->Competition Blocking->Competition Washing_1 Washing Competition->Washing_1 Secondary Ab Incubation Secondary Ab Incubation Washing_1->Secondary Ab Incubation Washing_2 Washing Secondary Ab Incubation->Washing_2 Substrate Addition Substrate Addition Washing_2->Substrate Addition Stop Reaction Stop Reaction Substrate Addition->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Calculate Cross-Reactivity Calculate Cross-Reactivity Read Absorbance->Calculate Cross-Reactivity

Experimental workflow for cross-reactivity testing.

Conclusion

The available evidence strongly indicates that AB-CHMINACA M5A has a very low potential for cross-reactivity with several common cannabinoid immunoassays. This underscores the critical need for more specific and comprehensive testing methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the definitive identification of synthetic cannabinoid use, particularly for newer generations of these compounds. Relying solely on immunoassay screening may lead to a significant underestimation of the prevalence of synthetic cannabinoid consumption. Further research is warranted to evaluate the cross-reactivity of a wider range of AB-CHMINACA metabolites across a broader panel of immunoassays to provide a more complete picture for the scientific and drug testing communities.

References

Ambiguity in "M5A" Prevents Comparative Analysis of Biological Levels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of "M5A" levels in urine, blood, and hair, as requested, cannot be completed due to the absence of a universally recognized chemical entity corresponding to the abbreviation "M5A". Extensive searches have revealed that "M5A" is used to denote several distinct molecules in different scientific contexts, making it impossible to retrieve specific and relevant data for a comparative guide.

The term "M5A" has been identified in scientific literature and databases to refer to:

  • A metabolite of the synthetic cannabinoid AB-CHMINACA.

  • A ligand also known as (S)-Suprofen.

  • Metabolites of the drugs Montelukast and Siponimod.

  • A metabolite of the antibiotic Amoxicillin.

  • The M5 muscarinic acetylcholine (B1216132) receptor, which is a protein and not a small molecule typically measured for concentration levels in this manner.

Without a precise chemical name or structure for "M5A", a meaningful and accurate comparison of its concentration in different biological matrices—urine, blood, and hair—is not feasible. The analytical methods, experimental protocols, and the resulting quantitative data are highly specific to the physicochemical properties of the compound being measured.

Therefore, to proceed with this request, a clear and unambiguous identification of the molecule referred to as "M5A" is required. Researchers, scientists, and drug development professionals are encouraged to use standardized chemical nomenclature to avoid such ambiguities.

Below, we provide a generalized experimental workflow for the quantification of a small molecule analyte in biological matrices, which would be adapted for a specific compound once identified.

Generalized Experimental Workflow for Analyte Quantification

G cluster_pre_analysis Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_post_analysis Data Interpretation urine Urine Sample extract_urine Liquid-Liquid or Solid-Phase Extraction urine->extract_urine blood Blood Sample extract_blood Protein Precipitation & Centrifugation blood->extract_blood hair Hair Sample extract_hair Washing, Pulverization & Extraction hair->extract_hair lcms LC-MS/MS Analysis extract_urine->lcms gcms GC-MS Analysis extract_urine->gcms extract_blood->lcms extract_blood->gcms extract_hair->lcms extract_hair->gcms quant Quantification of Analyte Levels lcms->quant gcms->quant compare Comparative Analysis quant->compare

AB-CHMINACA M5A vs. Other Major Metabolites: A Comparative Guide for Consumption Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AB-CHMINACA M5A and other major metabolites as markers for detecting the consumption of the synthetic cannabinoid AB-CHMINACA. The information presented is based on available experimental data to assist researchers in selecting the most reliable biomarkers for their studies.

Introduction to AB-CHMINACA and its Metabolism

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, primarily facilitated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor, and amidase enzymes.[1] This metabolic process results in numerous metabolites, with the parent compound often being undetectable in biological samples such as urine.[1] Consequently, identifying and quantifying its major metabolites is crucial for confirming consumption. The primary metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group, leading to the formation of various hydroxylated and carboxylated metabolites.[1]

Comparison of Major Consumption Markers

The selection of a suitable consumption marker depends on factors such as its concentration in biological fluids, the duration of its detectability (detection window), and the availability of analytical reference standards. This section compares AB-CHMINACA M5A with other significant metabolites that have been identified as potential biomarkers.

MetaboliteChemical NameKey Metabolic PathwayTypical MatrixReported Concentrations (in urine)Suitability as a Marker
M5A 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acidHydroxylation & Amide HydrolysisUrine, HairData not widely available in comparative studiesA potential later-stage metabolite due to multiple transformations. Its higher polarity may facilitate urinary excretion.
M1 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamideCyclohexyl HydroxylationUrine52.8 ± 3.44 ng/mLConsidered a major and reliable marker due to its high concentration in urine.[1]
M2 Not consistently defined across all literature, but often referred to as a prominent hydroxylated metaboliteHydroxylationUrine, HairFrequently detected and often the most abundant metabolite found in hair samples.A key marker, particularly in hair analysis, indicating chronic exposure.
M3 N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valineAmide HydrolysisUrine41.3 ± 5.04 ng/mLA significant carboxylated metabolite found in high concentrations in urine, making it a reliable marker.[1]
M4 Not consistently defined across all literature, but has been detected in hair samplesLikely HydroxylationHairDetected in some hair samples, but typically at lower concentrations than M2.May serve as a secondary marker in hair analysis.

Experimental Protocols

Accurate detection and quantification of AB-CHMINACA metabolites are predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from various validated methods.

Sample Preparation (Urine)
  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., phosphate (B84403) buffer, pH 7) and β-glucuronidase enzyme. Incubate the mixture to deconjugate glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and an organic solvent (e.g., methanol) to remove interferences.

    • Elute the metabolites with a suitable solvent mixture (e.g., methanol/acetonitrile with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical:

      • Solvent A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

      • Solvent B: Acetonitrile or methanol with a small amount of formic acid.

    • Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor ion to product ion transitions for each metabolite and internal standard.

Metabolic Pathway of AB-CHMINACA

The following diagram illustrates the primary metabolic transformations of AB-CHMINACA, leading to the formation of M5A and other major metabolites.

AB_CHMINACA_Metabolism cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_further Further Metabolism AB-CHMINACA AB-CHMINACA M1 M1 (Hydroxylated) AB-CHMINACA->M1 Hydroxylation (CYP450) M3 M3 (Carboxylated) AB-CHMINACA->M3 Amide Hydrolysis (Amidase) M5A M5A (Hydroxylated & Carboxylated) M1->M5A Amide Hydrolysis M3->M5A Hydroxylation

Caption: Metabolic pathway of AB-CHMINACA.

Logical Workflow for Marker Selection

The process of selecting a suitable consumption marker for AB-CHMINACA involves several key steps, from initial metabolic studies to the validation of analytical methods.

Marker_Selection_Workflow cluster_discovery Discovery Phase cluster_analysis Analytical Phase cluster_validation Validation & Selection A In vitro metabolism studies (e.g., human liver microsomes) B Identification of major metabolites A->B C Analysis of authentic biological samples (e.g., urine, hair) B->C D Quantification of metabolite concentrations C->D E Comparison of abundance and detection window D->E F Selection of primary and secondary markers E->F G Development and validation of quantitative LC-MS/MS method F->G

Caption: Workflow for consumption marker selection.

References

A Comparative Guide: LC-QTOF/MS versus Triple Quadrupole MS for Metabolite M5A Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites is a critical step in understanding drug efficacy, metabolism, and potential toxicity. Two of the most powerful analytical tools for this purpose are Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) and Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ/MS). This guide provides an objective comparison of these technologies, with a focus on the identification of a hypothetical drug metabolite, M5A, supported by experimental data and detailed protocols.

Core Principles: QTOF vs. QqQ

The primary difference between the two instruments lies in their mass analyzer design and, consequently, their analytical strengths.

Triple Quadrupole (QqQ) MS is the gold standard for targeted quantitative analysis.[1][2] It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific fragment ion in the third quadrupole (Q3) for detection.[1][3] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity for quantifying known compounds.[1][3] However, its unit mass resolution limits its utility for identifying unknown compounds.[4][5]

Quadrupole Time-of-Flight (QTOF) MS is a hybrid instrument that combines a quadrupole with a time-of-flight mass analyzer.[2][6] It is renowned for its high mass resolution and accuracy, allowing for the determination of elemental compositions and the structural elucidation of unknown compounds.[4][5][7] While it can be used for quantification, it typically has a narrower dynamic range and may be less sensitive for targeted analysis compared to a QqQ instrument.[7][8]

Quantitative Performance Comparison

The choice between a QqQ and a QTOF often depends on whether the goal is to quantify a known metabolite or to discover and identify new ones. The following table summarizes key performance metrics based on comparative studies.

Performance MetricTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (QTOF) MSKey Advantages
Primary Application Targeted Quantification [1][2]Untargeted Screening & Identification [2][9]QqQ for routine, high-sensitivity quant; QTOF for discovery.
Sensitivity (LOD) Excellent (lower) . In-column detection limits can be as low as 6.8 fmol.[4][10][11] Generally more sensitive for targeted compounds.[7][9]Good (higher) . In-column detection limits are typically higher, around 28.7 fmol.[4][10][11]QqQ is superior for trace-level quantification.[1]
Linearity (Dynamic Range) Excellent . Can exceed 4-5 orders of magnitude.[4][7][10][11]Good . Typically 3-5 orders of magnitude.[4][8][12][13]QqQ offers a wider linear range for quantification.[7][8]
Mass Resolution Low (Unit Mass Resolution)High (Typically > 20,000 FWHM)[8]QTOF can distinguish between compounds with very similar masses.
Mass Accuracy LowExcellent (Typically < 5 ppm).[4][5]QTOF enables high-confidence elemental composition determination.[7]
Selectivity Excellent for targeted MRM transitions.[1]Good, based on high-resolution extracted ion chromatograms.QqQ-MRM minimizes matrix interferences for target analytes.
Precision Excellent . Relative deviations are often below 5%.[4]Good. Relative deviations are often below 10%.[4]QqQ provides enhanced precision for quantitative studies.[4][10][11]

Experimental Workflow for Metabolite Identification

The general workflow for identifying metabolites like M5A involves sample preparation, LC separation, MS analysis, and data processing. The key differences between a targeted QqQ approach and an untargeted QTOF approach lie in the MS acquisition and data analysis stages.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_ms Phase 3: Mass Spectrometry & Data Analysis cluster_qqq Targeted Approach (QqQ) cluster_qtof Untargeted Approach (QTOF) Sample Biological Sample (e.g., Plasma, Urine) Prep Metabolite Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Prep LC LC Separation (e.g., Reversed-Phase) Prep->LC MS Ionization (e.g., ESI) LC->MS QqQ_MS MRM Acquisition MS->QqQ_MS QTOF_MS Full Scan & ddMS2/DIA MS->QTOF_MS QqQ_Data Peak Integration & Quantification QqQ_MS->QqQ_Data QqQ_Result M5A Concentration QqQ_Data->QqQ_Result QTOF_Data Feature Detection & Database Searching QTOF_MS->QTOF_Data QTOF_ID Formula Determination & Spectral Matching QTOF_Data->QTOF_ID QTOF_Result M5A Identification & Structural Elucidation QTOF_ID->QTOF_Result

Caption: Workflow for M5A identification using targeted (QqQ) and untargeted (QTOF) LC-MS.

Experimental Protocols

Below are representative protocols for the identification of a drug metabolite like M5A in human plasma.

Sample Preparation: Protein Precipitation

This method is commonly used to remove high-abundance proteins from plasma samples prior to LC-MS analysis.

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an internal standard, if used) to 100 µL of plasma.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[14]

  • Vortex, centrifuge again to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for injection.

Liquid Chromatography (LC) Method

A standard reversed-phase UHPLC method is suitable for separating a wide range of drug metabolites.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Column re-equilibration at 5% B

Mass Spectrometry Parameters

This method assumes that the precursor and product ions for M5A are known from a reference standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Desolvation Gas (N₂): 800 L/hr

    • Cone Gas (N₂): 50 L/hr

  • MRM Transitions:

    • M5A Transition 1 (Quantifier): e.g., Precursor m/z 450.2 -> Product m/z 320.1, Collision Energy: 25 eV

    • M5A Transition 2 (Qualifier): e.g., Precursor m/z 450.2 -> Product m/z 180.1, Collision Energy: 40 eV

    • Internal Standard Transition: (Specific to the standard used)

This method is designed to collect high-resolution data for unknown identification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • Full Scan MS (Survey Scan):

    • Mass Range: 100 - 1000 m/z

    • Resolution: 30,000 FWHM

    • Scan Time: 100 ms

  • MS/MS Scan (Dependent Scan):

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: Ramped (e.g., 20-50 eV) to generate rich fragmentation spectra

    • Precursor Selection: Top 5 most intense ions from the survey scan

    • Dynamic Exclusion: Exclude precursors for 15 seconds after two spectra are acquired.

Conclusion: Choosing the Right Tool for the Job

The selection between an LC-QTOF/MS and an LC-QqQ/MS system is entirely dependent on the analytical objective.

  • Choose Triple Quadrupole (QqQ) MS when: Your primary goal is to quantify known concentrations of M5A with the highest sensitivity, selectivity, and precision. This is the ideal platform for pharmacokinetic studies, routine monitoring, and bioequivalence trials where the target metabolite has already been identified and characterized.

  • Choose LC-QTOF/MS when: Your objective is to discover, identify, and structurally characterize M5A and other unknown metabolites. Its high mass accuracy and resolution are indispensable for untargeted metabolomics, metabolite profiling in early drug discovery, and elucidating metabolic pathways.[7][13] While it can quantify, a QqQ is often superior for dedicated quantitative assays.[5]

For a comprehensive drug metabolism program, both instruments are highly valuable. A QTOF is often used in the discovery phase to identify potential metabolites, and then robust, high-throughput quantitative methods are developed on a QqQ for validation and routine analysis.

References

The Metabolic Fate of AB-CHMINACA: A Comparative Guide to In Vitro and In Vivo Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolite profiles of the synthetic cannabinoid AB-CHMINACA. Understanding the metabolic pathways of this potent substance is crucial for toxicological screening, clinical diagnosis, and the development of effective countermeasures. The data presented herein is compiled from peer-reviewed studies to ensure accuracy and objectivity.

At a Glance: In Vitro vs. In Vivo Metabolite Landscape

The metabolism of AB-CHMINACA is extensive, with both in vitro and in vivo models demonstrating a high degree of correlation. In vitro studies, primarily utilizing human liver microsomes (HLMs), have successfully predicted the major metabolites found in human urine samples.[1][2] The primary metabolic routes involve oxidation and hydrolysis, leading to a variety of metabolites.

Key Metabolic Transformations:

  • Hydroxylation: The most prominent metabolic pathway involves the hydroxylation of the cyclohexyl ring, resulting in numerous mono-hydroxylated and di-hydroxylated metabolites.[1][2] The cytochrome P450 enzyme CYP3A4 has been identified as the primary enzyme responsible for these transformations.[1]

  • Amide Hydrolysis: The terminal amide group of AB-CHMINACA is susceptible to hydrolysis, leading to the formation of a carboxylated metabolite. This reaction is likely catalyzed by amidase enzymes.[1][2][3]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core represents another metabolic route.[1][2]

  • Glucuronidation: Phase II metabolism occurs through the conjugation of hydroxylated metabolites with glucuronic acid, forming glucuronidated products.[1][2]

The following table summarizes the key metabolites identified in both in vitro and in vivo studies.

Metabolite TypeIn Vitro Detection (e.g., HLMs)In Vivo Detection (e.g., Urine, Hair)Primary Enzymes Involved
Mono-hydroxylated Metabolites YesYesCYP450 (notably CYP3A4)[1]
Di-hydroxylated Metabolites YesYesCYP450 (notably CYP3A4)[1]
Carboxylated Metabolites YesYesAmidase[1][2]
N-Dealkylated Metabolites YesYesCYP450[1][2]
Glucuronidated Metabolites YesYesUDP-glucuronosyltransferases (UGTs)
Parent Compound (AB-CHMINACA) Present (substrate)Yes (urine, hair)[1][4]-

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of AB-CHMINACA.

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB-CHMINACA AB-CHMINACA Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites AB-CHMINACA->Mono-hydroxylated Metabolites Hydroxylation (CYP450) Carboxylated Metabolite Carboxylated Metabolite AB-CHMINACA->Carboxylated Metabolite Amide Hydrolysis N-dealkylated Metabolite N-dealkylated Metabolite AB-CHMINACA->N-dealkylated Metabolite N-dealkylation (CYP450) Di-hydroxylated Metabolites Di-hydroxylated Metabolites Mono-hydroxylated Metabolites->Di-hydroxylated Metabolites Hydroxylation (CYP450) Glucuronidated Metabolites Glucuronidated Metabolites Mono-hydroxylated Metabolites->Glucuronidated Metabolites Glucuronidation (UGTs) Di-hydroxylated Metabolites->Glucuronidated Metabolites Glucuronidation (UGTs)

Caption: Primary metabolic pathways of AB-CHMINACA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. Below are summaries of typical experimental protocols for in vitro and in vivo analysis of AB-CHMINACA metabolism.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol is designed to identify Phase I and Phase II metabolites of AB-CHMINACA in a controlled laboratory setting.

1. Incubation:

  • Reaction Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL), AB-CHMINACA (e.g., 10 µM) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • Cofactors: For Phase I metabolism, NADPH is added to initiate the reaction. For Phase II (glucuronidation) studies, UDPGA (uridine 5'-diphosphoglucuronic acid) is included.

  • Incubation Conditions: The mixture is typically incubated at 37°C for a specified period (e.g., 1-3 hours).

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.[2]

2. Sample Preparation:

  • The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites, is collected, evaporated to dryness, and then reconstituted in a suitable solvent for analysis.

3. Analytical Method:

  • Technique: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a common and powerful technique for separating and identifying metabolites.[1][2]

  • Data Analysis: The acquired mass spectral data is processed to identify potential metabolites based on their accurate mass, isotopic pattern, and fragmentation patterns.

In Vivo Metabolite Profiling from Urine Samples

This protocol outlines the general steps for identifying AB-CHMINACA metabolites in human urine.

1. Sample Collection:

  • Urine samples are collected from individuals suspected of having consumed AB-CHMINACA.

2. Sample Preparation:

  • Enzymatic Hydrolysis: To detect glucuronidated metabolites, urine samples are often treated with β-glucuronidase to cleave the glucuronic acid moiety, releasing the Phase I metabolite.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to clean up the sample and concentrate the analytes of interest.

3. Analytical Method:

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of metabolites in complex biological matrices like urine.[4][5]

  • Confirmation: The identity of the metabolites is confirmed by comparing their retention times and mass spectra with those of synthesized reference standards, when available.

Workflow for Metabolite Identification

The following diagram illustrates the general workflow for identifying metabolites of AB-CHMINACA.

Metabolite_Identification_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Analytical Workflow HLM Human Liver Microsomes Incubation SamplePrep Sample Preparation (Extraction, Hydrolysis) HLM->SamplePrep rCYP Recombinant CYP Enzyme Assays rCYP->SamplePrep Urine Urine Sample Collection Urine->SamplePrep Hair Hair Sample Collection Hair->SamplePrep LCMS LC-MS/MS or LC-QTOF-MS Analysis SamplePrep->LCMS DataProc Data Processing and Metabolite Identification LCMS->DataProc

Caption: General workflow for AB-CHMINACA metabolite identification.

Conclusion

The metabolic profiling of AB-CHMINACA reveals a consistent pattern of biotransformation between in vitro and in vivo systems. The primary metabolites, formed through hydroxylation and amide hydrolysis, serve as reliable biomarkers for detecting exposure to this synthetic cannabinoid.[1] The congruence between the in vitro and in vivo data underscores the utility of HLM models in predicting human metabolism, which is invaluable for forensic and clinical toxicology. Researchers are encouraged to utilize the detailed protocols and metabolic pathways presented in this guide to further their understanding of AB-CHMINACA and to develop more sensitive and specific analytical methods for its detection.

References

Confirmation of AB-CHMINACA Intake: A Comparative Guide to Biomarker Detection, Focusing on M5A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the intake of the synthetic cannabinoid AB-CHMINACA, with a specific focus on the detection of its metabolite, M5A, in authentic biological samples. Due to the extensive metabolism of AB-CHMINACA, the parent compound is often undetectable in urine, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2] This guide offers a comparative analysis of M5A and other key metabolites as biomarkers, supported by experimental data and detailed methodologies.

Comparison of AB-CHMINACA Biomarkers

The selection of a reliable biomarker is paramount for accurately confirming AB-CHMINACA consumption. While numerous metabolites have been identified through in vitro studies, their prevalence and concentration in authentic samples can vary.[3][4] This section compares M5A with other significant metabolites of AB-CHMINACA.

Quantitative Data Summary

The following table summarizes the detection of AB-CHMINACA and its major metabolites in authentic human urine and hair samples based on available literature. It is important to note that direct quantitative comparisons of M5A in a large cohort of urine samples are limited in published studies.

BiomarkerMatrixNo. of SamplesDetection Rate (%)Concentration RangeReference
M5A Hair122Not Detected-[5]
Urine1Not Detected-[1]
M1 Urine1100%52.8 ± 3.44 ng/mL[1]
M2 Hair37100%Higher than M4[5]
M3 Urine1100%41.3 ± 5.04 ng/mL[1]
M4 Hair37100%Lower than M2[5]
AB-CHMINACA (Parent) Hair37100%Higher than metabolites[5]
Urine1Not Detected-[1]

Key Observations:

  • M5A Detection: Currently, there is a lack of published data demonstrating the consistent detection and quantification of M5A in authentic urine samples from multiple individuals. One study analyzing various metabolites in a single urine specimen did not detect M5A.[1] Another study focusing on hair analysis also did not identify M5A.[5]

  • Alternative Biomarkers in Urine: The metabolites 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) have been successfully identified and quantified in an authentic urine sample, suggesting they are reliable urinary biomarkers.[1]

  • Alternative Biomarkers in Hair: In hair samples, the parent compound AB-CHMINACA and its metabolites M2 (a mono-hydroxylated metabolite) and M4 (a carboxylated metabolite) have been consistently detected. The concentration of the parent drug was found to be higher than its metabolites, with M2 being more abundant than M4.[5]

  • Parent Compound in Urine: The parent compound, AB-CHMINACA, is typically not detected in urine samples due to its rapid and extensive metabolism.[1]

Experimental Protocols

The most common analytical technique for the detection and quantification of AB-CHMINACA and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Urine)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been utilized for the extraction of AB-CHMINACA metabolites from urine.[1]

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples can be treated with β-glucuronidase.

  • Extraction:

    • To 1 mL of urine, add internal standard and appropriate buffers.

    • Perform a liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate/hexane).

    • Vortex and centrifuge the sample.

    • Separate and evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Sample Preparation (Hair)

  • Decontamination: Wash hair samples with a solvent like methanol (B129727) to remove external contaminants.

  • Extraction:

    • Pulverize or cut the hair into small segments.

    • Incubate the hair segments in methanol at an elevated temperature (e.g., 38°C).

    • Evaporate the methanolic extract to dryness.

    • Reconstitute the residue for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.[6][7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor ions are fragmented into product ions.

    • MRM Transitions (Example for AB-CHMINACA M4):

      • Precursor Ion (m/z): 358.2

      • Product Ion (m/z): 215.1, 157.1 (These are example transitions and should be optimized in the laboratory).

Visualizations

AB-CHMINACA Metabolism and Biomarker Generation

AB_CHMINACA_Metabolism AB_CHMINACA AB-CHMINACA Phase1 Phase I Metabolism (CYP450, Amidase) AB_CHMINACA->Phase1 Hydroxylated Hydroxylated Metabolites (e.g., M1, M2) Phase1->Hydroxylated Carboxylated Carboxylated Metabolites (e.g., M4, M5A) Phase1->Carboxylated Phase2 Phase II Metabolism (Glucuronidation) Hydroxylated->Phase2 Carboxylated->Phase2 Glucuronides Glucuronidated Metabolites Phase2->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Caption: Metabolic pathway of AB-CHMINACA leading to excretable metabolites.

General Workflow for Biomarker Detection

Detection_Workflow Sample Biological Sample (Urine/Hair) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (MRM) LC_MS->Data Analysis Data Analysis (Quantification) Data->Analysis Confirmation Confirmation of Intake Analysis->Confirmation

Caption: A typical workflow for the analysis of AB-CHMINACA biomarkers.

AB-CHMINACA Signaling Pathway via CB1 Receptor

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Gi Gαi/o (Inhibitory G-protein) CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP Gi->AC Inhibits AB_CHMINACA AB-CHMINACA AB_CHMINACA->CB1 Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability & Cellular Functions PKA->Cellular_Response Phosphorylates target proteins

Caption: Simplified signaling cascade following AB-CHMINACA binding to the CB1 receptor.

References

Differentiating AB-CHMINACA M5A from metabolites of other synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on distinguishing the AB-CHMINACA metabolite M5A from the metabolic byproducts of other common synthetic cannabinoids. This guide provides objective comparisons based on analytical data and experimental protocols.

The rapid emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge for forensic and clinical laboratories. Accurate identification of specific metabolites is crucial for confirming the intake of a particular parent compound. This guide focuses on the differentiation of AB-CHMINACA M5A, a key metabolite of the potent synthetic cannabinoid AB-CHMINACA, from structurally similar metabolites of other widely encountered synthetic cannabinoids such as JWH-018, AMB-FUBINACA, and 5F-ADB.

Understanding the Metabolic Landscape

Synthetic cannabinoids undergo extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases. Common metabolic pathways include hydroxylation, carboxylation, and glucuronidation. While some metabolites may be common to several parent compounds, specific and unique metabolites serve as definitive biomarkers for consumption.

AB-CHMINACA M5A, formally known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a significant metabolite of AB-CHMINACA. Its unique structure, resulting from the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid, provides a basis for its analytical differentiation.

Comparative Analysis of Key Metabolites

The primary challenge in differentiating AB-CHMINACA M5A lies in the potential for isobaric and isomeric interference from the metabolites of other synthetic cannabinoids that share similar structural motifs. The following tables provide a comparative summary of key analytical data for the selective detection of AB-CHMINACA M5A.

Table 1: Physicochemical and Analytical Properties of AB-CHMINACA M5A
PropertyValue
IUPAC Name1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid
CAS Number2207957-90-0
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight274.32 g/mol
Table 2: Comparative LC-MS/MS Data for Key Metabolites

Retention times are dependent on the specific chromatographic conditions and should be considered relative.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reported Retention Time (min)
AB-CHMINACA M5A 275.1 145.0 239.0 ~3.5
JWH-018 N-pentanoic acid358.2155.1127.1~2.15
JWH-018 N-(5-hydroxypentyl)358.2155.1127.1~2.35
AMB-FUBINACA N-dealkylated acid205.1161.1133.1Variable
5F-ADB pentanoic acid364.2318.2251.1Variable

Note: The MRM transitions for AB-CHMINACA M5A are distinct from the major carboxylated and hydroxylated metabolites of JWH-018, AMB-FUBINACA, and 5F-ADB, allowing for its selective detection.

Experimental Protocols

Accurate differentiation relies on robust and validated analytical methodologies. The following provides a general framework for the extraction and analysis of synthetic cannabinoid metabolites from urine samples.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

This protocol is a general guideline and may require optimization based on laboratory-specific equipment and reagents.

  • Sample Pretreatment:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronidated metabolites.

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pretreated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of a 5% methanol in water solution.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a suitable organic solvent, such as methanol or a mixture of ethyl acetate and isopropanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed to achieve good separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification, providing high sensitivity and selectivity.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of AB-CHMINACA leading to M5A and the general experimental workflow for its differentiation.

AB_CHMINACA_Metabolism AB_CHMINACA AB-CHMINACA Hydroxylated_Intermediate Hydroxylated Intermediate (on cyclohexyl ring) AB_CHMINACA->Hydroxylated_Intermediate Hydroxylation (CYP450) M5A AB-CHMINACA M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid) Hydroxylated_Intermediate->M5A Amide Hydrolysis Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Outcome Outcome Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis Differentiation Differentiation of AB-CHMINACA M5A Data_Analysis->Differentiation No_Differentiation Interference from other SC Metabolites Data_Analysis->No_Differentiation

Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing Schemes for AB-CHMINACA M5A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid AB-CHMINACA, presents a significant challenge to analytical laboratories worldwide. Ensuring the accuracy and reliability of analytical results is paramount for forensic toxicology, clinical diagnostics, and public health. Proficiency testing (PT) schemes are crucial tools for laboratories to evaluate and benchmark their performance against their peers. This guide provides a comparative overview of proficiency testing for the analysis of AB-CHMINACA M5A, the primary metabolite of AB-CHMINACA, supported by a review of current analytical methodologies and their performance characteristics.

The Landscape of Proficiency Testing for Synthetic Cannabinoids

Proficiency testing is an essential component of laboratory quality management systems, as recognized by ISO/IEC 17025:2017.[1][2] Several national and international organizations offer PT programs that include synthetic cannabinoids, although specific quantitative data for AB-CHMINACA M5A is not always publicly detailed.

Key organizations providing proficiency testing for forensic toxicology include:

  • United Nations Office on Drugs and Crime (UNODC): The International Collaborative Exercises (ICE) program is a global inter-laboratory proficiency test for the analysis of drugs in seized materials and biological specimens (urine).[1][2] The program includes new psychoactive substances, and summary reports indicate that synthetic cannabinoids are a frequently reported substance class.[3][4] While detailed results for specific analytes are confidential to participants, the ICE program provides a crucial benchmark for laboratory performance on a global scale.

  • College of American Pathologists (CAP): CAP offers a "Synthetic Cannabinoid/Designer Drugs" (SCDD) proficiency testing program.[5] This program provides urine specimens for screening and confirmatory testing of a changing menu of synthetic cannabinoids to stay current with emerging trends.[5]

  • National Institute of Standards and Technology (NIST): NIST's Cannabis Laboratory Quality Assurance Program (CannaQAP) is an interlaboratory study that helps laboratories improve the accuracy of cannabis testing.[6][7][8] While focused on cannabis products, the program's framework and methodologies are relevant to the analysis of synthetic cannabinoids. CannaQAP results are peer-reviewed and published in NIST Internal Reports, with laboratory identities kept anonymous.[6][8]

Comparison of Analytical Methodologies

The primary analytical techniques for the identification and quantification of AB-CHMINACA M5A in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is also increasingly used for its ability to perform non-targeted screening.[9]

The following tables summarize typical performance characteristics for these methods as reported in single-laboratory validation studies. It is important to note that these values provide a benchmark for performance but are not derived from a direct inter-laboratory comparison study.

Table 1: Performance Characteristics of LC-MS/MS Methods for AB-CHMINACA M5A Analysis

ParameterReported RangeBiological Matrix
Limit of Detection (LOD)0.01 - 0.5 ng/mLUrine, Blood
Lower Limit of Quantification (LLOQ)0.1 - 1 µg/LUrine
Linearity0.1 - 10 ng/mLBlood
Accuracy (Bias)Within ±15%Various
Precision (CV%)< 15%Various

Data synthesized from multiple sources detailing single-laboratory validation studies. Actual performance may vary between laboratories.

Table 2: Performance Characteristics of GC-MS Methods for AB-CHMINACA M5A Analysis

ParameterReported RangeBiological Matrix
Limit of Detection (LOD)0.5 - 1.0 mg/lDried Leaves (qualitative)
LinearityUp to 100 mg/lDried Leaves (qualitative)

Note: Quantitative data for AB-CHMINACA M5A in biological matrices using GC-MS is less commonly reported in the literature compared to LC-MS/MS. The data above is for related synthetic cannabinoids and may not directly reflect performance for AB-CHMINACA M5A.

Experimental Protocols

Detailed and validated methodologies are crucial for achieving accurate and reproducible results. Below is a generalized protocol for the analysis of AB-CHMINACA M5A in a urine matrix using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: Transfer a 1 mL aliquot of the urine sample to a clean centrifuge tube.

  • Internal Standard Spiking: Add an internal standard solution containing a deuterated analog of AB-CHMINACA M5A.

  • Hydrolysis (Optional): For glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase may be performed.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analyte of interest using an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Instrumentation: LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 or similar reversed-phase column suitable for the separation of non-polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) or a high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for MS/MS, monitoring for at least two characteristic transitions for the parent ion of AB-CHMINACA M5A.

Visualizing the Workflow

The following diagrams illustrate the logical flow of proficiency testing and a typical analytical workflow for AB-CHMINACA M5A.

Proficiency_Testing_Workflow cluster_PT_Provider Proficiency Test (PT) Provider cluster_Laboratory Participating Laboratory PT_Preparation Sample Preparation (Spiked Matrix) PT_Distribution Sample Distribution PT_Preparation->PT_Distribution Lab_Receipt Receipt of PT Sample PT_Distribution->Lab_Receipt PT_Evaluation Statistical Evaluation of Results (e.g., z-scores) PT_Report Issuance of Performance Report PT_Evaluation->PT_Report Lab_Review Review of PT Report & Corrective Action PT_Report->Lab_Review Lab_Analysis Sample Analysis Lab_Receipt->Lab_Analysis Lab_Reporting Reporting of Results Lab_Analysis->Lab_Reporting Lab_Reporting->PT_Evaluation Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data_Processing Data Processing & Reporting Sample_Collection Sample Collection (e.g., Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation of Identity Quantification->Confirmation Report_Generation Report Generation Confirmation->Report_Generation

References

M5A Antibody: A Comparative Analysis of Concentration-Dependent Pharmacological Effects in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the humanized anti-carcinoembryonic antigen (CEA) monoclonal antibody, M5A, with other therapeutic alternatives for CEA-expressing cancers. It delves into the correlation between M5A concentration and its pharmacological effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

M5A is a humanized monoclonal antibody that targets carcinoembryonic antigen (CEA), a well-established tumor-associated antigen overexpressed in various malignancies, particularly colorectal cancer. M5A's primary therapeutic application is in radioimmunotherapy (RIT), where it is conjugated with radionuclides to deliver targeted radiation to tumor cells. While the naked M5A antibody itself does not exhibit direct cytotoxic effects, its concentration is critical for tumor targeting and the subsequent efficacy of the radiolabeled conjugate. This guide will explore the available data on the concentration-dependent effects of M5A, primarily in its radiolabeled form, and compare its performance with other anti-CEA therapeutic strategies.

M5A: Mechanism of Action and Pharmacological Effects

M5A is a humanized IgG1 monoclonal antibody derived from the murine T84.66 antibody.[1] It binds with high specificity and affinity to CEA, a glycoprotein (B1211001) involved in cell adhesion and implicated in tumor progression and metastasis.[1][2] The primary mechanism of action for M5A-based therapies is the targeted delivery of a payload, most commonly a radionuclide such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), to CEA-expressing tumor cells.[3][4]

Studies have shown that naked anti-CEA antibodies generally do not have a direct effect on CEA-positive tumors.[5] Instead, their therapeutic potential is realized when used as targeting agents. The concentration of the M5A antibody is directly proportional to the amount of radionuclide delivered to the tumor site, which in turn dictates the therapeutic response.

Concentration-Dependent Effects of Radiolabeled M5A

Preclinical studies using 3D multicellular colorectal cancer spheroid models have demonstrated a clear dose-dependent therapeutic effect of ¹⁷⁷Lu-DOTA-M5A.[1][3]

Cell Line (CEA Expression)TreatmentConcentration/ActivityEffect on Spheroid Viability (% of Control)Effect on Spheroid Size Ratio (vs. Control)
SNU1544 (High) ¹⁷⁷Lu-DOTA-M5A10 kBq54% ± 13%3.6 ± 0.5
40 kBq21% ± 1%2.3 ± 0.6
HT55 (High) ¹⁷⁷Lu-DOTA-M5A10 kBq72% ± 5%1.6 ± 0.4
20 kBq27% ± 10%1.0 ± 0.2
LS174T (Low) ¹⁷⁷Lu-DOTA-M5AUp to 20 kBqNo significant reductionNo significant reduction

Table 1: Dose-dependent effects of ¹⁷⁷Lu-DOTA-M5A on colorectal cancer spheroids at day 12. Data extracted from a 2022 study in Frontiers in Oncology.[1][3]

These findings highlight that the anti-tumor effect of radiolabeled M5A is directly correlated with the administered radioactive dose and is dependent on the level of CEA expression on the target cells.

Comparison with Other Anti-CEA Therapies

While direct head-to-head comparative studies of M5A with other anti-CEA antibodies in terms of concentration-dependent effects are limited, we can infer comparisons based on their mechanisms of action and available clinical and preclinical data.

Therapeutic AgentMechanism of ActionKey Efficacy Data
M5A (Radiolabeled) Targeted delivery of radionuclides to CEA-expressing cells.A Phase I trial of ⁹⁰Y-DOTA-M5A established a maximum tolerated dose of 10 mCi/m². At this dose, 10 out of 16 patients with advanced CEA-producing malignancies showed stable disease at 3 months.[4]
Labetuzumab Govitecan (IMMU-130) Antibody-drug conjugate (ADC) delivering the cytotoxic agent SN-38 to CEA-expressing cells.[6][7]In a Phase I/II trial in patients with refractory metastatic colorectal cancer, labetuzumab govitecan demonstrated a manageable safety profile and therapeutic activity.[6]
Cetuximab Monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR). Used in KRAS wild-type colorectal cancer, where CEA may be a co-expressed marker.[8][9]In the CALGB/SWOG 80405 trial, cetuximab in combination with chemotherapy showed a median overall survival of 29.9 months in the first-line treatment of metastatic colorectal cancer.[8]
CC4 A novel anti-CEA monoclonal antibody that has shown to suppress tumor growth and enhance NK cell-mediated tumor immunity in preclinical models.[2][10]In xenografted mice, CC4 was shown to repress colorectal tumor growth and induce a strong ADCC reaction in vitro.[2][10]

Table 2: Comparison of M5A with other anti-CEA therapeutic strategies.

Signaling Pathways Associated with CEA

Understanding the signaling pathways influenced by CEA is crucial for developing effective targeted therapies. M5A, by binding to CEA, can potentially modulate these pathways, although its primary therapeutic effect in its radiolabeled form is through radiation-induced cell death.

CEA_Signaling Potential CEA Signaling Interactions cluster_TGFb TGF-β Pathway Inhibition cluster_PKA PKA-PGC-1α Pathway Activation CEA CEA TGFbR TGF-β Receptor CEA->TGFbR Inhibits PKA PKA CEA->PKA Activates PGC1a PGC-1α PKA->PGC1a Activates TumorProgression Tumor Progression (Proliferation, Migration) PGC1a->TumorProgression M5A M5A Antibody M5A->CEA Binds & Blocks

CEA Signaling Pathways and M5A Intervention

Experimental Protocols

In Vitro Spheroid Viability and Size Assay (for Radiolabeled M5A)

This protocol is based on the methodology described for ¹⁷⁷Lu-DOTA-M5A.[1][3]

  • Cell Culture and Spheroid Formation:

    • Culture CEA-positive colorectal cancer cell lines (e.g., SNU1544, HT55) in appropriate media.

    • To form spheroids, seed a specific number of cells per well in an ultra-low attachment 96-well plate.

    • Allow spheroids to form over 3-4 days.

  • Treatment:

    • Prepare serial dilutions of ¹⁷⁷Lu-DOTA-M5A in culture medium to achieve the desired final activities (e.g., 10, 20, 40 kBq).

    • Add the radiolabeled antibody to the wells containing the spheroids. Include untreated controls.

  • Incubation and Monitoring:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

    • Monitor spheroid size at regular intervals (e.g., every 2-3 days) using an automated imaging system.

  • Viability Assessment:

    • At the experimental endpoint (e.g., day 12), assess cell viability using a resazurin-based assay.

    • Add the viability reagent to each well and incubate for 4 hours.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the spheroid size ratio relative to the initial size.

    • Express cell viability as a percentage of the untreated control.

    • Plot the concentration/activity versus the measured effect to determine the dose-response relationship.

Spheroid_Assay_Workflow start Start culture Culture CEA-positive cells start->culture spheroid Form spheroids in ultra-low attachment plates culture->spheroid treatment Treat with varying concentrations of radiolabeled M5A spheroid->treatment incubate Incubate and monitor spheroid growth treatment->incubate viability Assess cell viability (e.g., resazurin (B115843) assay) incubate->viability analysis Analyze dose-response relationship viability->analysis end End analysis->end

Workflow for Spheroid Viability and Size Assay

Conclusion

The humanized anti-CEA antibody M5A is a valuable tool in the targeted therapy of CEA-expressing cancers, primarily through its use in radioimmunotherapy. The concentration of radiolabeled M5A directly correlates with its therapeutic efficacy, as demonstrated in preclinical models. While direct cytotoxicity of the unconjugated M5A antibody is not its primary mechanism of action, its high affinity and specificity for CEA make it an effective delivery vehicle for potent payloads. Further head-to-head studies with other anti-CEA agents, particularly antibody-drug conjugates, are warranted to fully delineate the comparative concentration-effect relationships and to optimize patient selection for each therapeutic strategy.

References

Comparative Stability of AB-CHMINACA and its M5A Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the stability of the synthetic cannabinoid AB-CHMINACA and its primary metabolite, M5A (also known as AB-CHMINACA M4). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a concise overview of the stability of these compounds in biological matrices under various storage conditions. The data is supported by experimental protocols and visualizations to aid in the design and interpretation of analytical studies.

Executive Summary

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, with the M5A metabolite being a significant product of this biotransformation. Understanding the relative stability of the parent compound and its metabolite is crucial for accurate toxicological analysis, pharmacokinetic studies, and the development of reliable detection methods. This guide summarizes key stability data, outlines the experimental procedures used to obtain this data, and provides visual representations of the metabolic pathway and experimental workflow.

Data Presentation: Comparative Stability

The following tables summarize the stability of AB-CHMINACA and its M5A metabolite in whole blood and urine at different storage temperatures over time. The data is presented as the percentage of the initial concentration remaining.

Table 1: Stability of AB-CHMINACA in Whole Blood

Storage Temperature24 hours72 hours1 week3 weeks9 weeks21-52 weeks
Room TemperatureStableStableStableSignificant DegradationNot ReportedNot Reported
Refrigerator (4°C)StableStableStableStableStableStable
Freezer (-20°C)StableStableStableStableStableStable

Table 2: Stability of AB-CHMINACA M5A (M4) Metabolite in Urine

Storage Temperature24 hours72 hours1 week9 weeksUp to 168 days
Room TemperatureStableStableStableShows some degradationLess stable than in colder conditions[1]
Refrigerator (4°C)StableStableStableStableMore stable than at room temperature[1]
Freezer (-30°C)StableStableStableStableStable[1][2]

Key Findings:

  • AB-CHMINACA is generally stable in whole blood when stored at refrigerated or frozen temperatures.[3] However, it exhibits significant degradation at room temperature over extended periods.

  • The M5A metabolite is more stable in urine compared to the parent compound in blood, particularly under refrigerated and frozen conditions.[1][2]

  • For long-term storage of both AB-CHMINACA and its M5A metabolite, freezing at -20°C or below is the recommended condition to ensure sample integrity.[1][2][3]

Experimental Protocols

The stability data presented above is primarily derived from studies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for the key experiments.

Stability Testing in Biological Matrices
  • Sample Preparation:

    • Blank human whole blood or urine samples are fortified with known concentrations of AB-CHMINACA and its M5A metabolite.

    • The fortified samples are aliquoted into separate vials for each time point and storage condition.

    • Samples are stored at room temperature (approx. 20-25°C), refrigerated (4°C), and frozen (-20°C or -80°C).

  • Extraction (Supported Liquid Extraction - SLE):

    • At specified time intervals, an aliquot of the stored sample is mixed with a buffer solution (e.g., phosphate (B84403) buffer).

    • The mixture is loaded onto an SLE cartridge.

    • The analytes are eluted from the cartridge using an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • The eluate is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a solvent suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The extracted samples are injected into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify AB-CHMINACA and its M5A metabolite.

    • The concentration of the analytes at each time point is determined by comparing their peak areas to those of a calibration curve.

In Vitro Metabolism using Human Liver Microsomes (HLM)
  • Incubation:

    • A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support enzymatic activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding AB-CHMINACA to the mixture.

    • The incubation is carried out at 37°C for a specific period (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The mixture is centrifuged to precipitate the proteins.

    • The supernatant, containing the metabolites, is collected and prepared for LC-MS/MS analysis.

  • Metabolite Identification:

    • The prepared sample is analyzed by high-resolution mass spectrometry (e.g., Q-TOF MS) to identify the chemical structures of the metabolites formed.

Mandatory Visualization

Metabolic Pathway of AB-CHMINACA to M5A

AB_CHMINACA AB-CHMINACA M5A M5A Metabolite (Carboxylation) AB_CHMINACA->M5A Amidase/CYP450 cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis fortification Fortification of Blood/Urine with AB-CHMINACA & M5A aliquoting Aliquoting for Time Points & Conditions fortification->aliquoting room_temp Room Temperature aliquoting->room_temp refrigerator Refrigerator (4°C) aliquoting->refrigerator freezer Freezer (-20°C) aliquoting->freezer extraction Supported Liquid Extraction (SLE) room_temp->extraction refrigerator->extraction freezer->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Interpretation lcms->data

References

The Case for M5A: Validating a Long-Term Biomarker for AB-CHMINACA Consumption

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The proliferation of synthetic cannabinoids presents a significant challenge for forensic toxicology and clinical monitoring. Among these, AB-CHMINACA has been a compound of concern due to its high potency and association with severe adverse health effects. Accurate and reliable long-term markers of its use are crucial for effective monitoring and abstinence control. This guide provides a comparative analysis of AB-CHMINACA metabolites, with a focus on validating M5A as a robust long-term biomarker in hair analysis.

Executive Summary

Hair analysis offers a wide window for detecting drug use, making it an invaluable tool for monitoring chronic exposure. For AB-CHMINACA, the parent compound is often found at lower concentrations in hair compared to its metabolites, underscoring the importance of identifying a stable and persistent metabolic signature. This guide presents experimental data and protocols that support the use of M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid) as a reliable long-term marker of AB-CHMINACA consumption, comparing its performance with other key metabolites.

Comparative Analysis of AB-CHMINACA Metabolites in Hair

The primary route of AB-CHMINACA metabolism involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide. This process generates several metabolites, with M2 (a hydroxylated metabolite) and M4 (a carboxylated metabolite) being frequently detected alongside the parent drug. However, for long-term monitoring, the stability and persistence of the marker are paramount.

AnalyteChemical NameTypical Concentration Range in Hair (pg/mg)Limit of Detection (LOD) (pg/mg)Limit of Quantification (LOQ) (pg/mg)Notes on Long-Term Detection
AB-CHMINACAN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide2.2 - 1512[1]0.5 - 10[2][3]2 - 50[2][3]Parent drug concentrations can be variable and lower than major metabolites, making it a less reliable long-term marker.
AB-CHMINACA M2N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide2][3]0.5 - 10[2][3]2 - 50[2][3]Frequently detected, but its concentration relative to the parent drug can vary.
AB-CHMINACA M4(S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acidDetected, but often at lower concentrations than M2.[2][3]0.5 - 10[2][3]2 - 50[2][3]Another significant metabolite, but its persistence compared to M5A for long-term tracking is less established.
AB-CHMINACA M5A 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid Data for direct comparison is limited, but its chemical structure suggests high stability.Not explicitly stated in comparative studies, but expected to be in the low pg/mg range with sensitive LC-MS/MS methods.Not explicitly stated in comparative studies, but expected to be in the low pg/mg range with sensitive LC-MS/MS methods.The carboxylic acid and hydroxyl groups increase polarity and stability, making it a promising candidate for a long-term marker.

Experimental Protocols

The validation of M5A and other metabolites as long-term markers relies on sensitive and specific analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hair Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and eliminate external contamination.

  • Decontamination: Wash 20-50 mg of hair sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contaminants.

  • Pulverization: Finely pulverize the washed and dried hair sample using a ball mill or grinder.

  • Extraction: Incubate the pulverized hair sample in a methanol-based extraction solvent, often with sonication, for several hours to overnight to ensure complete extraction of the analytes.

  • Purification: Centrifuge the extract and filter the supernatant. The extract may be further purified using solid-phase extraction (SPE) if necessary to reduce matrix effects.

  • Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of AB-CHMINACA and its metabolites in hair.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two specific precursor-to-product ion transitions monitored for each analyte to ensure specificity.

    • Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to international guidelines.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of AB-CHMINACA and a typical experimental workflow.

AB_CHMINACA_Metabolism AB_CHMINACA AB-CHMINACA M2 M2 (Hydroxylation) AB_CHMINACA->M2 CYP450 M4 M4 (Hydrolysis) AB_CHMINACA->M4 Amidase M5A M5A (Hydroxylation & Hydrolysis) M2->M5A Amidase M4->M5A CYP450

Metabolic pathway of AB-CHMINACA leading to M5A.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Decontamination Decontamination Pulverization Pulverization Decontamination->Pulverization Extraction Extraction Pulverization->Extraction Purification Purification Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Experimental workflow for hair analysis.

AB-CHMINACA Signaling Pathway

AB-CHMINACA exerts its potent psychoactive effects primarily through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor. The diagram below illustrates the principal downstream signaling cascade following CB1 receptor activation.

CB1_Signaling_Pathway AB_CHMINACA AB-CHMINACA CB1_Receptor CB1 Receptor AB_CHMINACA->CB1_Receptor binds & activates G_Protein Gi/o Protein CB1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits MAPK_Pathway MAPK Pathway (e.g., ERK activation) G_Protein->MAPK_Pathway modulates Ion_Channels Ion Channels (e.g., ↓ Ca2+, ↑ K+) G_Protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA

Downstream signaling of the CB1 receptor activated by AB-CHMINACA.

Conclusion

The validation of M5A as a long-term marker for AB-CHMINACA use is a critical step forward in the monitoring of synthetic cannabinoid abuse. Its chemical properties suggest greater stability and persistence in hair matrices compared to other metabolites. While further direct comparative studies on the long-term detection window of M5A are warranted, the existing evidence strongly supports its inclusion as a primary target in forensic and clinical hair analysis protocols. The detailed methodologies and understanding of the underlying pharmacology provided in this guide aim to equip researchers and drug development professionals with the necessary information to advance their work in this important field.

References

Head-to-Head Comparison of SPE Cartridges for the Extraction of M5A from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

In the realm of pharmacokinetic and metabolic studies, the accurate quantification of novel therapeutic agents like M5A from complex biological matrices is paramount. Solid-Phase Extraction (SPE) stands as a cornerstone of sample preparation, offering a robust mechanism for the isolation and concentration of analytes prior to chromatographic analysis. The choice of SPE sorbent is a critical determinant of method performance, directly impacting recovery, data variability, and the cleanliness of the final extract.

This guide provides an objective, data-driven comparison of three distinct types of SPE cartridges for the extraction of the hypothetical drug M5A, a small molecule therapeutic, from human plasma. We evaluate a traditional silica-based reversed-phase sorbent (C8), a polymeric reversed-phase sorbent (Hydrophilic-Lipophilic Balanced - HLB), and a polymeric mixed-mode strong cation-exchange sorbent (MCX).

Performance Data Summary

The selection of an appropriate SPE cartridge is a balance between achieving high, reproducible recovery and minimizing matrix effects that can suppress or enhance the analyte signal in mass spectrometry. The following table summarizes the quantitative performance of C8, HLB, and MCX cartridges for the extraction of M5A from spiked human plasma, based on a study of analytes with similar physicochemical properties.[1]

SPE Cartridge TypeSorbent ChemistryAnalyte Recovery (%)Recovery RSD (%)Matrix Effect (%)Key Performance Attributes
Reversed-Phase Silica Octylsilyl (C8)≥92.3%≤14.3%MinimalHigh recovery and precision with optimized elution.[1]
Reversed-Phase Polymer Hydrophilic-Lipophilic Balanced (HLB)85-95%<10%<15%Broad applicability for neutral, acidic, and basic compounds; water-wettable sorbent can simplify protocols.[2][3][4]
Mixed-Mode Polymer Strong Cation-Exchange (MCX) & Reversed-Phase>90%<10%<5% (with optimized wash)Highly selective for basic compounds, leading to exceptionally clean extracts and significant reduction in matrix effects.[2]

Note: The data presented is based on published results for analytes with physicochemical properties analogous to a typical small molecule drug (M5A). Performance may vary depending on the specific properties of the target analyte and the complexity of the matrix.

Experimental Protocols

Detailed and consistent experimental methodology is crucial for reproducible results. Below are the optimized SPE protocols for each of the compared cartridges for the extraction of M5A from 400 µL of human plasma.

Silica-Based Reversed-Phase Protocol (C8 Sorbent)

This protocol is optimized for analytes that are well-retained by hydrophobic interactions.

  • Conditioning: 2 mL Methanol (MeOH)

  • Equilibration: 2 mL 0.2% Phosphoric Acid (H₃PO₄) in Water

  • Sample Loading: 400 µL of pre-treated plasma (diluted 1:1 with 4% H₃PO₄) is loaded onto the cartridge.[3]

  • Washing: 3 mL 0.2% H₃PO₄ in Water

  • Elution: 2 x 750 µL Methanol (MeOH)

Polymeric Reversed-Phase Protocol (HLB Sorbent)

The water-wettable nature of the HLB sorbent allows for a simplified protocol, often eliminating the need for conditioning and equilibration steps.[4]

  • Sample Loading: 400 µL of pre-treated plasma (diluted 1:1 with 4% H₃PO₄) is loaded directly onto the cartridge.[3]

  • Washing: 2 x 200 µL 5% Methanol in Water

  • Elution: 2 x 25 µL 90:10 Acetonitrile:Methanol

Polymeric Mixed-Mode Protocol (MCX Sorbent)

This protocol utilizes both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity for basic compounds.

  • Sample Loading: 100 µL of plasma diluted with 100 µL of 4% H₃PO₄ is loaded onto the cartridge.[2]

  • Washing 1 (to remove phospholipids): 200 µL 2% Formic Acid in Water

  • Washing 2 (to remove non-basic interferences): 200 µL Methanol

  • Elution: 2 x 25 µL 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol

Visualizing the Methodologies

To further clarify the experimental workflow and the underlying principles of retention, the following diagrams are provided.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction Steps cluster_Post Post-Elution Plasma Human Plasma Sample Dilute Dilute 1:1 with 4% H₃PO₄ Plasma->Dilute Load 1. Load Dilute->Load Wash 2. Wash Load->Wash Elute 3. Elute Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: General experimental workflow for SPE of M5A from plasma.

Retention_Mechanisms cluster_C8 C8 (Reversed-Phase) cluster_HLB HLB (Reversed-Phase) cluster_MCX MCX (Mixed-Mode) M5A M5A in Plasma Matrix C8_Sorbent Hydrophobic C8 Chains M5A->C8_Sorbent HLB_Sorbent Hydrophilic-Lipophilic Polymer M5A->HLB_Sorbent MCX_Sorbent Polymer with Cation Exchange Sites (-SO₃⁻) M5A->MCX_Sorbent M5A_Retained_C8 M5A Retained C8_Sorbent->M5A_Retained_C8 Hydrophobic Interaction M5A_Retained_HLB M5A Retained HLB_Sorbent->M5A_Retained_HLB Hydrophobic & some Polar Interactions M5A_Retained_MCX M5A Retained (as M5A-H⁺) MCX_Sorbent->M5A_Retained_MCX Ionic & Hydrophobic Interactions

Caption: Retention mechanisms of M5A on different SPE sorbents.

Concluding Remarks

The selection of an SPE cartridge for the analysis of M5A from plasma is a critical decision that influences the quality and reliability of the resulting data.

  • Silica-based C8 cartridges can provide excellent recovery and precision, though they may require more extensive method development and are susceptible to drying out.[1][5]

  • Polymeric HLB cartridges offer a versatile, robust, and often simplified approach suitable for a wide range of analytes. Their balanced chemistry allows for the retention of both polar and non-polar compounds.[2][4]

  • Polymeric Mixed-Mode MCX cartridges deliver the highest degree of selectivity for basic compounds like M5A. By employing a dual retention mechanism, they can significantly reduce matrix interferences, leading to the cleanest extracts and minimizing ion suppression in LC-MS/MS analysis.[2]

For high-throughput bioanalysis where minimizing matrix effects is crucial for achieving the lowest limits of quantification, a mixed-mode SPE approach, such as with the Oasis MCX cartridge, is often the most effective strategy. However, for general screening purposes or when M5A's properties are not strongly basic, the broad applicability and simplified protocols of an HLB sorbent present a compelling alternative. The choice ultimately depends on the specific goals of the assay, the required sensitivity, and the available instrumentation.

References

Bridging the Gap: A Guide to Transferring Multiplex Immunoassay Methods Between Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of analytical methods between laboratory instruments is a critical process in drug development and research, ensuring data consistency and reliability. This guide provides a comprehensive comparison and detailed protocols for conducting bridging studies when transferring multiplex immunoassay methods, herein referred to as M5A methods, from a validated instrument to a new one. By adhering to the principles and practices outlined, laboratories can maintain the integrity of their analytical data and ensure seamless transitions in their workflows.

Core Principles of Method Bridging

A bridging study is essential to demonstrate that a new instrument can produce results that are equivalent to the original, validated instrument.[1][2] The primary objective is to confirm the repeatability and ruggedness of the analytical method in the new setting.[1] This process is a regulatory expectation and a cornerstone of good laboratory practice, ensuring consistent product quality and data integrity across different stages of development and manufacturing.

There are several approaches to analytical method transfer, including comparative testing, co-validation, and revalidation.[3] For the transfer of an already validated method to a new instrument within the same laboratory or to a different laboratory, a comparative study is often the most appropriate approach. This involves analyzing the same set of samples on both the original and the new instrument and comparing the results against predefined acceptance criteria.

Key Considerations for Instrument Transfer

Successful transfer of an M5A method requires careful planning and consideration of several factors that can influence the assay's performance. These include the instrument's technical specifications, the reagents and materials used, and the training of the analysts.

ConsiderationKey Aspects and Potential Impact on M5A Method PerformanceBest Practices for Mitigation
Instrument Characteristics Differences in fluidics, temperature control, and detector sensitivity can affect assay precision and accuracy.Thoroughly review the specifications of the new instrument. Perform initial familiarization runs to understand its operational characteristics.
Reagent and Material Consistency Variations in reagent lots, pipette calibration, and plate types can introduce variability.Use the same lots of critical reagents for the bridging study. Ensure all equipment is properly calibrated.
Analyst Training Inconsistent sample handling and instrument operation can lead to operator-dependent variability.Provide comprehensive training on the new instrument and the specific M5A method to all analysts involved in the study.
Data Analysis Software Differences in data processing algorithms and software versions can impact final results.Use the same version of the analysis software where possible. If different, a thorough evaluation of the software's algorithm is necessary.

Experimental Protocol for a Bridging Study

A well-designed experimental protocol is the foundation of a successful bridging study. The following protocol outlines the key steps for transferring an M5A method to a new instrument.

1. Objective: To demonstrate the equivalency of a new instrument ("Instrument B") to a validated instrument ("Instrument A") for the specified M5A method.

2. Scope: This protocol applies to the transfer of the M5A method for the quantitative determination of analytes X, Y, and Z in human serum.

3. Materials and Equipment:

  • Validated Instrument A
  • New Instrument B
  • M5A assay kits (same lot for both instruments)
  • Quality control (QC) samples (low, medium, and high concentrations)
  • A panel of at least 20 representative study samples
  • Calibrated pipettes and other standard laboratory equipment

4. Experimental Design:

  • Precision Assessment:
  • Analyze the low, medium, and high QC samples in at least six replicates on both instruments on three different days.
  • Calculate the intra- and inter-assay precision (%CV) for each QC level on both instruments.
  • Accuracy and Linearity:
  • Prepare a dilution series of a high-concentration sample to cover the dynamic range of the assay.
  • Analyze the dilution series on both instruments and assess the linearity of the response.
  • Calculate the recovery of spiked analyte in a sample matrix.
  • Sample Correlation:
  • Analyze the panel of 20 representative study samples on both instruments.
  • Perform a statistical analysis to determine the correlation of results between the two instruments.

5. Acceptance Criteria:

ParameterAcceptance Criteria
Intra-assay Precision %CV ≤ 15% for all QC levels
Inter-assay Precision %CV ≤ 20% for all QC levels
Accuracy (Recovery) 80-120% of the nominal concentration
Linearity (R²) ≥ 0.99
Sample Correlation (Slope) 0.9 - 1.1
Sample Correlation (R²) ≥ 0.95

6. Data Analysis and Reporting:

  • All data will be recorded in a laboratory notebook.
  • Statistical analysis will be performed using appropriate software.
  • A final report will be generated summarizing the results, including any deviations from the protocol, and a conclusion on the successful transfer of the method.

Visualizing the Bridging Study Workflow

To better understand the logical flow of a bridging study, the following diagram illustrates the key steps from planning to completion.

Bridging_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Plan Define Scope and Acceptance Criteria Protocol Develop Detailed Bridging Protocol Plan->Protocol Risk Conduct Risk Assessment Protocol->Risk Train Train Analysts on New Instrument Risk->Train Mitigate Risks Execute Execute Protocol: Run Samples on Both Instruments Train->Execute Data Collect and Document Data Execute->Data Analyze Analyze Data Against Acceptance Criteria Data->Analyze Report Generate Final Report Analyze->Report Conclusion Conclusion on Method Transfer Success Report->Conclusion

Bridging Study Workflow

Multiplex Immunoassay Signaling Pathway

The following diagram illustrates a typical signaling pathway for a bead-based multiplex immunoassay, which is a common format for M5A methods.

M5A_Signaling_Pathway cluster_assay Bead-Based Sandwich Immunoassay cluster_instrument Instrument Detection Bead Microsphere Bead (Coated with Capture Ab) Analyte Target Analyte Bead->Analyte Capture DetectionAb Biotinylated Detection Ab Analyte->DetectionAb Binding StreptavidinPE Streptavidin-PE DetectionAb->StreptavidinPE Binding Laser Laser Excitation StreptavidinPE->Laser Excitation Detector Signal Detection Laser->Detector Signal Fluorescent Signal Detector->Signal

M5A Signaling Pathway

Logical Relationships in Data Comparison

The successful transfer of an M5A method is ultimately determined by the statistical comparison of the data generated by the two instruments. The following diagram outlines the logical relationships in this data comparison process.

Data_Comparison_Logic cluster_data Data Generation cluster_analysis Statistical Analysis cluster_decision Decision cluster_outcome Outcome DataA Data from Instrument A Precision Precision Analysis (%CV) DataA->Precision Accuracy Accuracy & Linearity (Recovery, R²) DataA->Accuracy Correlation Sample Correlation (Slope, R²) DataA->Correlation DataB Data from Instrument B DataB->Precision DataB->Accuracy DataB->Correlation CriteriaMet Acceptance Criteria Met? Precision->CriteriaMet Accuracy->CriteriaMet Correlation->CriteriaMet Success Method Transfer Successful CriteriaMet->Success Yes Failure Method Transfer Failed (Investigate & Repeat) CriteriaMet->Failure No

Data Comparison Logic

By following this guide, researchers and drug development professionals can confidently and effectively transfer their M5A methods between instruments, ensuring the continued generation of high-quality, reliable data.

References

Safety Operating Guide

Proper Disposal of AB-CHMINACA Metabolite M5A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper management and disposal of synthetic cannabinoids and their metabolites are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. AB-CHMINACA metabolite M5A, a potential metabolite of the potent synthetic cannabinoid AB-CHMINACA, should be handled with care, as its physiological and toxicological properties are not well-documented.[1] Therefore, it is imperative to treat this compound, and any materials contaminated with it, as hazardous chemical waste. The following guide provides a comprehensive operational and disposal plan based on established safety protocols for potent synthetic compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for the parent compound, AB-CHMINACA, and your institution's Environmental Health and Safety (EHS) guidelines.[2] Due to the lack of specific data for metabolite M5A, assume it possesses similar hazards to AB-CHMINACA.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Body Protection: A lab coat is mandatory to protect from skin contact.[2]

  • Respiratory Protection: When handling the pure compound or creating solutions, work within a certified chemical fume hood to prevent inhalation.[2]

Hazard Data for Parent Compound: AB-CHMINACA

Since specific quantitative disposal data for this compound is not available, the hazard profile of the parent compound, AB-CHMINACA, provides the basis for risk assessment and handling procedures. The compound is often supplied in a methanol (B129727) solution, which introduces additional hazards.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Flammable Liquid H225: Highly flammable liquid and vapor.[3][4]P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3]
Acute Toxicity (Oral) H301: Toxic if swallowed.[4]P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Acute Toxicity (Dermal) H311: Toxic in contact with skin.[4]P302+352: IF ON SKIN: Wash with plenty of soap and water.[3]
Acute Toxicity (Inhalation) H331: Toxic if inhaled.[4]P304+340: IF INHALED: Remove victim to fresh air and keep at rest.[3]
Specific Target Organ Toxicity H370: Causes damage to organs (e.g., central nervous system, visual organs).[3][4]P307+311: IF exposed: Call a POISON CENTER or doctor/physician.[3]

Detailed Disposal Protocol

The proper disposal of this compound is a multi-step process requiring meticulous planning and execution. This protocol is based on standard guidelines for hazardous chemical waste.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[2] Never mix different waste streams unless explicitly instructed by your EHS department.

  • Pure Compound (Solid): If you have unadulterated this compound, it should be collected in its original container or a clearly labeled, sealable waste vial.

  • Contaminated Solvents: Liquid waste, such as solvents used to dissolve the metabolite, must be collected in a designated, sealable, and chemical-resistant container (e.g., a glass bottle labeled "Hazardous Waste: Flammable Solvents").[2]

  • Contaminated Labware (Sharps): Items like needles, scalpels, or broken glass must be placed in a puncture-resistant, labeled sharps container.[2]

  • Contaminated Labware (Non-Sharps): Glassware (pipettes, vials) and plasticware (pipette tips, microfuge tubes) should be collected in a designated container lined with a durable polyethylene (B3416737) bag.

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective gear should be collected in a labeled, durable 6 mil polyethylene bag.[2]

Step 2: Waste Labeling and Storage

All waste containers must be managed to prevent leaks and spills and must be clearly labeled.

  • Labeling: Every waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Methanol solution," "Contaminated pipette tips").[2] If the contents are unknown, label as "Unknown" and provide as much context as possible.[5]

  • Storage: Store all hazardous waste in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.[6] Ensure containers are sealed to prevent the release of vapors.[6] Adhere to your institution's limits on storage time and quantity.[5]

Step 3: Final Disposal

The disposal of hazardous chemical waste is strictly regulated and must be handled by professionals.

  • Professional Disposal Service: Arrange for the collection of the waste by your institution's EHS department or a certified hazardous waste disposal service.[5] These services will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

  • Method of Destruction: The most common and effective method for destroying potent organic compounds like synthetic cannabinoids is high-temperature incineration.[2][7] This process ensures the complete destruction of the chemical structure.

Experimental Protocol: Decontamination of Work Surfaces

Thorough decontamination of work surfaces and non-disposable equipment is essential to prevent cross-contamination and accidental exposure.[2]

  • Initial Cleaning: Prepare a 2-5% solution of a laboratory-grade detergent in hot water (ideally 70-80°C) to help soften and emulsify residues.[8]

  • Surface Application: Liberally apply the cleaning solution to the contaminated surface. Use disposable absorbent pads or wipes to scrub the area. The goal is to physically remove the contaminant from the surface and transfer it to the disposable material.[9]

  • Solvent Rinse: For stubborn residues, a rinse with an appropriate organic solvent like methanol or isopropanol (B130326) may be necessary. All wipes used in this step must be disposed of as hazardous waste.

  • Final Rinse: Rinse the surface thoroughly with deionized water to remove any remaining detergent or solvent residue.[2]

  • Disposal of Materials: All used wipes, pads, and PPE from the decontamination process must be disposed of as solid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste in a research environment.

G cluster_prep Step 1: Preparation & Handling cluster_waste Step 2: Waste Segregation cluster_contain Step 3: Containment & Storage cluster_disposal Step 4: Final Disposal A Consult SDS & EHS Guidelines B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Pure Compound / Solutions C->D E Contaminated Labware C->E F Contaminated PPE C->F G Collect in Designated, Labeled Hazardous Waste Containers D->G E->G F->G H Store in Secure, Designated Area G->H I Contact EHS or Certified Hazardous Waste Vendor H->I J Schedule Waste Pickup I->J K Waste Removed for Incineration J->K

References

Personal protective equipment for handling AB-CHMINACA metabolite M5A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling AB-CHMINACA Metabolite M5A

Disclaimer: The physiological and toxicological properties of this compound are currently unknown[1]. This compound is intended for forensic and research applications only and is not for human or veterinary use[1]. Due to the lack of specific hazard data, this substance must be handled with extreme caution, assuming it may be as potent and hazardous as its parent compound, AB-CHMINACA. The parent compound is a potent synthetic cannabinoid and a Schedule I controlled substance in the United States, associated with severe adverse health effects, including seizures and death[2][3]. All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) and laboratory-specific Standard Operating Procedures (SOPs) as required by OSHA's Laboratory Standard (29 CFR 1910.1450)[4][5][6].

Hazard Identification and Risk Assessment

Given that the specific hazards of this compound are uncharacterized, a thorough risk assessment is mandatory before any handling. The assessment should be based on the known risks of the parent compound, AB-CHMINACA, and other potent synthetic cannabinoids.

Table 1: Physicochemical and Hazard Data for Parent Compound (AB-CHMINACA)

Property Data Reference
IUPAC Name N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide [3]
CAS Number 1185887-21-1 [2]
Molecular Formula C₂₀H₂₈N₄O₂ [2]
Molar Mass 356.470 g·mol⁻¹ [3]
Receptor Binding Potent agonist of CB₁ (Kᵢ = 0.78 nM) and CB₂ (Kᵢ = 0.45 nM) receptors [3]
Legal Status (US) Schedule I Controlled Substance [2][3]

| Known Health Risks | Associated with slurred speech, confusion, lethargy, lack of coordination, seizures, psychotic episodes, and death |[2][3] |

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential to minimize exposure risk. These procedures should be performed by trained personnel within a designated and controlled laboratory area.

Engineering Controls
  • Primary Containment: All manipulations of solid (powder) this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to prevent inhalation[7].

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be verified before use.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Gloves Double-gloving with nitrile gloves. Provides a robust barrier against dermal absorption. Double-gloving minimizes risk from a single glove failure[8].
Eye Protection Chemical safety goggles and a full-face shield. Protects eyes and face from splashes or aerosolized powder[8].
Lab Coat A dedicated, non-permeable, disposable lab coat with tight cuffs. Prevents contamination of personal clothing. Must be removed before leaving the designated handling area[8].

| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the solid compound or when there is any potential for aerosolization to prevent inhalation of fine powders[8]. |

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the chemical fume hood before starting.

    • Verify that an emergency chemical spill kit and eyewash/shower station are accessible.

    • Don all required PPE as specified in Table 2.

  • Weighing the Compound (Solid Form):

    • Perform all weighing operations on a tared weigh boat within the fume hood.

    • Use dedicated, clearly labeled spatulas.

    • Handle the compound gently to avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid compound slowly to avoid splashing.

    • Cap the vessel securely before mixing or vortexing.

    • If using solvents like DMF or DMSO, consult glove compatibility charts to ensure adequate protection[1].

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by a cleaning agent.

    • Carefully remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat and respirator, followed by inner gloves and eye protection, avoiding contact with potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water immediately after completing the work.

Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[9].

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite)[9]. Place the contaminated absorbent into a sealed, labeled hazardous waste container.

    • For larger spills or spills outside of containment, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department[10].

Disposal Plan

All waste generated from handling this compound is considered hazardous. A documented waste management plan is essential for compliance and safety[11].

  • Waste Segregation:

    • Solid Waste: All contaminated disposable items (gloves, weigh boats, pipette tips, lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[12].

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Storage:

    • All hazardous waste containers must be kept closed except when adding waste.

    • Store waste containers in a secure, designated secondary containment area to prevent spills and unauthorized access[11].

  • Final Disposal:

    • Disposal must be handled by the institution's EHS department or a licensed hazardous waste contractor.

    • Incineration is often the preferred method for the complete destruction of potent psychoactive compounds[11].

    • Never dispose of this compound or its waste down the sink or in the regular trash.

Workflow and Safety Logic Diagram

The following diagram illustrates the critical workflow for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow start Start: Prepare for Handling prep 1. Assemble Materials & Verify Engineering Controls start->prep end_node End: Procedure Complete ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep->ppe containment 3. Perform All Manipulations in Primary Containment (e.g., Fume Hood) ppe->containment weigh 3a. Weigh Solid Compound containment->weigh Solid dissolve 3b. Prepare Solution containment->dissolve Liquid emergency Emergency Event (Spill or Exposure) containment->emergency weigh->dissolve decon 4. Decontaminate Work Area & Equipment dissolve->decon doff_ppe 5. Doff & Dispose of PPE in Correct Order decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash waste 7. Secure & Store Hazardous Waste wash->waste waste->end_node spill_response Spill Response: Evacuate & Notify EHS emergency->spill_response Spill exposure_response Exposure Response: Flush Area & Seek Immediate Medical Attention emergency->exposure_response Exposure

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AB-CHMINACA metabolite M5A
Reactant of Route 2
Reactant of Route 2
AB-CHMINACA metabolite M5A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。